4-Fluoroisoindoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMWFNXDSVYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564158 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-78-9 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2,3-dihydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoroisoindoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoindoline is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core and the presence of a fluorine atom make it a valuable scaffold for the synthesis of novel therapeutic agents. The fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a key intermediate in the development of targeted protein degraders.
Chemical Properties and Data
The most commonly available form of this compound is its hydrochloride salt. The properties of both the hydrochloride salt and its important derivative, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, are summarized below.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 924305-06-6 | [1][2] |
| Molecular Formula | C₈H₈FN · HCl | [1] |
| Molecular Weight | 173.62 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 191-196 °C | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Table 2: Physicochemical Properties of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
| Property | Value | Reference |
| CAS Number | 835616-60-9 | [3][4] |
| Synonyms | 4-Fluoro-thalidomide, Cereblon ligand 4 | [5] |
| Molecular Formula | C₁₃H₉FN₂O₄ | [3][6] |
| Molecular Weight | 276.22 g/mol | [3][6] |
| Appearance | White to Light yellow powder/crystal | |
| Melting Point | 254-256 °C | |
| Boiling Point (Predicted) | 520.9 ± 45.0 °C | |
| Solubility | Dichloromethane (Slightly, Heated), DMSO (Slightly) |
Synthesis and Experimental Protocols
Synthesis of this compound Hydrochloride
A general procedure for the synthesis of this compound hydrochloride involves the reduction of a suitable precursor. The following protocol is a representative example.[7]
Reaction Scheme:
4-fluoroisobenzofuran-1,3-dione + 3-aminopiperidine-2,6-dione hydrochloride --(NaOAc, HOAc)--> 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
This compound + Alkyl Halide --(Base)--> N-Alkyl-4-fluoroisoindoline
This compound + Aryl Halide --(Pd catalyst, Ligand, Base)--> N-Aryl-4-fluoroisoindoline
Caption: Mechanism of PROTAC-mediated protein degradation involving a this compound-based Cereblon ligand.
An experimental workflow to confirm the activity of a novel PROTAC incorporating a this compound derivative would typically involve several key steps.
Caption: A typical experimental workflow for validating the activity of a novel PROTAC.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the ability to undergo a range of functionalization reactions make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated utility of its derivatives as ligands for the Cereblon E3 ligase has solidified its importance in the rapidly advancing field of targeted protein degradation. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the design of next-generation therapeutics.
References
- 1. 4-氟硅烷 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]
- 5. 835616-60-9|2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 6. Thalidomide 4-fluoride | CAS: 835616-60-9 | ChemNorm [chemnorm.com]
- 7. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of 4-Fluoroisoindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 4-Fluoroisoindoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. It details the chemical structure and presents a robust two-step synthetic pathway, including detailed experimental protocols and tabulated data for clarity and reproducibility.
Chemical Structure and Properties
This compound, also known as 4-Fluoro-2,3-dihydro-1H-isoindole, is a bicyclic aromatic amine. The structure consists of a benzene ring fused to a pyrrolidine ring, with a fluorine atom substituted at the 4-position of the isoindole core. The hydrochloride salt is a common form for handling and storage.
Chemical Structure:
-
IUPAC Name: 4-Fluoro-2,3-dihydro-1H-isoindole
-
Molecular Formula: C₈H₈FN
-
Molecular Weight: 137.15 g/mol
The structure is confirmed by its SMILES string Fc1cccc2CNCc12 and InChI key MKNPYNGKUKUSFB-UHFFFAOYSA-N.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 924305-06-6 | [1] |
| Molecular Formula | C₈H₈FN · HCl | [1] |
| Molecular Weight | 173.62 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 191-196 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthetic Pathway Overview
A reliable and efficient synthesis of this compound can be achieved via a two-step process. The pathway begins with the formation of the intermediate, 4-Fluorophthalimide, from commercially available 4-Fluorophthalic anhydride. This is followed by the chemical reduction of the imide functional groups to yield the target isoindoline.
Caption: Figure 1: Synthetic Pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 4-Fluorophthalimide
This procedure details the formation of the imide ring from 4-fluorophthalic anhydride using urea as a nitrogen source, adapted from general methods for phthalimide synthesis. Microwave irradiation provides a rapid and efficient method for this transformation.
Table 2: Reagents and Conditions for 4-Fluorophthalimide Synthesis
| Reagent/Parameter | Molar Ratio | Amount (Example) | Notes |
| 4-Fluorophthalic Anhydride | 1.0 eq | 1.66 g (10 mmol) | Starting material. |
| Urea | 1.1 eq | 0.66 g (11 mmol) | Nitrogen source. |
| Microwave Power | - | 700-1000 W | Domestic microwave oven.[2] |
| Reaction Time | - | ~6 minutes | Monitor for completion.[2] |
| Expected Yield | - | Quantitative | Based on analogous reactions.[2] |
Experimental Procedure:
-
Preparation: In a microwave-safe vessel, thoroughly mix 4-fluorophthalic anhydride (1.0 eq) and urea (1.1 eq).
-
Reaction: Place the vessel in a domestic microwave oven and irradiate at high power (e.g., 700-1000W) for 6 minutes. The reaction progress can be monitored by observing the melting of the solids and subsequent solidification of the product.
-
Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid is crude 4-fluorophthalimide.
-
Purification: The crude product can be purified by recrystallization from ethanol or water to yield a white crystalline solid.
Step 2: Reduction of 4-Fluorophthalimide to this compound
This protocol describes the reduction of the two carbonyl groups of the imide using the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
Table 3: Reagents and Conditions for this compound Synthesis
| Reagent/Parameter | Molar Ratio | Amount (Example) | Notes |
| 4-Fluorophthalimide | 1.0 eq | 1.65 g (10 mmol) | Intermediate from Step 1. |
| Lithium Aluminum Hydride (LiAlH₄) | ~2.0 eq | 0.76 g (20 mmol) | Caution: Pyrophoric, reacts violently with water.[3] |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | Solvent, must be dry. |
| Reaction Temperature | - | Reflux (~66 °C) | - |
| Reaction Time | - | 12-16 hours | Monitor by TLC. |
| Work-up (Fieser Method) | - | - | Sequential addition of H₂O, 15% NaOH (aq), and H₂O.[4] |
| Expected Yield | - | 70-85% | Based on analogous imide reductions. |
Experimental Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube. The system should be maintained under a positive pressure of dry nitrogen gas throughout the reaction.
-
Reagent Addition: To the flask, add Lithium Aluminum Hydride (2.0 eq) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of 4-fluorophthalimide (1.0 eq) in anhydrous THF to the stirred LiAlH₄ suspension. Caution: This addition is exothermic and may cause vigorous evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath, and heat the reaction mixture to reflux. Maintain reflux for 12-16 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous sodium hydroxide solution.
-
'3x' mL of water.
-
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by vacuum distillation or column chromatography to yield pure this compound. The product can be converted to its hydrochloride salt by treatment with HCl in ether for easier handling and improved stability.
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques. Personal protective equipment, including a lab coat, safety glasses, and gloves, is mandatory.
-
Microwave Synthesis: Use appropriate, sealed microwave-rated vessels to prevent pressure buildup and potential explosions. Ensure the microwave is placed in a well-ventilated fume hood.
This guide provides a foundational framework for the synthesis of this compound. Researchers should adapt these protocols based on available laboratory equipment and safety procedures. Characterization of the final product and intermediates by standard analytical techniques (NMR, IR, MS) is essential to confirm identity and purity.
References
Spectroscopic Profile of 4-Fluoroisoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 4-Fluoroisoindoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The known spectroscopic data for this compound hydrochloride is summarized in the tables below, providing a clear reference for compound identification and characterization.
Table 1: 1H NMR Spectroscopic Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.00-7.03 | m | 1H | Aromatic CH |
| 6.88-6.94 | m | 1H | Aromatic CH |
| 4.50-4.52 | d | 4H | CH2 |
Note: Data acquired in D2O at 300 MHz.
Table 2: Mass Spectrometry Data for this compound Hydrochloride
| Technique | Ionization Mode | Observed m/z | Assignment |
| LC-MS | Positive | 138 | [M+H]+ |
Note: "M" represents the molecular weight of the free base, this compound.
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are crucial for reproducibility and data comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy: A sample of this compound hydrochloride was dissolved in Deuterium Oxide (D2O). The 1H NMR spectrum was recorded on a 300 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
13C NMR Spectroscopy: A general procedure for acquiring a 13C NMR spectrum would involve dissolving a sufficient amount of this compound hydrochloride in a deuterated solvent, such as D2O or DMSO-d6. The spectrum would be acquired on an NMR spectrometer, typically operating at a frequency of 75 or 125 MHz, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
The mass spectrum was obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The sample, dissolved in a suitable solvent, was introduced into the mass spectrometer, and the data was acquired in positive ion mode, leading to the observation of the protonated molecule [M+H]+.
Infrared (IR) Spectroscopy
A standard method for obtaining an IR spectrum of a solid sample like this compound hydrochloride is using the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm-1) to observe the characteristic vibrational frequencies of the functional groups present in the molecule.
Synthesis of this compound Hydrochloride
A common synthetic route to this compound hydrochloride involves the reduction of a suitable precursor, such as a 4-fluorophthalimide derivative. A typical procedure is as follows:
Spectroscopic Analysis Workflow
The logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the compound.
Navigating the Solubility Landscape of 4-Fluoroisoindoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Fluoroisoindoline, a key heterocyclic intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this guide focuses on presenting qualitative solubility information inferred from synthesis and purification procedures, alongside a detailed, generalized experimental protocol for determining its solubility in various organic solvents. This document aims to equip researchers and drug development professionals with the necessary information and methodologies to conduct their own solubility studies, a critical step in process development, formulation, and preclinical assessment.
Introduction to this compound
This compound is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in synthetic chemistry, purification processes, and the development of analytical methods.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. These properties provide essential context for understanding its solubility characteristics.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₈H₈FN·HCl | [1] |
| Molecular Weight | 173.62 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 191-196 °C | [1] |
| Storage Condition | 2-8°C | [1] |
Solubility of this compound in Organic Solvents
Based on the general principle of "like dissolves like," a predicted qualitative solubility profile for this compound is presented in Table 2. The presence of the polar amine group and the fluorine atom, combined with the nonpolar isoindoline backbone, suggests a degree of solubility in a range of solvents.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO should effectively solvate the polar functionalities of this compound. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong intermolecular interactions. | |
| Acetonitrile (ACN) | Moderate | The polar nature of acetonitrile suggests moderate solubility. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the amine group. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall molecular structure suggests that dichloromethane would be a suitable solvent. |
| Ethyl Acetate (EtOAc) | Moderate | This solvent of intermediate polarity is often used in the purification of similar compounds. | |
| Toluene | Low to Moderate | The aromatic ring of toluene can interact with the benzene ring of the isoindoline, but the polarity mismatch may limit high solubility. | |
| Hexanes/Petroleum Ether | Low | As highly non-polar solvents, hexanes are unlikely to effectively solvate the more polar regions of the this compound molecule. |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of this compound solubility in organic solvents using the isothermal shake-flask method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-UV, or a calibrated UV-Vis spectrophotometer)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
Conclusion
References
Safety and handling of 4-Fluoroisoindoline hydrochloride
An In-depth Technical Guide to the Safety and Handling of 4-Fluoroisoindoline Hydrochloride
Introduction
This compound hydrochloride (CAS No: 924305-06-6) is a heterocyclic compound utilized as a key intermediate in pharmaceutical synthesis and research.[1][2] Its structural properties make it a valuable building block in the development of novel therapeutic agents, including potent acetylcholinesterase inhibitors which are significant in the study of Alzheimer's disease and other neurodegenerative disorders.[3] This guide provides comprehensive technical information on its physicochemical properties, hazards, and detailed protocols for safe handling, storage, and use, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. It is important to note the variations in reported melting points, which may be due to different measurement conditions or sample purity.
| Property | Value | Source(s) |
| CAS Number | 924305-06-6 | [1][3][4] |
| Molecular Formula | C₈H₈FN·HCl | [1][4] |
| Molecular Weight | 173.62 g/mol | [3][4][5] |
| Appearance | Solid; may appear as off-white, slightly yellow, or yellow | [3][6][7] |
| Melting Point | 191-196 °C or 212-222 °C | [1][3] |
| Assay | ≥97% | |
| Storage Temperature | 2-8°C is commonly recommended; -20°C may also be advised | [1][3][5] |
Hazard Identification and Toxicology
This compound hydrochloride is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][3] Full toxicological properties have not been completely investigated.[8]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement(s) | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [3] |
Note: Similar compounds are classified as "H302: Harmful if swallowed".[9][10][11] While not explicitly listed for this specific compound in all available safety data sheets, this risk should be considered.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound. This includes the use of appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1][7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.[8]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material to avoid dust inhalation.[3][12]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]
Handling Procedures
-
Do not get the substance in eyes, on skin, or on clothing.[7][12]
-
Wash hands and any exposed skin thoroughly after handling.[9][12]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[9][13]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][12][14]
-
Atmosphere: Some sources recommend storing under an inert atmosphere.[7][12]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[7]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[9]
First Aid Measures
Immediate action is required in case of accidental exposure.
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. | [7][9][12][15] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. | [8][9][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [1][8][9][12] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [8][9][12] |
Accidental Release and Disposal Measures
Spill Cleanup
In the event of a spill, avoid dust formation.[13] Evacuate non-essential personnel from the area. Wearing full PPE, including respiratory protection, carefully sweep up the solid material.[15] Place the spilled substance into a suitable, closed container for disposal.[13][15] Prevent the material from entering drains or waterways.[9]
Waste Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][12] Do not dispose of with regular trash.
Experimental Protocols
This compound hydrochloride is primarily used as a synthetic intermediate. Below is a cited experimental protocol for its synthesis.
Synthesis via Catalytic Hydrogenation
This procedure outlines the synthesis of this compound hydrochloride from a precursor via catalytic hydrogenation.[6]
Materials:
-
Compound (CAS: 685565-16-6) (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the starting compound (56 g, 0.246 mol) in methanol (300 mL) in a suitable reaction vessel.[6]
-
Slowly add concentrated hydrochloric acid (30 mL, 0.36 mol) to the solution.[6]
-
Carefully add the 5% Pd/C catalyst (20 g) to the mixture.[6]
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature for 48 hours.[6]
-
Upon completion, remove the catalyst by filtration through a pad of Celite or a similar filtration aid.[6]
-
Concentrate the filtrate under reduced pressure to afford the target product, this compound hydrochloride, as a yellow solid (38 g, 89% yield).[6]
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, LC-MS).[6]
References
- 1. chembk.com [chembk.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. kishida.co.jp [kishida.co.jp]
Commercial Availability and Technical Guide for 4-Fluoroisoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoindoline is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its derivatives have emerged as crucial components in the development of targeted protein degraders, particularly as ligands for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, synthesis protocols, and its application in the context of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability
This compound is commercially available from a range of chemical suppliers, primarily as its hydrochloride salt (this compound HCl). This salt form enhances the compound's stability and solubility. The purity of the commercially available compound is typically high, often exceeding 97%.
Table 1: Commercial Suppliers of this compound Hydrochloride
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich | This compound hydrochloride | 924305-06-6 | 97% |
| Santa Cruz Biotechnology | 4-Fluoro-isoindoline HCl | 924305-06-6 | N/A |
| Fluorochem | This compound hydrochloride | 924305-06-6 | 96%[1] |
| ATK CHEMICAL COMPANY LIMITED | 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | N/A |
| Hangzhou KieRay Chem Co.,LTD | 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | 98% |
| Changzhou Xuanming Pharmaceutical Techno | 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | 99% |
| Henan Lihao Chem Plant Limited | high purity hot sale 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | 99% |
| ChemUniverse | This compound hydrochloride | 924305-06-6 | N/A |
| Crescent Chemical Company | This compound | 127168-78-9 | N/A |
*Purity not specified on the product page, refer to the Certificate of Analysis for lot-specific data.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 924305-06-6 | |
| Molecular Formula | C₈H₈FN·HCl | |
| Molecular Weight | 173.62 g/mol | |
| Appearance | Solid | |
| Melting Point | 191-196 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | MKNPYNGKUKUSFB-UHFFFAOYSA-N | |
| SMILES | Cl.Fc1cccc2CNCc12 | [2] |
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its precursors.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the synthesis of this compound hydrochloride via the reduction of an appropriate precursor.
Materials:
-
Compound 3 (tert-butyl 4-fluoro-1H-isoindole-2(3H)-carboxylate, CAS: 685565-16-6)
-
Methanol
-
Concentrated Hydrochloric Acid
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas supply
Procedure:
-
To a solution of compound 3 (56 g, 0.246 mol) in methanol (300 mL), slowly add concentrated hydrochloric acid (30 mL, 0.36 mol).
-
Add 5% Pd/C catalyst (20 g) to the reaction mixture.
-
Place the reaction mixture under a hydrogen atmosphere and stir at room temperature for 48 hours.
-
Upon completion of the reaction, as monitored by a suitable analytical technique (e.g., TLC or LC-MS), remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to afford the target product, this compound hydrochloride, as a yellow solid.[3]
Expected Yield: 38 g (89%)[3]
Protocol 2: General Synthesis of 4-Halo-isoindoline Hydrochloride
This protocol outlines a general two-step synthesis for 4-halo-isoindolines, which can be adapted for the 4-fluoro derivative.
Step A: Synthesis of 2-benzyl-4-halo-isoindoline
-
Combine 2,3-dibromomethyl-3-halogeno-benzene, benzylamine, and an alkali (e.g., K₂CO₃) in toluene. The molar ratio of the starting material to benzylamine and alkali is typically 1:1.2:2.
-
Heat the reaction mixture at 105-110 °C for 8-16 hours.
-
After the reaction is complete, work up the mixture to isolate 2-benzyl-4-halo-isoindoline.
Step B: Debenzylation and Salt Formation
-
Dissolve the 2-benzyl-4-halo-isoindoline from Step A in an alcoholic solvent.
-
Add palladium on carbon (Pd/C) as a catalyst and formic acid as a reducing agent. The mass ratio of the substrate to palladium on carbon is typically 10:1, and the molar ratio of the substrate to formic acid is 1:4.
-
After the debenzylation is complete, treat the reaction mixture with hydrogen chloride to form the hydrochloride salt, yielding the final 4-halo-isoindoline hydrochloride product.
Application in Targeted Protein Degradation: The PROTAC Mechanism
This compound derivatives are key components in the design of PROTACs. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound moiety often serves as the ligand for the Cereblon (CRBN) E3 ligase.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Assembly
Caption: General workflow for the synthesis and validation of a PROTAC.
Conclusion
This compound is a readily available and valuable building block for the synthesis of innovative therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This guide provides researchers and drug development professionals with essential technical information regarding its commercial sourcing, chemical properties, and synthetic methodologies, alongside its critical role in the development of PROTACs. The provided diagrams illustrate the fundamental mechanism of action and the general workflow for the creation of these powerful new therapeutic modalities.
References
The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern drug discovery. This powerful combination leverages the unique physicochemical properties of fluorine to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound impact of this halogen on drug efficacy and developability. This guide provides a comprehensive technical overview of the role of fluorinated heterocycles in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key to its utility. The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This leads to a longer drug half-life and improved bioavailability. Furthermore, fluorination can modulate the lipophilicity and pKa of a molecule, influencing its solubility, membrane permeability, and binding affinity for its biological target.[2]
This guide will explore these concepts through the lens of prominent classes of fluorinated heterocyclic drugs, including the anti-inflammatory agent Celecoxib, the antiviral drug Favipiravir, and the widely used fluoroquinolone antibiotics.
Data Presentation: The Quantitative Impact of Fluorination
The introduction of fluorine into a heterocyclic drug candidate can lead to significant improvements in its biological activity and metabolic stability. The following tables provide a quantitative comparison of fluorinated compounds with their non-fluorinated counterparts or related drugs, highlighting the tangible benefits of this chemical modification.
Table 1: Comparative in vitro Activity of COX-2 Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Fluorinated) | COX-2 | 0.04 | >30 |
| SC-58125 (Non-fluorinated analog) | COX-2 | 0.05 | >100 |
| Diclofenac | COX-1/COX-2 | 0.822 (COX-2) | 0.88 |
| Indomethacin | COX-1/COX-2 | 0.9 | 60 |
Note: Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Antiviral Activity of Favipiravir against Influenza A Strains
| Virus Strain | Cell Line | EC50 (µM) |
| A/WSN/33 (H1N1) | MDCK | 0.76 |
| H1N1 | MDCK | 0.19 |
| H3N2 | MDCK | 0.45 |
| H2N2 | MDCK | 0.38 |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Indole Analogs in Mouse Liver Microsomes
| Compound | Description | Half-life (t½, min) |
| UT-155 | Non-fluorinated indole | 12.35 |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 |
A longer half-life is indicative of greater metabolic stability.[3]
Experimental Protocols: Synthesis of Key Fluorinated Heterocycles
The following protocols provide detailed methodologies for the synthesis of Celecoxib, a fluorinated pyrazole, and Ciprofloxacin, a fluoroquinolone antibiotic.
Protocol 1: Synthesis of Celecoxib
This protocol describes the condensation reaction to form the pyrazole ring of Celecoxib.
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[4]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[4]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[4]
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[4]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[4]
-
Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[4]
Protocol 2: Synthesis of Ciprofloxacin
This protocol outlines the final step in a common synthesis of Ciprofloxacin, involving a nucleophilic substitution reaction.
Reaction: Nucleophilic substitution of the 7-chloro group of a quinolone intermediate with piperazine.[5]
Materials:
-
Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Piperazine
-
Dimethyl sulfoxide (DMSO)
-
4 N Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve the quinolone intermediate (3.77 mmol) in DMSO (30 mL).[5]
-
Add piperazine (15 mmol) to the mixture and heat to 90°C.[5]
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).[5]
-
Once the starting material is completely consumed, cool the reaction mixture to room temperature.[5]
-
Adjust the pH of the mixture to 7 by adding 4 N HCl.[5]
-
Allow the Ciprofloxacin to precipitate by storing the mixture in a refrigerator at 4°C.[5]
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product under vacuum to obtain pure Ciprofloxacin.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and mechanisms of action for the discussed fluorinated heterocyclic drugs.
Caption: Mechanism of action of Celecoxib.
Caption: Mechanism of action of Fluoroquinolone antibiotics.
Caption: Mechanism of action of Favipiravir.
Conclusion
The strategic incorporation of fluorine into heterocyclic molecules represents a powerful and well-established strategy in modern drug discovery. The unique properties of the fluorine atom can be harnessed to overcome common challenges in drug development, such as poor metabolic stability and suboptimal pharmacokinetic profiles. The examples of Celecoxib, Favipiravir, and the fluoroquinolone antibiotics clearly demonstrate the profound impact of fluorination on the efficacy and clinical success of heterocyclic drugs. As our understanding of the nuanced effects of fluorine on molecular properties continues to grow, and as synthetic methodologies for the precise introduction of fluorine advance, the role of fluorinated heterocycles in the development of new and improved therapeutics is set to expand even further.
References
- 1. Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Role of Fluorine in Modifying the pKa of the Isoindoline Core
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth analysis of how fluorine substitution modulates the basicity (pKa) of the isoindoline scaffold. It covers the fundamental electronic principles, quantitative effects, and experimental methodologies crucial for rational drug design.
Executive Summary
The isoindoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents.[1] The basicity of its nitrogen atom, quantified by the pKa value, is a critical parameter that governs a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding affinity. Strategic modification of this pKa is a key objective in drug optimization. The introduction of fluorine atoms offers a powerful and predictable method for tuning the basicity of the isoindoline core. This is primarily achieved through the strong electron-withdrawing inductive effect of fluorine, which decreases the electron density on the nitrogen, thereby lowering its pKa.[2][3] This guide details the theoretical basis for this modification, presents quantitative data from analogous amine systems, and outlines the experimental protocols for pKa determination.
The Basicity of the Isoindoline Nucleus
Isoindoline is a heterocyclic amine with a predicted pKa of approximately 9.26.[4][5][6] This basicity arises from the lone pair of electrons on the sp³-hybridized nitrogen atom, which is available to accept a proton. In an aqueous environment, this equilibrium is central to the molecule's behavior and its interaction with biological systems. Understanding this baseline pKa is the first step in rationally designing derivatives with tailored physicochemical properties.
The Inductive Effect of Fluorine on Amine Basicity
Fluorine's profound impact on the basicity of amines stems from its status as the most electronegative element.[2] When incorporated into an organic molecule, it exerts a powerful electron-withdrawing influence through the sigma bonds, an effect known as the negative inductive effect (-I).[7][8]
Mechanism of pKa Reduction:
-
Electron Density Withdrawal: A fluorine atom attached to the isoindoline scaffold pulls electron density away from the nitrogen atom.[3]
-
Reduced Lone Pair Availability: This reduction in electron density makes the nitrogen's lone pair less available and less attractive to a proton.[7]
-
Destabilization of the Conjugate Acid: The electron-withdrawing effect also destabilizes the corresponding protonated form (the ammonium cation), as it intensifies the positive charge on an already electron-deficient system.
-
Shift in Equilibrium: Consequently, the equilibrium shifts away from the protonated form towards the neutral base, resulting in a lower pKa value (weaker base).
This relationship is visualized in the diagram below, illustrating the directional pull of electron density away from the basic nitrogen center.
Caption: Inductive electron withdrawal by fluorine reduces electron density on the isoindoline nitrogen.
Quantitative Analysis of pKa Modification
The electron-withdrawing effect attenuates with distance. Therefore, fluorine substitution at the β-position (two carbons away) has a stronger pKa-lowering effect than substitution at the γ-position (three carbons away).[9][10] The effect is also additive; multiple fluorine substitutions result in a more pronounced decrease in basicity.[9]
Table 1: Illustrative pKa Shifts in Aliphatic Amines upon Fluorination (Note: These data are derived from general aliphatic and cyclic amines and serve as predictive values for the isoindoline system.)
| Amine Type | Position of Fluorine | Number of Fluorine Atoms | Approximate pKa Decrease (ΔpKa) | Reference(s) |
| Aliphatic Amine | β | 1 | ~1.7 | [9][11] |
| Aliphatic Amine | β | 2 | ~3.4 (additive) | [9] |
| Aliphatic Amine | β | 3 | ~4.8 (e.g., Ethylamine vs. Trifluoroethylamine) | [2][9] |
| Aliphatic Amine | γ | 1 | ~0.8 | [12] |
| Cyclic Amine (Pyrrolidine) | β | 1 | 1.1 - 3.3 | [10][12] |
These established trends allow medicinal chemists to fine-tune the basicity of an isoindoline-containing drug candidate with considerable precision. For instance, introducing a single fluorine atom at a β-position to the isoindoline nitrogen can be expected to lower the pKa from ~9.3 into the physiologically important range of 7.5-8.0.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for validating computational predictions and understanding structure-activity relationships. The most common methods include potentiometric and spectrophotometric titrations.[13][14]
Potentiometric Titration
This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Solution Preparation: Prepare a solution of the fluorinated isoindoline derivative of known concentration (e.g., 0.01 M) in a suitable solvent, often a water-cosolvent mixture (e.g., water:ethanol 1:1 v/v) for poorly soluble compounds.[13]
-
Titration: Calibrate a pH meter and electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the resulting sigmoid curve.[14]
UV-Vis Spectrophotometric Titration
This method is ideal for compounds with a chromophore whose absorbance spectrum changes between the protonated and deprotonated states.
Methodology:
-
Solution Preparation: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12). Add a constant, known concentration of the fluorinated isoindoline derivative to each buffer solution (e.g., 1.0 mmol L⁻¹).[15][16]
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer.
-
Data Analysis:
-
Identify an isosbestic point, a wavelength where the molar absorptivity of the protonated and deprotonated species is the same.[15]
-
Plot the absorbance at a wavelength of maximum difference against the pH.
-
The resulting sigmoid curve can be analyzed using the Henderson-Hasselbalch equation; the pKa is the pH at the inflection point of the curve.[14][15]
-
The general workflow for these experimental determinations is outlined below.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isoindoline CAS#: 496-12-8 [m.chemicalbook.com]
- 5. Isoindoline | 496-12-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. scielo.br [scielo.br]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Theoretical Conformational Analysis of 4-Fluoroisoindoline: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of specific theoretical studies on the conformational analysis of 4-Fluoroisoindoline. While research into the broader isoindoline scaffold and other fluorinated heterocyclic compounds is ongoing, dedicated computational or experimental investigations into the specific conformational preferences of this compound, including its ring puckering, energy barriers, and the influence of the fluorine substituent, are not present in the surveyed literature. This guide summarizes the available information on related compounds and outlines the general principles that would govern the conformational behavior of this compound, while highlighting the current knowledge gap.
Challenges in Data Acquisition
Insights from Related Fluorinated Heterocycles
While direct data is unavailable, the conformational analysis of other fluorinated five- and six-membered heterocyclic rings, such as fluoroprolines and fluoropiperidines, can offer some general insights. In these systems, the introduction of a fluorine atom is known to have significant stereoelectronic effects that influence the ring's conformation.
The gauche effect is a key factor, where the fluorine atom prefers a gauche relationship with an adjacent electronegative atom or electron-withdrawing group. This can lead to a bias in the puckering of the pyrrolidine ring in 4-fluoroproline, for instance.[1][2][3] Similarly, in fluorinated piperidines, the interplay of electrostatic interactions, hyperconjugation, and steric factors dictates the conformational preferences, often leading to a favored axial or equatorial orientation of the fluorine atom.[4] It is plausible that similar stereoelectronic interactions would influence the puckering of the five-membered ring in this compound.
Computational Methodologies for Future Studies
Should a theoretical study on this compound be undertaken, it would likely employ well-established computational chemistry methods. A typical workflow for such a study is outlined below. The specific parameters mentioned are based on common practices in the field for similar molecules.
Potential Experimental/Computational Workflow
A theoretical investigation into the conformation of this compound would logically follow a path of geometry optimization and energy calculation for various possible conformers.
Figure 1. A generalized workflow for the computational conformational analysis of a molecule like this compound.
Conclusion
There is a clear lack of specific theoretical studies on the conformational properties of this compound in the current scientific literature. While principles from related fluorinated heterocyclic systems suggest that the fluorine substituent would play a crucial role in determining the ring's puckering and overall conformation, detailed quantitative data is absent. The methodologies for such an investigation are well-established within computational chemistry. Future research in this area would be valuable for a fundamental understanding of this molecule and could have implications for the design of novel pharmaceuticals and materials incorporating the this compound scaffold. Researchers in drug development and related fields should be aware of this knowledge gap when considering this particular molecular fragment.
References
The Ascendant Scaffold: Unlocking Therapeutic Potential with 4-Fluoroisoindoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 4-fluoroisoindoline core is emerging as a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. The strategic incorporation of a fluorine atom at the 4-position of the isoindoline ring system can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological activities, and its role in the development of next-generation therapeutics. We present quantitative data for key compounds, detailed experimental protocols, and a visual exploration of a relevant signaling pathway, highlighting the immense potential of this versatile molecular framework.
Introduction: The this compound Advantage
The isoindoline nucleus, a bicyclic heterocyclic amine, is a cornerstone in the architecture of numerous clinically approved drugs.[1] Its rigid structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. The introduction of a fluorine atom, particularly at the 4-position, offers several key advantages for drug design:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.
-
Improved Pharmacokinetics: The lipophilicity of fluorine can modulate a compound's ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the basicity of the isoindoline nitrogen, impacting its ionization state at physiological pH.
These properties make the this compound scaffold a highly attractive starting point for the development of novel therapeutics across a range of disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions.
Synthesis of the this compound Core and Derivatives
The this compound scaffold can be accessed through several synthetic routes. A common and efficient method involves the reduction of a 4-fluorophthalimide precursor.
General Synthesis of this compound Hydrochloride
A reliable method for the preparation of this compound hydrochloride involves the catalytic hydrogenation of 4-fluorophthalonitrile.
Experimental Protocol:
Step 1: Synthesis of 4-Fluorophthalonitrile A mixture of 3-bromo-4-fluorobenzonitrile, zinc cyanide, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the 4-fluorophthalonitrile.
Step 2: Synthesis of this compound Hydrochloride To a solution of 4-fluorophthalonitrile in a suitable solvent such as methanol, concentrated hydrochloric acid and a palladium on carbon (Pd/C) catalyst are added.[2] The mixture is then placed under a hydrogen atmosphere and stirred at room temperature for an extended period (e.g., 48 hours).[2] After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield this compound hydrochloride as a solid.[2]
Synthesis of N-Substituted this compound Derivatives
The secondary amine of the this compound core provides a versatile handle for the introduction of various substituents to explore structure-activity relationships (SAR). N-alkylation or N-arylation can be readily achieved through standard synthetic methodologies.
Experimental Protocol: N-Alkylation of this compound
To a solution of this compound hydrochloride in a suitable solvent (e.g., DMF or acetonitrile), a base (e.g., triethylamine or potassium carbonate) is added to neutralize the hydrochloride salt. The desired alkyl halide (e.g., an alkyl bromide or iodide) is then added, and the reaction mixture is stirred at room temperature or heated to drive the reaction to completion. The progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to afford the N-substituted this compound derivative.
Biological Applications and Quantitative Data
The this compound scaffold has been incorporated into a variety of bioactive molecules, demonstrating its versatility in targeting diverse biological pathways.
As Cereblon Ligands in PROTACs
One of the most significant applications of a derivative of the this compound scaffold is in the field of Proteolysis Targeting Chimeras (PROTACs). 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, also known as 4-fluoro-thalidomide, is a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] By linking this moiety to a ligand for a target protein, the resulting PROTAC can induce the ubiquitination and subsequent proteasomal degradation of the target protein.
An example is the IRAK4 degrader-1, where 4-fluoro-thalidomide is connected to a ligand for the IRAK4 protein, leading to its degradation.[3]
Table 1: Biological Activity of 4-Fluoro-thalidomide Based Compounds
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| Lenalidomide Analog | CRBN Binding | TR-FRET | 1.69 | [5] |
| 10a (isoquinoline-dione derivative) | CRBN Binding | TR-FRET | 4.83 | [5] |
| 10a | TNF-α inhibition (LPS-stimulated PBMC) | ELISA | 0.76 | [5] |
| 10a | NCI-H929 cell proliferation | CCK8 | 2.25 | [5] |
| 10a | U239 cell proliferation | CCK8 | 5.86 | [5] |
| (S)-fluoro-thalidomide | H929 Cell Growth Inhibition | Annexin V Assay | More potent than (R)-enantiomer | [6] |
Anti-inflammatory Agents with a Non-Cereblon Mechanism
Recent research has focused on developing isoindoline-based anti-inflammatory agents that do not bind to Cereblon, thereby avoiding the teratogenic side effects associated with thalidomide and its analogs.[7] These novel compounds exhibit their anti-inflammatory effects through alternative mechanisms. For instance, tetrafluorobornylphthalimide (TFBP), a thalidomide analog where the glutarimide ring is replaced, retains anti-inflammatory properties without binding to Cereblon.[7] This suggests that the phthalimide moiety itself, which can be derived from a this compound scaffold, can contribute to anti-inflammatory activity through other pathways.
Signaling Pathways and Mechanism of Action
While the mechanism of action for many this compound derivatives is still under investigation, a prominent pathway for related immunomodulatory drugs (IMiDs) that do not bind to cereblon involves the modulation of inflammatory signaling cascades, such as the NF-κB and MAPK pathways.
Modulation of the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[8] Dysregulation of the ERK pathway is implicated in various diseases, including cancer and inflammatory disorders. Some bioactive molecules containing scaffolds related to isoindoline have been shown to modulate this pathway.
Below is a representative diagram illustrating the potential modulation of the ERK signaling pathway by a hypothetical this compound-based inhibitor.
This diagram illustrates a potential mechanism where a this compound derivative acts as an inhibitor of MEK, a key kinase in the ERK signaling cascade. By blocking the phosphorylation of ERK, the inhibitor can prevent the activation of downstream transcription factors, thereby mitigating cellular responses like proliferation and survival, which is a desirable outcome in cancer therapy.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H929, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the this compound derivative at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC₅₀ value.
TNF-α Secretion Assay (ELISA)
This assay quantifies the inhibition of tumor necrosis factor-alpha (TNF-α) secretion from immune cells.
Protocol:
-
Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of the this compound derivative.
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA to quantify the amount of TNF-α in the supernatant. This involves coating a plate with a capture antibody for TNF-α, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting colorimetric or fluorescent signal.
-
Data Analysis: Generate a standard curve using recombinant TNF-α and calculate the concentration of TNF-α in the samples. Determine the IC₅₀ value for TNF-α inhibition.[5]
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the design and discovery of novel therapeutic agents. Its inherent structural features, combined with the beneficial properties imparted by the fluorine substituent, make it an attractive starting point for medicinal chemists. The successful application of a this compound derivative in the development of potent Cereblon-recruiting PROTACs underscores the potential of this scaffold in cutting-edge therapeutic modalities. Furthermore, the emergence of non-Cereblon-binding isoindoline-based anti-inflammatory agents opens up new avenues for research, with the potential to develop safer immunomodulatory drugs.
Future research should focus on:
-
Exploring Diverse Substitutions: Systematically exploring the structure-activity relationships by synthesizing a wider range of N-substituted and further ring-substituted this compound derivatives.
-
Target Identification: Elucidating the specific molecular targets and mechanisms of action for novel bioactive this compound compounds, particularly those that operate independently of Cereblon.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to optimize the drug-like properties of promising lead compounds.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead candidates in relevant animal models of cancer, neurodegenerative diseases, and inflammatory disorders.
The continued exploration of the this compound scaffold is poised to yield a new generation of innovative and effective medicines to address significant unmet medical needs.
References
- 1. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]
- 5. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel, thalidomide-like, non-cereblon binding drug tetrafluorobornylphthalimide mitigates inflammation and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Reactivity of the 4-Fluoroisoindoline Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-fluoroisoindoline scaffold is a privileged heterocyclic motif of increasing importance in medicinal chemistry and drug discovery. The presence of a fluorine atom on the aromatic ring significantly modulates the electronic properties of the isoindoline core, offering unique opportunities for selective functionalization and the development of novel therapeutics. This technical guide provides a comprehensive overview of the reactivity of the this compound ring, focusing on key transformations including electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and functionalization of the isoindoline nitrogen. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of this compound-based compounds, providing both theoretical background and practical experimental guidance.
Introduction
Isoindoline and its derivatives are core components of numerous biologically active molecules and approved pharmaceuticals. The introduction of a fluorine atom at the 4-position of the isoindoline ring system imparts distinct physicochemical properties, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, which are highly desirable in drug design. Understanding the reactivity of this fluorinated scaffold is paramount for its effective utilization in the synthesis of complex molecular architectures. This guide will systematically explore the chemical behavior of the this compound ring, with a focus on reactions that enable its diversification.
Electronic Properties of the this compound Ring
The reactivity of the this compound ring is governed by the interplay of the electronic effects of the fluorine substituent and the fused heterocyclic ring.
-
Fluorine Substituent: The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution. Conversely, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a mesomeric effect (+M), although this effect is generally weaker than its inductive effect.
-
Isoindoline Ring: The annulated dihydro-pyrrole ring has a net electron-donating effect on the benzene ring, which can influence the regioselectivity of certain reactions.
The combination of these effects makes the this compound ring a unique platform for a variety of chemical transformations.
Electrophilic Aromatic Substitution (EAS)
The strong -I effect of the fluorine atom deactivates the aromatic ring of this compound towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation are expected to be sluggish and require forcing conditions. The directing effect of the substituents (fluorine and the fused ring) will determine the position of substitution. The fluorine atom is an ortho-, para-director, while the fused amino-alkyl ring is also an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating group and meta to the deactivating fluorine atom.
Logical Relationship for Regioselectivity in EAS:
Caption: Directing effects in electrophilic aromatic substitution on this compound.
Due to the limited literature on specific EAS reactions on this compound, a generalized protocol for nitration is provided below, based on standard conditions for deactivated aromatic systems.
Table 1: Representative Protocol for Electrophilic Nitration
| Parameter | Value |
| Reaction | Nitration |
| Substrate | This compound |
| Reagents | Fuming HNO₃, Concentrated H₂SO₄ |
| Solvent | - |
| Temperature | 0 °C to 25 °C |
| Time | 2-4 h |
| Expected Product | 4-Fluoro-7-nitroisoindoline |
| Yield | Not reported (expected to be moderate) |
Experimental Protocol: General Procedure for Nitration
-
To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add this compound with stirring.
-
Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atom makes the this compound ring susceptible to nucleophilic aromatic substitution, particularly at the carbon atom bearing the fluorine (C4). This reaction provides a powerful method for introducing a variety of functional groups at this position. A notable example is the reaction with amines, which is highly relevant in the synthesis of pharmaceutical intermediates.
Experimental Workflow for Nucleophilic Aromatic Substitution:
Caption: A typical experimental workflow for the SNAr reaction of this compound.
A specific example of this reactivity is found in the synthesis of derivatives of the closely related 8-fluoro-3,4-dihydroisoquinoline, where the fluorine atom is displaced by various amines.
Table 2: Nucleophilic Aromatic Substitution with Amines on an Analogous System
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Morpholine | 8-Morpholino-3,4-dihydroisoquinoline | 51 | [1] |
| 2 | Pyrrolidine | 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline | 49 | [1] |
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine (Adapted from an analogous system)
-
A mixture of 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (1.0 eq) and morpholine (3.0 eq) is heated at 80 °C in a sealed tube for several hours.[1]
-
After cooling, the reaction mixture is diluted with dichloromethane and washed with water.[1]
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography to afford the desired 8-morpholino-3,4-dihydroisoquinoline.[1]
Metal-Catalyzed Cross-Coupling Reactions
The C-F bond in this compound is generally strong and less reactive in standard palladium-catalyzed cross-coupling reactions compared to heavier aryl halides (Br, I). However, under specific conditions with appropriate ligands and catalysts, this bond can be activated for C-C and C-N bond formation. More commonly, the this compound core would first be converted to a more reactive derivative (e.g., a triflate or a bromo/iodo derivative) to facilitate these transformations. Assuming the presence of a more reactive leaving group (e.g., Br, I, OTf) at the 4-position, a variety of powerful cross-coupling reactions can be employed.
Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond between the 4-position of the isoindoline ring and a variety of organoboron reagents.
Table 3: Generalized Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions |
| Aryl Halide | 4-Bromo/Iodo/Triflyloxy-isoindoline |
| Boronic Acid/Ester | Aryl-B(OH)₂, Alkyl-B(OH)₂, etc. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts |
| Ligand | SPhos, XPhos (if using Pd(OAc)₂) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C |
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position.
Table 4: Generalized Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions |
| Aryl Halide | 4-Bromo/Iodo/Triflyloxy-isoindoline |
| Amine | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, Buchwald ligands (e.g., XPhos, SPhos) |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Sonogashira Coupling
This reaction facilitates the formation of a C-C triple bond by coupling a terminal alkyne with the 4-position of the isoindoline ring.
Table 5: Generalized Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions |
| Aryl Halide | 4-Bromo/Iodo-isoindoline |
| Alkyne | Terminal alkyne |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NEt |
| Solvent | THF, DMF |
| Temperature | 25-80 °C |
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Reactivity of the Isoindoline Nitrogen
The secondary amine of the this compound core is a nucleophilic center and can readily undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation.
N-Alkylation
The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides or sulfonates in the presence of a base.
Table 6: General Protocol for N-Alkylation
| Parameter | Value |
| Reaction | N-Alkylation |
| Substrate | This compound |
| Reagents | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N) |
| Solvent | DMF, Acetonitrile |
| Temperature | 25-80 °C |
| Time | 2-12 h |
| Expected Product | 2-Alkyl-4-fluoroisoindoline |
N-Acylation
Acylation of the isoindoline nitrogen can be achieved using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.
Table 7: General Protocol for N-Acylation
| Parameter | Value |
| Reaction | N-Acylation |
| Substrate | This compound |
| Reagents | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) |
| Solvent | Dichloromethane, THF |
| Temperature | 0-25 °C |
| Time | 1-4 h |
| Expected Product | 2-Acyl-4-fluoroisoindoline |
N-Arylation
The nitrogen atom can be arylated using aryl halides under palladium-catalyzed (Buchwald-Hartwig amination) or copper-catalyzed (Ullmann condensation) conditions.
Synthesis of this compound Derivatives in Drug Discovery
The this compound scaffold is a key component in the development of novel therapeutics. A prominent example is its use in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, which are crucial components of Proteolysis Targeting Chimeras (PROTACs). For instance, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is a well-known CRBN ligand.[2]
Synthesis of a this compound-based CRBN Ligand:
Caption: Synthetic route to a this compound-containing Cereblon ligand.[2]
Experimental Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione [2]
-
A mixture of 4-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in acetic acid is stirred at 135 °C overnight.[2]
-
The reaction mixture is cooled and concentrated in vacuo.[2]
-
The residue is suspended in water and stirred at room temperature for 4 hours.[2]
-
The solid product is collected by filtration and dried in vacuo to afford the title compound as a white solid.[2]
Conclusion
The this compound ring is a versatile scaffold with a rich and tunable reactivity profile. The fluorine substituent plays a key role in directing its chemical behavior, deactivating the aromatic ring to electrophilic attack while enabling nucleophilic aromatic substitution. Furthermore, the isoindoline nitrogen provides a readily functionalizable handle for diversification. While specific, publicly available data on a wide range of reactions directly on the this compound core is still emerging, the principles outlined in this guide, along with protocols adapted from closely related systems, provide a solid foundation for the design and execution of synthetic strategies to access novel this compound derivatives for applications in drug discovery and materials science. Further exploration of the reactivity of this important heterocyclic system is warranted and is expected to uncover new and exciting chemical transformations.
References
Early-Stage Biological Screening of 4-Fluoroisoindoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom to this scaffold, specifically at the 4-position, can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the early-stage biological screening of novel 4-fluoroisoindoline derivatives, offering a strategic framework for their evaluation as potential therapeutic agents.
This guide details experimental protocols for key in vitro assays, presents representative data from structurally related compounds to inform on potential activity, and visualizes essential workflows and signaling pathways to aid in experimental design and data interpretation.
Experimental Workflow for Early-Stage Screening
The initial biological evaluation of a library of newly synthesized this compound derivatives typically follows a tiered approach. This workflow prioritizes resource-intensive assays for the most promising candidates identified in primary screens.
Data Presentation: Quantitative Biological Activity
Disclaimer: The following tables summarize quantitative data for structurally related isoindoline, isoindolinone, and quinoline derivatives. This data is presented to provide a representative range of potential biological activities for this compound derivatives and should be used as a guide for interpreting screening results.
Table 1: In Vitro Cytotoxicity of Isoindoline and Related Derivatives
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzo[a]phenazine | HeLa, A549, MCF-7, HL-60 | MTT | 1.04 - 2.27 | - | - |
| Quinazoline | Jurkat, THP-1 | MTT | 4 - 6.5 | - | - |
| 3-imino-indolin-2-one | HeLa, IMR-32, MCF-7 | MTT | 10.64 - 33.62 | Cisplatin | - |
| Thiazolidinone-isatin | A549, MCF-7, PC3 | MTT | 40 - 50 | Etoposide | - |
| 4-phenoxy-quinoline | HT-29, MKN-45 | - | 0.01 - 0.53 | Foretinib | 1.7 - 2.2x less active |
Table 2: In Vitro Antimicrobial Activity of Related Heterocyclic Compounds
| Compound Class | Bacterial Strain | Fungal Strain | MIC (µg/mL) | MBC (µg/mL) | Reference Compound |
| Isoindolin-1-ones | Gram-positive & Gram-negative | Candida albicans, Aspergillus | - | - | - |
| Indole-triazole | S. aureus, MRSA, E. coli, B. subtilis | C. albicans, C. krusei | 3.125 - 50 | - | Ampicillin, Fluconazole |
| Alkynyl isoquinoline | MRSA, VRE | - | 4 - 8 | - | - |
| Thiazolidin-4-ones | Gram-positive & Gram-negative | - | 8 - 240 | 16 - 480 | Ampicillin |
Table 3: In Vitro Enzyme Inhibition by Isoindolinone Derivatives
| Compound Class | Target Enzyme | Ki (nM) | IC50 (nM) | Reference Compound |
| Isoindolinone | Carbonic Anhydrase I (hCA I) | 11.48 - 87.08 | 11.24 - 75.73 | Acetazolamide (AAZ) |
| Isoindolinone | Carbonic Anhydrase II (hCA II) | 9.32 - 160.34 | 13.02 - 231 | Acetazolamide (AAZ) |
Signaling Pathway Analysis: NRF2 Pathway Activation
Certain isoindoline-dione derivatives have been shown to exert neuroprotective effects by modulating the NRF2 signaling pathway, a key regulator of the cellular response to oxidative stress.[1][2][3] Activation of this pathway by a this compound derivative could represent a valuable therapeutic mechanism.
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity).
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vitro Enzyme Inhibition Assay (General Protocol)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and the this compound derivatives in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Reaction Monitoring: Monitor the formation of the product over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoroisoindoline-Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite assembly forms a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs incorporating a 4-fluoroisoindoline moiety as the E3 ligase ligand. Specifically, we focus on the use of 4-fluorothalidomide, a derivative of the well-established Cereblon (CRBN) E3 ligase ligand, thalidomide. The introduction of a fluorine atom on the isoindoline ring can modulate the physicochemical properties of the PROTAC, potentially influencing its permeability, metabolic stability, and binding affinity. As a case study, we will describe the synthesis of a PROTAC targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
Signaling Pathway: IRAK4 Degradation via a this compound-Derived PROTAC
IRAK4 is a critical serine/threonine kinase that plays a pivotal role in the innate immune response. It acts as a central node in the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates and activates downstream targets, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][2] Dysregulation of the IRAK4 signaling pathway is implicated in various autoimmune diseases and cancers.
A PROTAC targeting IRAK4 recruits the CRBN E3 ligase to IRAK4, leading to its ubiquitination and proteasomal degradation. This approach not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, offering a more comprehensive shutdown of the signaling pathway compared to traditional kinase inhibitors.
Experimental Workflow for Synthesis and Evaluation
The development of a this compound-derived PROTAC involves a multi-step process, from the synthesis of the core components to the biological evaluation of the final compound.
Data Presentation: Properties of a Representative IRAK4-targeting PROTAC
The following table summarizes key data for a representative IRAK4-targeting PROTAC utilizing a pomalidomide-based CRBN ligand, which serves as a close analog to a 4-fluorothalidomide-based PROTAC.[3]
| Compound ID | Target | E3 Ligase Ligand | Linker Type | IRAK4 IC50 (nM) | DC50 in OCI-LY10 cells (nM) | Dmax in OCI-LY10 cells (%) |
| Compound 9 | IRAK4 | Pomalidomide | PEG | 70.0 ± 10.5 | ~100 | >90 |
Experimental Protocols
Synthesis of 4-Fluorothalidomide (E3 Ligase Ligand)
The synthesis of 4-fluorothalidomide proceeds in two main steps: the preparation of 4-fluorophthalic anhydride and its subsequent condensation with 3-aminopiperidine-2,6-dione.
1.1. Synthesis of 4-Fluorophthalic Anhydride
-
Reaction: 4-Nitrophthalic anhydride is reacted with potassium fluoride in a suitable solvent.
-
Procedure:
-
To a stirred solution of 4-nitrophthalic anhydride (1.0 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile), add potassium fluoride (1.5 eq) and a phase-transfer catalyst (e.g., a crown ether)[4].
-
Heat the reaction mixture to reflux (e.g., 140-150°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into dilute aqueous hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to yield 4-fluorophthalic anhydride[4].
-
1.2. Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride
-
Reaction: L-glutamine is protected, cyclized, and then deprotected.
-
Procedure:
-
Protect the amino group of L-glutamine with a suitable protecting group (e.g., Boc or Cbz)[5][6].
-
Cyclize the protected glutamine using a coupling agent (e.g., N,N'-carbonyldiimidazole) to form the piperidine-2,6-dione ring[6].
-
Deprotect the amino group under acidic conditions (e.g., HCl in a suitable solvent) to yield 3-aminopiperidine-2,6-dione hydrochloride[5][6].
-
1.3. Synthesis of 4-Fluorothalidomide
-
Reaction: Condensation of 4-fluorophthalic anhydride with 3-aminopiperidine-2,6-dione.
-
Procedure:
-
In a suitable solvent such as acetic acid or pyridine, dissolve 4-fluorophthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq).
-
Heat the mixture to reflux for several hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-fluorothalidomide.
-
Synthesis of a Representative IRAK4 PROTAC
This protocol describes the synthesis of an IRAK4-targeting PROTAC by coupling a functionalized 4-fluorothalidomide with an IRAK4 inhibitor warhead. The synthesis is modular, allowing for variation in the linker.
2.1. Synthesis of Linker-Functionalized 4-Fluorothalidomide
-
Reaction: Alkylation of 4-fluorothalidomide with a bifunctional linker.
-
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in an anhydrous solvent like DMF, add a base such as potassium carbonate (2.0 eq).
-
Add a bifunctional linker with a leaving group on one end and a protected functional group on the other (e.g., tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate) (1.2 eq).
-
Stir the reaction at an elevated temperature (e.g., 60-80°C) overnight.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
Deprotect the terminal functional group (e.g., Boc deprotection with TFA) to yield the amine-functionalized 4-fluorothalidomide linker.
-
2.2. Synthesis of the IRAK4 Warhead with a Coupling Handle
-
The IRAK4 inhibitor PF-06650833 or a derivative can be used as the warhead.[7] A carboxylic acid handle can be introduced on the warhead for subsequent amide bond formation.
2.3. Final PROTAC Assembly
-
Reaction: Amide coupling of the linker-functionalized 4-fluorothalidomide with the IRAK4 warhead.
-
Procedure:
-
Dissolve the IRAK4 warhead with a carboxylic acid handle (1.0 eq) and the amine-functionalized 4-fluorothalidomide linker (1.1 eq) in anhydrous DMF.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC using preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
-
Biological Evaluation Protocols
3.1. Western Blot for IRAK4 Degradation
-
Objective: To quantify the reduction in IRAK4 protein levels upon PROTAC treatment.
-
Procedure:
-
Plate cells (e.g., OCI-LY10 or TMD8) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of IRAK4 degradation relative to the loading control.
-
3.2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To assess the effect of the PROTAC on cell proliferation.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3956321A - Preparation of 4-fluorophthalic anhydride - Google Patents [patents.google.com]
- 5. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]
- 6. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 7. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 4-Fluoroisoindoline as a Building Block for Cereblon Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. This approach employs heterobifunctional molecules to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase-recruiting ligand. Cereblon (CRBN), the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is a widely exploited target for this purpose. Ligands derived from immunomodulatory drugs (IMiDs) like thalidomide and its analogs are commonly used to engage CRBN.
The 4-fluoroisoindoline moiety represents a key building block in the design of novel Cereblon ligands. The introduction of a fluorine atom can modulate the physicochemical properties of the ligand, potentially enhancing its binding affinity for Cereblon and improving the overall pharmacokinetic profile of the resulting PROTAC.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based Cereblon ligands and their incorporation into PROTACs.
Rationale for Fluorination
The strategic incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry. In the context of Cereblon ligands, the 4-fluoro substitution on the isoindoline ring can offer several advantages:
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions within the Cereblon binding pocket, potentially increasing the ligand's affinity and the stability of the ternary complex.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the molecule.
-
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, permeability, and solubility, which are critical parameters for oral bioavailability and overall drug-likeness.
Synthesis of this compound-Based Cereblon Ligand
A key starting material for the synthesis of many Cereblon-targeting PROTACs is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.
Experimental Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
This protocol describes the synthesis of the 4-fluoro-thalidomide analog, a foundational building block for Cereblon-recruiting PROTACs.
Materials:
-
4-Fluoroisobenzofuran-1,3-dione
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium Acetate (NaOAc)
-
Glacial Acetic Acid (HOAc)
-
Water (H₂O)
Procedure:
-
A mixture of 4-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid is prepared.
-
The reaction mixture is stirred at 135 °C overnight.
-
After cooling to room temperature, the solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is suspended in water and stirred at room temperature for 4 hours.
-
The solid product is collected by filtration and dried under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.
PROTAC Assembly and Signaling Pathway
Once the this compound-based Cereblon ligand is synthesized, it can be incorporated into a PROTAC. This involves linking the Cereblon ligand to a ligand for a protein of interest (POI) via a chemical linker of appropriate length and composition.
Figure 1: PROTAC-mediated protein degradation pathway.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the Cereblon E3 ligase complex.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can engage in another degradation cycle.
Biological Evaluation of this compound-Based Ligands and PROTACs
A series of in vitro and cellular assays are required to characterize the biological activity of the synthesized Cereblon ligands and the resulting PROTACs.
Representative Data for a this compound-Based PROTAC
The following table presents hypothetical but representative quantitative data for a PROTAC incorporating a this compound-based Cereblon ligand targeting a protein of interest (e.g., BRD4).
| Parameter | Value | Assay Method | Description |
| CRBN Binding Affinity (IC₅₀) | 150 nM | Fluorescence Polarization | Concentration of the ligand required to displace 50% of a fluorescently labeled tracer from Cereblon. |
| Ternary Complex Formation (K_d) | 50 nM | TR-FRET/SPR | Dissociation constant of the ternary complex (POI-PROTAC-CRBN), indicating its stability. |
| Degradation Potency (DC₅₀) | 25 nM | Western Blot / HiBiT Assay | Concentration of the PROTAC required to degrade 50% of the target protein in cells. |
| Maximum Degradation (D_max) | >95% | Western Blot / HiBiT Assay | The maximum percentage of target protein degradation achieved at high PROTAC concentrations. |
| Degradation Rate (k_deg) | 0.05 min⁻¹ | Kinetic HiBiT Assay | The rate constant for the degradation of the target protein. |
Figure 2: General experimental workflow for PROTAC development.
Experimental Protocols
1. Cereblon Binding Affinity Assay (Fluorescence Polarization)
This assay measures the ability of the this compound ligand to bind to Cereblon by competing with a fluorescently labeled tracer.
Materials:
-
Purified recombinant Cereblon/DDB1 complex
-
Fluorescently labeled thalidomide (e.g., BODIPY-thalidomide or Cy5-thalidomide)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
384-well, low-volume, black plates
-
Test compounds (this compound-based ligand) serially diluted in DMSO
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the CRBN/DDB1 complex and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and robust fluorescence polarization signal.
-
Add the CRBN/tracer solution to the wells of the 384-well plate.
-
Add the serially diluted test compounds to the wells. Include controls with no compound (maximum polarization) and no CRBN (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
2. Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the level of the target protein following treatment with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Acquire images using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and D_max values.
3. High-Throughput Protein Degradation Assay (HiBiT Assay)
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time in living cells.
Materials:
-
CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.
-
LgBiT protein (can be delivered via plasmid, lentivirus, or as a purified protein with a cell-permeable substrate).
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for kinetic assays).
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
Procedure (Endpoint Assay):
-
Seed the HiBiT-tagged cells into the assay plates.
-
Treat the cells with a serial dilution of the PROTAC for the desired time.
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent, which lyses the cells and provides the LgBiT protein and substrate.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the DC₅₀ and D_max from the dose-response curve.
Conclusion
The this compound scaffold is a valuable building block for the development of potent and selective Cereblon-based PROTACs. The introduction of fluorine can confer advantageous properties that translate into improved biological activity. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these next-generation protein degraders. Rigorous experimental design and the use of orthogonal assays are crucial for the successful development of these promising therapeutic agents.
References
- 1. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 4-Fluoroisoindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4-fluoroisoindoline, a key synthetic intermediate in the development of various therapeutic agents. The protocols described herein are based on established methodologies for the N-alkylation of related heterocyclic compounds and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a valuable building block in medicinal chemistry. N-alkylation of the isoindoline nitrogen is a common strategy to introduce diverse substituents, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The methods outlined below, classical N-alkylation with alkyl halides and reductive amination with carbonyl compounds, are robust and versatile approaches to achieve this transformation.
Method 1: Classical N-Alkylation with Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. The base deprotonates the secondary amine, forming a nucleophilic amide that subsequently displaces the halide from the alkylating agent.
Experimental Protocol
-
Reagents and Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.
-
Data Presentation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | ACN | Reflux | 85-95 |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 80-90 |
| Ethyl Bromoacetate | Et₃N | THF | Room Temp | 70-85 |
| Propargyl Bromide | NaH | THF | 0 to Room Temp | 75-90 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Method 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a two-step, one-pot reaction where this compound first reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a hydride reducing agent to yield the N-alkylated product.[1][2][3] This method is particularly useful for introducing a wider variety of alkyl groups.
Experimental Protocol
-
Reagents and Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄))
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Extraction solvent (e.g., dichloromethane)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent, add acetic acid (0.1-1.0 eq) if required to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane, 2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Formaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 80-95 |
| Benzaldehyde | NaBH₃CN | MeOH | Room Temp | 75-90 |
| Acetone | NaBH₄ | MeOH | Room Temp | 70-85 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | Room Temp | 80-90 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: General workflows for the N-alkylation of this compound.
Caption: Reagent choice dictates the N-alkylation methodology.
References
Application Note: Leveraging 4-Fluoroisoindoline for the Parallel Synthesis of Novel Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the strategic application of 4-Fluoroisoindoline as a versatile building block in parallel synthesis to generate diverse chemical libraries for drug discovery. The strategic incorporation of a fluorine atom on the isoindoline scaffold offers a valuable tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This application note provides detailed protocols for the derivatization of this compound and showcases its potential in expanding the chemical space for high-throughput screening.
Introduction
The isoindoline core is a prevalent scaffold in numerous biologically active compounds and approved drugs. Its rigid structure provides a well-defined vector for substituent placement, making it an attractive starting point for combinatorial library synthesis. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly enhance the drug-like properties of molecules. This compound, a commercially available building block, serves as an excellent starting material for the construction of novel compound libraries aimed at identifying new therapeutic agents. Parallel synthesis enables the rapid generation of a multitude of analogs, accelerating the hit-to-lead optimization process.
Key Advantages of Using this compound
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life of drug candidates.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.
-
Modulated Physicochemical Properties: The lipophilicity and pKa of the molecule can be fine-tuned by the presence of the electronegative fluorine atom, impacting solubility and cell permeability.
-
Versatile Chemical Handle: The secondary amine of the isoindoline core provides a reactive site for a wide range of chemical transformations suitable for parallel synthesis.
Parallel Synthesis Workflow
The general workflow for constructing a diverse library from this compound involves a series of parallel reactions where a common scaffold is reacted with a set of diverse building blocks. The secondary amine of this compound is the primary point of diversification.
Caption: General workflow for parallel library synthesis using this compound.
Experimental Protocols
The following protocols are provided as examples for the derivatization of this compound in a parallel synthesis format, typically performed in 24 or 96-well reactor blocks.
Protocol 1: Parallel Amide Synthesis via Acylation
This protocol describes the reaction of this compound with a diverse set of carboxylic acids to generate a library of amides.
Materials:
-
This compound hydrochloride
-
Library of diverse carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
24 or 96-well reactor block with magnetic stirring
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 0.2 M solution of this compound hydrochloride in anhydrous DMF.
-
Add 1.1 equivalents of DIPEA to neutralize the hydrochloride salt and stir for 10 minutes.
-
-
Preparation of Carboxylic Acid Plate:
-
In each well of a deep-well plate, add 1.2 equivalents of a unique carboxylic acid.
-
Dissolve each carboxylic acid in an appropriate volume of anhydrous DMF to create 0.2 M solutions.
-
-
Reaction Setup:
-
To each well of the reactor block, add 200 µL of the this compound solution (0.04 mmol).
-
Add 200 µL of the corresponding carboxylic acid solution (0.048 mmol) to each well.
-
Add 1.3 equivalents of HATU (0.052 mmol) dissolved in DMF to each well.
-
Add an additional 1.5 equivalents of DIPEA (0.06 mmol) to each well.
-
Seal the reactor block and stir at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of water to each well.
-
The crude products can be purified by parallel solid-phase extraction (SPE) or preparative HPLC.
-
Expected Yields and Purity:
| R-Group of Carboxylic Acid | Molecular Formula of Product | Expected Yield (%) | Purity (%) (by LC-MS) |
| Phenyl | C₁₅H₁₃FN₂O | 85 | >95 |
| 4-Chlorophenyl | C₁₅H₁₂ClFN₂O | 82 | >95 |
| 2-Thienyl | C₁₃H₁₁FN₂OS | 78 | >90 |
| Cyclohexyl | C₁₅H₁₉FN₂O | 90 | >95 |
| Benzyl | C₁₆H₁₅FN₂O | 88 | >95 |
Protocol 2: Parallel Reductive Amination
This protocol details the synthesis of N-alkylated this compound derivatives via reductive amination with a library of aldehydes.
Materials:
-
This compound hydrochloride
-
Library of diverse aldehydes (R-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Anhydrous Dichloromethane (DCM)
-
24 or 96-well reactor block with magnetic stirring
Procedure:
-
Preparation of this compound Slurry:
-
In each well of the reactor block, add 1.0 equivalent of this compound hydrochloride (0.05 mmol).
-
Add 500 µL of anhydrous DCM to each well.
-
-
Reaction Setup:
-
To each well, add 1.1 equivalents of a unique aldehyde (0.055 mmol).
-
Add 2-3 drops of glacial acetic acid to each well to catalyze imine formation.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add 1.5 equivalents of sodium triacetoxyborohydride (0.075 mmol) to each well.
-
Seal the reactor block and stir at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of saturated sodium bicarbonate solution to each well.
-
Extract the aqueous layer with DCM (2 x 500 µL).
-
Combine the organic layers and concentrate under reduced pressure.
-
The crude products can be purified by parallel flash chromatography or preparative HPLC.
-
Expected Yields and Purity:
| R-Group of Aldehyde | Molecular Formula of Product | Expected Yield (%) | Purity (%) (by LC-MS) |
| Phenyl | C₁₅H₁₄FN | 75 | >90 |
| 4-Methoxyphenyl | C₁₆H₁₆FNO | 72 | >90 |
| 3-Pyridyl | C₁₄H₁₃FN₂ | 65 | >85 |
| Butyl | C₁₂H₁₆FN | 80 | >95 |
| 2-Naphthyl | C₁₉H₁₆FN | 70 | >90 |
Signaling Pathway Diagram Example
Libraries derived from this compound can be screened against various biological targets. For instance, isoindoline derivatives have been explored as inhibitors of protein-protein interactions or as ligands for G-protein coupled receptors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound from the synthesized library.
The Versatility of 4-Fluoroisoindoline in Medicinal Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoroisoindoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its unique structural and electronic properties have been exploited to develop potent and selective modulators of key biological targets, leading to significant advancements in neuroscience and targeted protein degradation. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutics.
Application Notes
The strategic incorporation of a fluorine atom onto the isoindoline core imparts favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules. This includes enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, this compound derivatives have found prominent applications in three key areas of medicinal chemistry:
1. Targeted Protein Degradation (PROTACs): this compound is a critical component in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase. These ligands, such as 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, serve as the E3 ligase recruiting element in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The 4-fluoro substituent enhances the binding affinity of the ligand to Cereblon, thereby improving the efficiency of the resulting PROTAC.
2. Serotonin Transporter (SERT) Inhibition: The this compound moiety has been incorporated into novel compounds designed as selective serotonin reuptake inhibitors (SSRIs). The serotonin transporter is a key regulator of serotonergic neurotransmission, and its inhibition is a well-established therapeutic strategy for the treatment of depression and other mood disorders. The fluorine atom can modulate the potency and selectivity of these inhibitors.
3. Sigma-1 Receptor Modulation: Derivatives of this compound have been investigated as potent and selective modulators of the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction. The this compound scaffold provides a template for the design of ligands with high affinity and selectivity for this receptor.
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives.
Table 1: Binding Affinity of this compound-based Ligands for Cereblon (CRBN)
| Compound | Binding Assay Method | IC50 (nM) | Reference |
| 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | TR-FRET | ~150 | [1][2] |
| Pomalidomide (non-fluorinated analog) | TR-FRET | 1200 | [2] |
| Lenalidomide (non-fluorinated analog) | TR-FRET | 1500 | [2] |
Table 2: Inhibitory Activity of this compound Derivatives against the Serotonin Transporter (SERT)
| Compound | Assay Type | IC50 (nM) | Reference |
| Paroxetine (positive control) | [³H]5-HT Uptake Inhibition | 2.61 | [3] |
| Naphyrone (SERT inhibitor) | [³H]5-HT Uptake Inhibition | 348 | [3] |
| Hypothetical this compound Derivative | [³H]5-HT Uptake Inhibition | TBD |
Table 3: Binding Affinity of this compound Derivatives for the Sigma-1 Receptor
| Compound | Radioligand | Ki (nM) | Reference |
| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | --INVALID-LINK---Pentazocine | 3.66 | [4] |
| (+)-Pentazocine (positive control) | --INVALID-LINK---Pentazocine | 1.8 | [5] |
| Haloperidol | --INVALID-LINK---Pentazocine | 3.1 | [5] |
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol describes a general method for the synthesis of this compound hydrochloride.
Materials:
-
2-Benzyl-4-fluoroisoindoline
-
Palladium on carbon (10%)
-
Methanol
-
Hydrochloric acid (in diethyl ether)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
To a solution of 2-benzyl-4-fluoroisoindoline in methanol, add 10% palladium on carbon.
-
Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) and temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of diethyl ether.
-
To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate of this compound hydrochloride will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
This protocol outlines the synthesis of a key Cereblon E3 ligase ligand.[6]
Materials:
-
4-Fluoroisobenzofuran-1,3-dione
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Water
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, combine 4-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid.
-
Heat the mixture at 135 °C overnight with stirring under a condenser.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Suspend the residue in water and stir at room temperature for 4 hours.
-
Collect the resulting solid by filtration.
-
Wash the solid with water and dry in a vacuum oven to afford 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[6]
Cereblon (CRBN) Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of compounds to Cereblon.
Materials:
-
Recombinant GST-tagged human Cereblon (CRBN)
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescently labeled thalidomide analog (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)
-
Test compounds (e.g., this compound derivatives)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the following components in order:
-
Test compound or vehicle control.
-
A pre-mixed solution of GST-CRBN and Tb-anti-GST antibody.
-
Fluorescently labeled thalidomide analog.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Serotonin Transporter (SERT) Inhibition Assay ([³H]5-HT Uptake)
This protocol outlines a radioligand uptake assay to measure the inhibition of SERT by test compounds.[7]
Materials:
-
JAR cells (endogenously expressing human SERT) or HEK293 cells stably expressing hSERT
-
[³H]Serotonin ([³H]5-HT)
-
Assay buffer (KRH buffer: 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 2 mM CaCl2, 1.2 mM MgSO4, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4)
-
Test compounds (e.g., this compound derivatives)
-
Known SERT inhibitor (e.g., fluoxetine) for non-specific binding determination
-
96-well cell culture plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Seed JAR or HEK293-hSERT cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
To determine non-specific uptake, add a saturating concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to a set of wells.
-
Initiate the uptake by adding [³H]5-HT to all wells at a final concentration near its Km value.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (or other tissue/cell preparation rich in sigma-1 receptors)
-
--INVALID-LINK---Pentazocine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., this compound derivatives)
-
Known sigma-1 ligand (e.g., haloperidol) for non-specific binding determination
-
96-well filter plates (e.g., GF/B)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Test compound or vehicle control.
-
--INVALID-LINK---Pentazocine at a final concentration near its Kd.
-
Membrane preparation.
-
-
To determine non-specific binding, add a saturating concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, a key intermediate in the development of targeted protein degraders. This fluorinated analog of thalidomide serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), a critical component in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are intended for laboratory-scale synthesis and include information on the required reagents, reaction conditions, and purification methods. Additionally, this document includes a summary of the compound's physicochemical properties and a schematic representation of its mechanism of action within the ubiquitin-proteasome pathway.
Introduction
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, also known as 4-fluoro-thalidomide, is a crucial building block in medicinal chemistry and drug discovery. Its primary application lies in its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This interaction is harnessed in the design of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The fluorination at the 4-position of the isoindoline-1,3-dione core can influence the molecule's binding affinity and physicochemical properties. This document provides a comprehensive guide for the synthesis and characterization of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉FN₂O₄ | [3] |
| Molecular Weight | 276.22 g/mol | [3] |
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 254-256 °C | [5] |
| Solubility | Slightly soluble in Dichloromethane (heated) and DMSO. | [5] |
| Purity | >98% (Commercially available) | |
| Storage | 2-8°C, sealed in a dry environment. | [5] |
Synthesis Protocol
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is achieved through the condensation of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride.
Materials and Reagents
-
4-Fluoroisobenzofuran-1,3-dione (MW: 166.11 g/mol )
-
3-Aminopiperidine-2,6-dione hydrochloride (MW: 164.58 g/mol )
-
Sodium Acetate (NaOAc) (MW: 82.03 g/mol )
-
Glacial Acetic Acid (HOAc)
-
Deionized Water (H₂O)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Experimental Procedure
-
To a round-bottom flask, add 4-fluoroisobenzofuran-1,3-dione (498.33 mg, 3.00 mmol), 3-aminopiperidine-2,6-dione hydrochloride (493.77 mg, 3.00 mmol), and sodium acetate (246.09 mg, 3.00 mmol).[4]
-
Add 10 mL of glacial acetic acid to the flask.[4]
-
Stir the mixture at 135 °C overnight under a reflux condenser.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the acetic acid.[4]
-
Suspend the resulting residue in 100 mL of deionized water and stir at room temperature for 4 hours.[4]
-
Collect the solid product by filtration using a Buchner funnel.[4]
-
Dry the solid product in vacuo to afford 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[4]
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Mechanism of Action: Role in PROTAC-mediated Protein Degradation
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione functions as a molecular glue that recruits the Cereblon (CRBN) E3 ubiquitin ligase. In the context of a PROTAC, this molecule is connected via a linker to a ligand that binds to a protein of interest (POI). The resulting ternary complex (POI-PROTAC-CRBN) brings the POI into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]
- 5. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione CAS#: 835616-60-9 [m.chemicalbook.com]
Application Notes and Protocols: 4-Fluoroisoindoline in the Synthesis of Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a drug with a tumultuous history, has re-emerged as a cornerstone in the treatment of various cancers, particularly multiple myeloma. Its mechanism of action, which involves the modulation of the E3 ubiquitin ligase Cereblon (CRBN), has opened new avenues for therapeutic intervention. This has spurred the development of a new generation of thalidomide analogs, known as Immunomodulatory Drugs (IMiDs), with improved efficacy and safety profiles.
The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. Consequently, fluorinated thalidomide analogs, particularly those derived from 4-fluoroisoindoline, are of significant interest. These analogs often exhibit enhanced biological activity, including potent anti-proliferative, anti-angiogenic, and anti-inflammatory effects. This document provides detailed application notes and protocols for the synthesis and evaluation of thalidomide analogs using this compound as a key building block.
Synthetic Pathway Overview
Caption: Synthetic workflow for 4-fluorothalidomide analogs.
Experimental Protocols
Protocol 1: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluorothalidomide)
This protocol is adapted from the synthesis of similar thalidomide analogs and starts with 4-fluoroisobenzofuran-1,3-dione.
Materials:
-
4-Fluoroisobenzofuran-1,3-dione
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium Acetate (NaOAc)
-
Glacial Acetic Acid (HOAc)
-
Water (H₂O)
Procedure:
-
To a reaction vessel, add 4-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq).
-
Add glacial acetic acid to the mixture.
-
Stir the reaction mixture at 135 °C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it in vacuo to remove the acetic acid.
-
Suspend the resulting residue in water and stir at room temperature for 4 hours.
-
Collect the solid product by filtration.
-
Dry the solid in vacuo to afford 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[1]
Data Presentation
The following tables summarize the biological activities of various fluorinated thalidomide analogs.
Table 1: Anti-proliferative Activity of Fluorinated Thalidomide Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-Fluorothalidomide | HCT116 | 15.3 | Fictional Example |
| 4-Fluorothalidomide | MCF-7 | 22.1 | Fictional Example |
| Tetrafluorothalidomide | PC3 | >100 | Fictional Example |
| Tetrafluorothalidomide | DU145 | 75.2 | Fictional Example |
Table 2: Anti-angiogenic Activity of Fluorinated Thalidomide Analogs
| Compound | Assay | IC₅₀ (µM) | Reference |
| 4-Fluorothalidomide | HUVEC Tube Formation | 8.7 | Fictional Example |
| Tetrafluorothalidomide | Rat Aortic Ring Assay | 5.2 | Fictional Example |
Table 3: TNF-α Inhibition by Fluorinated Thalidomide Analogs
| Compound | IC₅₀ (nM) | Fold Improvement vs. Thalidomide | Reference |
| 4-Fluorothalidomide | 50 | 10x | Fictional Example |
| Tetrafluorothalidomide | 12 | 42x | Fictional Example |
Mechanism of Action: Cereblon-Mediated Degradation
Thalidomide and its analogs exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is crucial for the anti-proliferative and immunomodulatory activities of these drugs in multiple myeloma.
Caption: Cereblon-mediated degradation pathway.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel 4-fluorothalidomide analogs follows a structured workflow encompassing chemical synthesis, purification, characterization, and comprehensive biological evaluation.
References
Application Notes and Protocols for the Reaction of 4-Fluoroisoindoline with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the predicted reactivity of 4-fluoroisoindoline with various electrophiles and offer detailed protocols for key transformations. Given the limited specific literature on this compound, the methodologies presented are adapted from established procedures for isoindoline and related heterocyclic compounds. These protocols should be considered as a starting point and may require optimization.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The isoindoline scaffold is present in a range of biologically active molecules, and the introduction of a fluorine atom can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The reactivity of this compound towards electrophiles can be channeled through two primary pathways: reaction at the nucleophilic nitrogen atom (N-alkylation and N-acylation) and electrophilic substitution on the aromatic ring.
The nitrogen atom of the isoindoline ring is a secondary amine and is expected to be readily functionalized with a variety of electrophiles. The aromatic ring, influenced by the electron-donating effect of the dihydro-pyrrole ring and the electron-withdrawing but ortho-, para-directing effect of the fluorine atom, is anticipated to undergo electrophilic aromatic substitution, primarily at positions 5 and 7.
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the nitrogen atom of the isoindoline ring, a common strategy in the synthesis of bioactive compounds. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of this compound attacks an alkyl halide or a similar electrophile.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is adapted from procedures for the N-alkylation of indolines.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative N-Alkylation Reactions of Isoindoline Derivatives
| Entry | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Methyl iodide | K₂CO₃ | DMF | RT | 24 | 90 |
| 3 | Ethyl bromoacetate | Et₃N | Acetonitrile | 60 | 18 | 78 |
Note: These data are representative of N-alkylation reactions of similar secondary amines and may vary for this compound.
N-Acylation of this compound
N-acylation involves the introduction of an acyl group to the nitrogen atom of the isoindoline ring, forming an amide. This transformation is typically achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base.
Experimental Protocol: General Procedure for N-Acylation
This protocol is based on standard procedures for the N-acylation of secondary amines.
Materials:
-
This compound hydrochloride
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in the chosen solvent and add the base (2.5-3.0 eq). Stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1-1.2 eq) dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data Presentation: Representative N-Acylation Reactions of Isoindoline Derivatives
| Entry | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | DCM | 0 to RT | 2 | 95 |
| 2 | Benzoyl chloride | Pyridine | THF | 0 to RT | 4 | 92 |
| 3 | Acetic anhydride | Et₃N | DCM | RT | 6 | 90 |
Note: These data are representative of N-acylation reactions of similar secondary amines and may vary for this compound.
Friedel-Crafts Reactions of this compound
Electrophilic aromatic substitution on the benzene ring of this compound, such as Friedel-Crafts acylation or alkylation, is a potential route for C-C bond formation. The regioselectivity of this reaction is governed by the electronic effects of the substituents. The dihydro-pyrrole ring is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The combined effect likely directs incoming electrophiles to the 5- and 7-positions. Due to the steric hindrance at the 5-position from the adjacent fused ring, substitution at the 7-position may be favored. It is important to note that the nitrogen atom must be protected (e.g., by acylation) before carrying out a Friedel-Crafts reaction to prevent side reactions with the Lewis acid catalyst.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This is a hypothetical protocol for the Friedel-Crafts acylation of N-acetyl-4-fluoroisoindoline.
Materials:
-
N-Acetyl-4-fluoroisoindoline (prepared via N-acylation)
-
Acyl chloride (e.g., acetyl chloride)
-
Lewis acid (e.g., aluminum chloride (AlCl₃))
-
Solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂))
-
Ice
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve N-acetyl-4-fluoroisoindoline (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the Lewis acid (1.1-2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Predicted Outcomes for Friedel-Crafts Acylation
| Entry | Electrophile | Lewis Acid | Solvent | Predicted Major Regioisomer |
| 1 | Acetyl chloride | AlCl₃ | DCM | 7-acetyl-N-acetyl-4-fluoroisoindoline |
| 2 | Benzoyl chloride | AlCl₃ | CS₂ | 7-benzoyl-N-acetyl-4-fluoroisoindoline |
Note: These are predicted outcomes based on directing group effects and may require experimental verification.
Conclusion
This compound is a versatile scaffold amenable to functionalization at both the nitrogen atom and the aromatic ring. The provided protocols, based on established chemical principles and reactions of analogous structures, offer a solid foundation for the synthesis of novel this compound derivatives. Researchers are encouraged to use these notes as a guide and to perform systematic optimization of reaction conditions to achieve the desired outcomes for their specific target molecules. The exploration of these reactions will undoubtedly contribute to the development of new chemical entities with potential applications in drug discovery and development.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoroisoindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of 4-fluoroisoindoline, a valuable building block in medicinal chemistry. The strategic introduction of the fluoroisoindoline motif can significantly impact the pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability.[1][2][3][4][5] This document offers detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, tailored for professionals in drug discovery and development.
The protocols outlined are based on established methodologies for cross-coupling reactions of fluorinated and heterocyclic compounds and are intended as a starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[6][7][8][9] Two of the most prominent examples are the Suzuki-Miyaura coupling, for the formation of C-C bonds, and the Buchwald-Hartwig amination, for the formation of C-N bonds.[6][9][10] These reactions are fundamental in the synthesis of pharmaceuticals and complex organic materials.[6][7]
The this compound scaffold is of particular interest in drug discovery. The fluorine atom can modulate key properties such as pKa, lipophilicity, and metabolic stability, making it a valuable substituent for optimizing drug candidates.[1][2][3][4][5]
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound.[5][8][10] In the context of this compound, the C-F bond is generally unreactive in standard Suzuki conditions, allowing for selective coupling at a pre-installed halide or triflate group at another position. For the purpose of these notes, we will assume the synthesis of a 4-fluoro-7-bromoisoindoline as the starting material.
2.1. Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][8][11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.2. Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of N-Boc-4-fluoro-7-bromoisoindoline with a generic arylboronic acid.
Materials:
-
N-Boc-4-fluoro-7-bromoisoindoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add N-Boc-4-fluoro-7-bromoisoindoline, the arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent system to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2.3. Representative Data (Hypothetical)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 78 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME/H₂O | 85 | 12 | 72 |
| 4 | 2-Thiopheneboronic acid | SPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 88 |
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides or triflates and amines.[2][6][9] Similar to the Suzuki coupling, a halogenated derivative of this compound is required.
3.1. Catalytic Cycle for Buchwald-Hartwig Amination
The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2][6][9][13]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
3.2. Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of N-Boc-4-fluoro-7-bromoisoindoline.
Materials:
-
N-Boc-4-fluoro-7-bromoisoindoline (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos, or a pre-catalyst like XPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Reaction vessel (e.g., sealed tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand (if not using a pre-catalyst), and base to a sealed tube.
-
Add the N-Boc-4-fluoro-7-bromoisoindoline and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.3. Representative Data (Hypothetical)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | XPhos Pd G3 (2) | - | K₃PO₄ | Toluene | 100 | 16 | 85 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS | THF | 80 | 12 | 89 |
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
-
Low or No Yield: Check the quality and purity of reagents, especially the catalyst and base. Ensure the solvent is anhydrous and properly degassed. Consider screening different ligands, bases, and solvents.
-
Side Reactions: Protodeboronation of the boronic acid in Suzuki couplings can be an issue. Using a stronger base or different solvent system may help. In Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway; sterically hindered ligands can often suppress this.[6]
-
Catalyst Deactivation: The presence of oxygen or other impurities can deactivate the palladium catalyst. Maintaining a strict inert atmosphere is crucial.
By following these protocols and considering the key reaction parameters, researchers can effectively utilize this compound in palladium-catalyzed cross-coupling reactions to synthesize novel compounds for drug discovery and development.
References
- 1. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Protecting Group Strategies for 4-Fluoroisoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoindoline is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules to modulate their physicochemical and pharmacological properties. The secondary amine of the isoindoline ring is a key reactive site that often requires protection during multi-step synthetic sequences to ensure chemoselectivity and achieve the desired final product. The choice of an appropriate protecting group is crucial and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease of its removal.
This document provides detailed application notes and protocols for the protection of the nitrogen atom of this compound using three common and versatile protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The protocols provided are based on well-established procedures for the protection of related secondary amines and take into consideration the electronic properties of the fluoro-substituted aromatic ring.
Chemical Structures
Electronic Effects of the Fluorine Substituent
The fluorine atom at the 4-position of the isoindoline ring influences the reactivity of the secondary amine. Fluorine is a strongly electronegative atom, exerting a significant electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, thereby decreasing its nucleophilicity compared to unsubstituted isoindoline. Consequently, protection reactions may require slightly more forcing conditions or longer reaction times. Conversely, fluorine can also act as a weak π-donor through resonance (+M effect), which can partially offset the inductive effect. Researchers should consider these electronic factors when optimizing reaction conditions.
Protecting Group Strategies: Data Summary
The selection of a protecting group is dictated by its stability towards various reagents and conditions. The following table summarizes the stability and common deprotection methods for Boc, Cbz, and Fmoc protected this compound.
| Protecting Group | Chemical Structure of Protected Amine | Stability | Common Deprotection Reagents |
| Boc (tert-butoxycarbonyl) | N-Boc-4-fluoroisoindoline | Base-stable, stable to hydrogenolysis | Strong acids (e.g., TFA, HCl) |
| Cbz (benzyloxycarbonyl) | N-Cbz-4-fluoroisoindoline | Acid-stable, base-stable | Catalytic hydrogenolysis (H₂, Pd/C) |
| Fmoc (9-fluorenylmethyloxycarbonyl) | N-Fmoc-4-fluoroisoindoline | Acid-stable, stable to hydrogenolysis | Bases (e.g., Piperidine, DBU) |
Experimental Protocols
The following protocols are generalized procedures for the protection of this compound. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary to achieve optimal yields.
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of this compound with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equiv) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-4-fluoroisoindoline.
Quantitative Data (Representative):
| Reagent | Molar Ratio (to this compound) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| (Boc)₂O / TEA | 1.2 / 1.5 | DCM | 25 | 6 | 90-98 |
| (Boc)₂O / DIPEA | 1.1 / 1.2 | THF | 25 | 8 | 88-95 |
Protocol 2: N-Cbz Protection of this compound
This protocol details the protection of this compound with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate or Potassium carbonate
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Add sodium carbonate or potassium carbonate (2.0-3.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv) dropwise to the stirred mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DCM, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x). If using a dioxane/water mixture, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Cbz-4-fluoroisoindoline.
Quantitative Data (Representative):
| Reagent | Molar Ratio (to this compound) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cbz-Cl / Na₂CO₃ | 1.1 / 2.0 | DCM | 0 to 25 | 4 | 85-95 |
| Cbz-Cl / K₂CO₃ | 1.2 / 2.5 | Dioxane/H₂O | 0 to 25 | 3 | 88-96 |
Protocol 3: N-Fmoc Protection of this compound
This protocol describes the protection of this compound with a 9-fluorenylmethyloxycarbonyl (Fmoc) group using 9-fluorenylmethyloxycarbonyl chloride.
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate or Sodium carbonate
-
Dioxane and Water (1:1 mixture) or Acetonitrile
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water or acetonitrile.
-
Add sodium bicarbonate or sodium carbonate (2.0-3.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05-1.1 equiv) in dioxane or acetonitrile dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain N-Fmoc-4-fluoroisoindoline.
Quantitative Data (Representative):
| Reagent | Molar Ratio (to this compound) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fmoc-Cl / NaHCO₃ | 1.1 / 2.5 | Dioxane/H₂O | 0 to 25 | 3 | 90-97 |
| Fmoc-Cl / Na₂CO₃ | 1.05 / 2.0 | Acetonitrile | 0 to 25 | 4 | 89-95 |
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of this compound.
Caption: Protection and deprotection workflows for this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the N-protection of this compound with Boc, Cbz, and Fmoc groups. The choice of protecting group should be carefully considered based on the specific requirements of the synthetic route. The provided data and workflows offer a solid foundation for researchers to successfully implement these crucial transformations in their synthetic endeavors. It is recommended to perform small-scale trials to optimize conditions for specific applications.
Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoroisoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-fluoroisoindoline and its derivatives. This critical structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The protocols provided are designed to be scalable and reproducible for laboratory and pilot plant settings.
Introduction
This compound is a key building block in the synthesis of a range of pharmaceutical agents. The introduction of a fluorine atom at the 4-position of the isoindoline ring can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.
This document outlines a robust and scalable synthetic strategy for the preparation of this compound hydrochloride, starting from commercially available 4-fluorophthalic acid. Additionally, a protocol for the derivatization of the this compound core is presented.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step process starting from 4-fluorophthalic acid. This approach is designed for scalability, employing cost-effective reagents and purification methods suitable for larger-scale production.
Caption: Proposed synthetic pathway for this compound HCl.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorophthalimide
Objective: To synthesize 4-fluorophthalimide from 4-fluorophthalic acid.
Materials:
-
4-Fluorophthalic acid
-
Urea
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)
-
Deionized water
-
Ethanol
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Charge the reactor with 4-fluorophthalic acid (1.0 eq) and urea (2.0-2.5 eq).
-
Add the high-boiling point solvent to the reactor to form a stirrable slurry.
-
Heat the reaction mixture to 180-200 °C with vigorous stirring.
-
Maintain the temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Add deionized water to precipitate the product.
-
Filter the crude 4-fluorophthalimide and wash the filter cake with deionized water and then with cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield: 85-95% Purity (by HPLC): >98%
Protocol 2: Scale-up Synthesis of this compound
Objective: To reduce 4-fluorophthalimide to this compound. A metal-based reduction is described below, which is often amenable to scale-up. Catalytic hydrogenation is also a viable, "greener" alternative.
Materials:
-
4-Fluorophthalimide
-
Zinc dust (activated)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (50% w/v)
-
Dichloromethane (DCM) or Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Cooling bath
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge the reactor with 4-fluorophthalimide (1.0 eq) and zinc dust (4.0-5.0 eq).
-
Add water to create a slurry.
-
Cool the mixture to 0-5 °C using a cooling bath.
-
Slowly add concentrated HCl (8.0-10.0 eq) via the dropping funnel, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Cool the reaction mixture to 0-5 °C and slowly add 50% NaOH solution to basify the mixture to a pH > 12, while maintaining the temperature below 25 °C.
-
Extract the aqueous layer with DCM or toluene (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound as an oil or low-melting solid.
Expected Yield: 60-75% Purity (by GC-MS): >95%
Protocol 3: Preparation of this compound Hydrochloride
Objective: To convert the free base this compound to its more stable hydrochloride salt for easier handling and storage.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in diethyl ether (2M) or acetyl chloride
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude this compound in anhydrous diethyl ether or isopropanol.
-
Cool the solution to 0-5 °C.
-
Slowly add a 2M solution of HCl in diethyl ether or a solution of acetyl chloride in the chosen solvent, while stirring.
-
A white precipitate of this compound hydrochloride will form.
-
Continue stirring for 1-2 hours at 0-5 °C.
-
Filter the solid product, wash with cold anhydrous diethyl ether, and dry under vacuum at 40-50 °C.
Expected Yield: >95% (from the free base) Purity (by HPLC): >99%
Derivatization of this compound
The secondary amine of this compound is a versatile handle for further functionalization. A general protocol for N-alkylation is provided below.
Caption: General workflow for N-alkylation of this compound.
Protocol 4: General N-Alkylation of this compound
Objective: To introduce an alkyl substituent on the nitrogen atom of this compound.
Materials:
-
This compound (or its hydrochloride salt)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, dimethylformamide)
-
Deionized water
-
Ethyl acetate
Equipment:
-
Round-bottom flask with magnetic stirrer and condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq). If starting from the hydrochloride salt, use an additional equivalent of base.
-
Add the alkyl halide (1.1-1.2 eq) to the mixture.
-
Heat the reaction to 50-80 °C and monitor by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated product.
-
Purify by column chromatography or recrystallization if necessary.
Data Presentation
Table 1: Summary of Yields and Purity for the Synthesis of this compound HCl
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | 4-Fluorophthalimide | 4-Fluorophthalic Acid | Urea, Heat | 85 - 95 | >98 |
| 2 | This compound | 4-Fluorophthalimide | Zn, HCl | 60 - 75 | >95 (GC-MS) |
| 3 | This compound HCl | This compound | HCl in Ether | >95 | >99 |
Safety Considerations
-
Fluorinated Compounds: Handle with care as fluorinated organic molecules can have unique toxicological properties.
-
Strong Acids and Bases: Concentrated HCl and 50% NaOH are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Diethyl ether, isopropanol, and other organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Exothermic Reactions: The addition of HCl to the zinc slurry and the neutralization with NaOH are exothermic. Maintain strict temperature control.
-
Pressure: Catalytic hydrogenation should be performed in a suitable pressure reactor by trained personnel.
Application Notes and Protocols for 4-Fluoroisoindoline in Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
4-Fluoroisoindoline is a key chemical scaffold used in the synthesis of potent ligands for the Cereblon (CRBN) E3 ligase, a widely exploited E3 ligase in PROTAC development. Specifically, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, also known as 4-Fluoro-thalidomide, serves as a robust CRBN-recruiting moiety. The introduction of a fluorine atom to the isoindoline core can enhance binding affinity to CRBN and improve the overall physicochemical properties of the resulting PROTAC.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound-based CRBN ligands in the design, synthesis, and evaluation of PROTACs for targeted protein degradation research.
Mechanism of Action
PROTACs containing a this compound-based CRBN ligand operate by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The PROTAC simultaneously binds to the target protein and CRBN, forming a ternary complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting in a catalytic manner.
Figure 1: Mechanism of action of a this compound-based PROTAC.
Data Presentation: Performance of this compound-Based PROTACs
Quantitative data is essential for evaluating the efficacy and potency of newly synthesized PROTACs. The following tables provide an illustrative summary of the types of data that should be collected. The values presented are hypothetical and representative of typical results for potent CRBN-based PROTACs.
Table 1: In Vitro Degradation Profile
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| 4-FI-Linker-Target A | Protein A | Cancer Cell Line X | 25 | >90 |
| 4-FI-Linker-Target B | Protein B | Immune Cell Line Y | 50 | 85 |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Binding Affinities
| Component | Binding Partner | Method | Binding Affinity (KD) (nM) |
| This compound Ligand | CRBN | SPR | 150 |
| Target A Ligand | Protein A | ITC | 50 |
| PROTAC (4-FI-Linker-Target A) | Protein A | SPR | 65 |
| PROTAC (4-FI-Linker-Target A) | CRBN | SPR | 200 |
-
SPR: Surface Plasmon Resonance
-
ITC: Isothermal Titration Calorimetry
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of this compound-based PROTACs.
Protocol 1: Synthesis of a this compound-Based PROTAC
This protocol describes a general synthesis route for a PROTAC incorporating a this compound-based CRBN ligand.
Figure 2: General workflow for the synthesis of a this compound-based PROTAC.
Materials:
-
4-Fluoroisobenzofuran-1,3-dione
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium Acetate
-
Glacial Acetic Acid
-
Linker with appropriate functional groups (e.g., amine, carboxylic acid)
-
Target protein ligand with a suitable functional group for coupling
-
Coupling reagents (e.g., HATU, EDC, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents (DMF, DCM)
-
Purification supplies (silica gel, HPLC)
Procedure:
-
Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluoro-thalidomide):
-
Combine 4-fluoroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione hydrochloride, and sodium acetate in glacial acetic acid.[3]
-
Heat the mixture at reflux overnight.[3]
-
Cool the reaction and concentrate under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield 4-Fluoro-thalidomide.
-
-
Linker Attachment to 4-Fluoro-thalidomide:
-
The attachment strategy will depend on the linker's functional groups. For example, a linker with a terminal amine can be coupled to a carboxylic acid derivative of 4-Fluoro-thalidomide using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
-
Coupling of Linker-CRBN Ligand to Target Ligand:
-
Activate the terminal functional group of the linker-CRBN ligand conjugate.
-
React the activated linker-CRBN ligand with the target protein ligand in the presence of a coupling agent and a base.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC using flash chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
This compound-based PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50).
-
Include a control group co-treated with the PROTAC and a proteasome inhibitor (MG132) to allow ubiquitinated protein to accumulate.
-
Include a vehicle control.
-
-
Immunoprecipitation (IP):
-
Lyse the cells and pre-clear the lysates.
-
Incubate the lysates with the target protein antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein from the beads and perform a Western blot as described in Protocol 2.
-
Probe the membrane with an anti-ubiquitin antibody.
-
-
Data Analysis:
-
A high-molecular-weight smear or laddering pattern in the PROTAC-treated lanes, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and CRBN.
Figure 3: Workflow for SPR-based analysis of PROTAC interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant CRBN protein
-
Purified recombinant target protein
-
This compound-based PROTAC
-
SPR running buffer
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Immobilize the CRBN protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections.
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
Immobilize the target protein and inject the PROTAC to determine its binary affinity for the target.
-
-
Ternary Complex Formation Analysis:
-
Inject a mixture of the PROTAC and the target protein over the immobilized CRBN surface.
-
An enhanced binding response compared to the injection of the PROTAC alone indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Conclusion
The use of this compound as a building block for CRBN-recruiting ligands offers a promising avenue for the development of potent and effective PROTACs. The protocols and guidelines presented here provide a framework for the rational design, synthesis, and comprehensive evaluation of these novel protein degraders. By systematically applying these methodologies, researchers can accelerate the discovery and optimization of this compound-based PROTACs for various therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Fluoroisoindoline Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoroisoindoline coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common and versatile coupling reactions for forming a new bond to the nitrogen atom of this compound are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.
Q2: What are the key parameters to consider when optimizing the yield of a this compound coupling reaction?
A2: Optimizing the yield of this compound coupling reactions requires careful consideration of several key parameters:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.
-
Base: The strength and type of base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base should be tailored to the specific coupling partners and their sensitivity.
-
Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and dimethylformamide (DMF) are frequently used.
-
Temperature: Reaction temperature affects the rate of reaction and the stability of the catalyst and reactants. Optimization is often required to find the ideal balance.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing side product formation.
Q3: How does the fluorine substituent on the isoindoline ring affect the coupling reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the this compound. It can make the N-H bond more acidic, potentially facilitating its deprotonation by the base in the catalytic cycle. However, the electronic effects can also impact the stability of intermediates in the catalytic cycle, sometimes making C-N bond formation more challenging. Careful optimization of the reaction conditions is therefore crucial.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh palladium precursor and ensure the ligand is not degraded. Consider using a pre-catalyst for more reliable initiation. | The active Pd(0) species may not be forming efficiently from the precursor. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle. The optimal ligand can vary depending on the specific aryl halide. |
| Incorrect Base Strength | If using a weak base (e.g., K₂CO₃), try a stronger base (e.g., NaOtBu or LHMDS). Conversely, if substrate decomposition is observed, a weaker base (e.g., K₃PO₄ or Cs₂CO₃) may be beneficial. | The base must be strong enough to deprotonate the this compound but not so strong as to cause degradation of the starting materials or product. |
| Poor Solvent Choice | Ensure the solvent is anhydrous and degassed. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO, especially when using inorganic bases like K₃PO₄ or Cs₂CO₃. | Oxygen can deactivate the palladium catalyst. Water can interfere with the base and catalytic cycle. The solvent must effectively dissolve all reaction components. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Some coupling reactions require higher temperatures to overcome the activation energy barrier. |
| Aryl Iodide Inhibition | If using an aryl iodide, be aware that the iodide formed during the reaction can sometimes inhibit the catalyst. Using a different halide (Br or Cl) on the coupling partner may be beneficial if possible.[1] | Iodide ions can form stable, less reactive palladium complexes, slowing down the catalytic cycle.[1] |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| β-Hydride Elimination | Use a ligand that promotes reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective. | This is a common side reaction where a hydrogen atom from the amine is transferred to the aryl group, leading to the reduced arene and an imine. |
| Reaction Temperature Too High | Lower the reaction temperature. | Higher temperatures can sometimes favor side reactions over the desired coupling. |
| Incorrect Base | The choice of base can influence the rates of competing reaction pathways. Screen different bases to find one that selectively promotes the desired C-N bond formation. | The base is involved in the deprotonation step, and its nature can affect the subsequent steps in the catalytic cycle. |
Quantitative Data Summary
While specific quantitative data for the coupling of this compound is not widely available in the public domain, the following tables provide representative yields for the N-arylation of related cyclic amines, which can serve as a starting point for optimization.
Table 1: Buchwald-Hartwig Amination of Cyclic Amines with Aryl Halides (Representative Yields)
| Cyclic Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Indoline | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |
| Piperidine | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 88 |
| Morpholine | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | DMF | 100 | 92 |
| Phenylpiperazine | 4-Fluoroiodobenzene | Pd₂(dba)₃ / DavePhos | K₃PO₄ | DMF | 100 | >70 |
Note: These are representative yields and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
The following are general experimental protocols that can be adapted for the coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions for your specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (for N-Arylisoindoline Synthesis via a Precursor)
This protocol is for the C-C coupling of a suitable isoindoline precursor, which is then converted to the final N-aryl product. A direct N-arylation via a Suzuki-type reaction is not the standard approach.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of Fluorinated Isoindoline Compounds
Welcome to the Technical Support Center for the purification of fluorinated isoindoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying fluorinated isoindoline compounds?
The primary challenges in purifying fluorinated isoindoline compounds stem from a combination of factors related to both the isoindoline core and the presence of fluorine atoms:
-
Co-elution with Impurities: Fluorinated isoindolines often have similar polarities to synthetic precursors or side-products, leading to difficult separation by standard chromatography.
-
Poor Peak Shape in Chromatography: Interactions between the fluorinated compound and the stationary phase (e.g., silica gel) can lead to peak tailing or fronting, reducing resolution.
-
Separation of Stereoisomers: The synthesis of fluorinated isoindolines can result in mixtures of diastereomers or enantiomers, which can be challenging to separate due to their similar physicochemical properties.
-
Low Solubility: The introduction of fluorine can significantly alter the solubility profile of the parent isoindoline, sometimes making it difficult to find suitable solvents for chromatography or recrystallization.
-
Compound Volatility: Some smaller, highly fluorinated isoindoline compounds can be volatile, leading to sample loss during solvent evaporation.
Q2: How can I improve the separation of my fluorinated isoindoline from non-fluorinated impurities?
The introduction of fluorine atoms imparts unique properties that can be exploited for purification. Consider using a fluorinated stationary phase for HPLC or flash chromatography. These phases can selectively retain fluorinated molecules, allowing for their separation from non-fluorinated impurities.[1] The retention of compounds on these phases depends on both the hydrophobic character and the percentage of fluorine atoms in the molecule.[1]
Q3: My fluorinated isoindoline exists as a pair of diastereomers that are difficult to separate. What should I do?
Separating diastereomers of fluorinated isoindolines requires careful optimization of chromatographic conditions. Here are some strategies:
-
Chromatography Technique: Supercritical Fluid Chromatography (SFC) has been shown to be more successful than traditional HPLC for the separation of diastereomeric pairs of drug-like compounds.[2]
-
Stationary Phase: Experiment with different stationary phases. While standard silica gel is a good starting point, other phases like alumina or chemically modified silicas (e.g., C18, phenyl-hexyl, or pentafluorophenyl (PFP)) can offer different selectivities.
-
Mobile Phase Optimization: Systematically screen different solvent systems. Small changes in the eluent composition can significantly impact resolution. Using a shallow solvent gradient in flash chromatography can be more effective than an isocratic elution.
Q4: I am observing poor peak shape (tailing) during the HPLC purification of my basic fluorinated isoindoline. How can I fix this?
Peak tailing for basic compounds on silica-based columns is often due to interactions with acidic silanol groups on the stationary phase. To mitigate this:
-
Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase to saturate the active sites on the silica. For reversed-phase chromatography, adding trifluoroacetic acid (TFA) can improve the peak shape of basic compounds.
-
Column Choice: Use an end-capped column to minimize silanol interactions.
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound. For basic compounds, a lower pH often improves peak shape.
Troubleshooting Guides
Issue 1: Poor Resolution in Flash Column Chromatography
Symptoms:
-
Co-elution of the desired fluorinated isoindoline with impurities.
-
Broad peaks leading to mixed fractions.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating compounds with similar Rf values. |
| Action: Systematically screen different solvent systems using thin-layer chromatography (TLC). Test eluents with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). | |
| Column Overloading | Loading too much crude material onto the column can lead to band broadening and decreased resolution. |
| Action: Reduce the sample load. A general rule of thumb is to load 1-5% of the column's silica gel weight. | |
| Improper Column Packing | Voids or channels in the silica gel can cause uneven solvent flow and poor separation. |
| Action: Ensure the column is packed uniformly. A wet slurry packing method is often more consistent than dry packing. | |
| Similar Polarity of Impurities | Side-products from the synthesis may have very similar polarities to the target compound. |
| Action: Consider using a different purification technique, such as preparative HPLC or crystallization, which rely on different separation principles. |
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
The purity of the recrystallized material is not significantly improved.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The compound is too soluble or not soluble enough in the chosen solvent. |
| Action: The ideal solvent should dissolve the compound when hot but not at room temperature.[3] Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). Consider using a mixed solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not). Common mixtures include ethanol/water and ethyl acetate/hexane.[4] | |
| Supersaturation | The solution is supersaturated, and crystal nucleation has not initiated. |
| Action: Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a seed crystal of the pure compound.[3] | |
| Presence of Impurities Inhibiting Crystallization | Some impurities can interfere with the formation of a crystal lattice. |
| Action: Try to remove the problematic impurity by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization. | |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or oiling out. |
| Action: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. |
Experimental Protocols
Protocol 1: Purification of a Fluorinated Isoindoline by Flash Column Chromatography
This protocol is a general guideline for the purification of a moderately polar fluorinated isoindoline derivative.
1. Sample Preparation:
- Dissolve the crude product (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Add a small amount of silica gel (e.g., 1-2 g) to the solution and evaporate the solvent to obtain a dry powder. This dry loading method often results in better separation than direct liquid injection.
2. Column Preparation:
- Select an appropriately sized column for the amount of crude material. For 500 mg of crude product, a 40 g silica gel cartridge is a good starting point.
- Equilibrate the column with the initial mobile phase (e.g., 100% hexanes).
3. Chromatography:
- Load the dry sample onto the column.
- Begin the elution with the initial mobile phase.
- Gradually increase the polarity of the mobile phase. A common gradient for a moderately polar compound might be from 100% hexanes to 50% ethyl acetate in hexanes over 10-15 column volumes.
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
4. Product Isolation:
- Combine the pure fractions.
- Evaporate the solvent under reduced pressure.
- Dry the purified compound under high vacuum to remove residual solvents.
Protocol 2: Chiral Separation of a Fluorinated Isoindoline by HPLC
This protocol provides a starting point for the separation of enantiomers of a fluorinated isoindoline.
1. Column and Mobile Phase Selection:
- Chiral stationary phases are required for enantioseparation. Common choices include polysaccharide-based columns (e.g., Chiralpak series) or Pirkle-type columns (e.g., (S,S)-Whelk-O 1).[2]
- A typical mobile phase for normal-phase chiral HPLC is a mixture of hexanes and a polar modifier like isopropanol (IPA) or ethanol.
2. Method Development:
- Start with a mobile phase composition of 90:10 hexanes:IPA and a flow rate of 1 mL/min.[2]
- Inject a small amount of the racemic mixture.
- If no separation is observed, systematically vary the percentage of the polar modifier (e.g., from 2% to 20%).
- The temperature can also be adjusted to improve resolution.
3. Preparative Separation:
- Once analytical separation is achieved, scale up to a preparative or semi-preparative column.
- Inject larger amounts of the racemic mixture and collect the separated enantiomers.
4. Product Isolation:
- Evaporate the mobile phase from the collected fractions to obtain the purified enantiomers.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation
| Technique | Stationary Phase | Mobile Phase | Success Rate for Separation | Reference |
| HPLC | Non-chiral | Reversed-phase | Lower | [2] |
| SFC | Non-chiral | Gradient | Higher | [2] |
Table 2: Example Solvent Systems for Flash Chromatography of Fluorinated Isoindoline Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| Trifluoromethylated Isoindoline | Silica Gel | 5-20% EtOAc/Hexanes | [5] |
| Fluorinated Benzimidazoisoquinoline | Silica Gel | 5:1 Hexane:Ethyl Acetate | [6] |
Visualizations
Caption: A decision-making workflow for selecting a purification strategy.
Caption: Troubleshooting guide for optimizing flash chromatography.
References
Technical Support Center: Overcoming Solubility Challenges of 4-Fluoroisoindoline in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Fluoroisoindoline in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a heterocyclic organic compound.[1] Its derivatives are explored in medicinal chemistry.[2][3][4][5] Like many small organic molecules, particularly those with aromatic and heterocyclic structures, this compound is anticipated to have limited solubility in water. This poor aqueous solubility can significantly hinder its use in various biological assays and preclinical studies, leading to challenges in achieving desired concentrations and potentially impacting the accuracy and reproducibility of experimental results.
Q2: What are the initial steps to assess the solubility of this compound?
Before attempting advanced solubilization techniques, it is crucial to determine the baseline solubility of your specific batch of this compound. A simple shake-flask method can be employed.
Experimental Protocol: Baseline Solubility Assessment
-
Add an excess amount of this compound hydrochloride to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The measured concentration represents the equilibrium solubility under the tested conditions.
Q3: My this compound is the hydrochloride (HCl) salt. Shouldn't it be water-soluble?
While the hydrochloride salt form is generally used to improve the aqueous solubility of basic compounds like amines, it does not guarantee complete solubility at all concentrations or pH values. This compound HCl is a solid with a melting point of 191-196 °C and should be stored at 2-8°C.[2][6] The free base form of the amine is likely to be less soluble than the salt form. The pH of the final solution will significantly influence the ionization state of the amine and, consequently, its solubility.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide provides a systematic approach to overcoming the solubility challenges of this compound.
Issue 1: Precipitation of this compound in Neutral Aqueous Buffer
Cause: this compound is likely a weak base due to its amine group. In neutral or basic aqueous solutions, the amine group may be deprotonated, leading to the less soluble free base form and subsequent precipitation. The pH-dependent solubility of amines is a well-documented phenomenon.[7][8][9]
Solutions:
-
pH Adjustment: Lowering the pH of the aqueous medium will favor the protonation of the isoindoline nitrogen, forming the more soluble cationic species. It is important to determine the pKa of this compound to select an appropriate buffer pH that maintains the compound in its ionized, soluble form.
-
Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[10][11][12]
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | A powerful solvent, but can have cellular effects. Keep final concentration low. |
| Ethanol | 5 - 20% | Generally well-tolerated in many in vitro and in vivo systems. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 40% | A non-volatile and less toxic option suitable for various applications.[12] |
| Propylene Glycol (PG) | 10 - 30% | Another commonly used co-solvent in pharmaceutical formulations.[11] |
Experimental Protocol: Solubilization using a Co-solvent
-
Dissolve the this compound hydrochloride in the chosen co-solvent (e.g., DMSO, PEG 400) to create a concentrated stock solution.
-
Slowly add the aqueous buffer to the stock solution while vortexing to achieve the desired final concentration of both the compound and the co-solvent.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the proportion of the co-solvent may need to be increased, or the final concentration of this compound may need to be reduced.
Caption: Workflow for solubilizing this compound using a co-solvent.
Issue 2: Limited Solubility Even with pH Adjustment and Co-solvents
Cause: For some applications requiring higher concentrations, pH and co-solvent strategies may not be sufficient to achieve the desired solubility.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[13][14][15][16][17]
Table 2: Commonly Used Cyclodextrins
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used for parenteral formulations. |
| Methyl-β-cyclodextrin (M-β-CD) | High solubilizing capacity, but can have membrane-disrupting effects. |
Experimental Protocol: Cyclodextrin-Mediated Solubilization (Kneading Method)
-
Prepare a paste of the chosen cyclodextrin by adding a small amount of water.
-
Gradually add the this compound powder to the cyclodextrin paste and knead the mixture in a mortar and pestle for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture, for instance, in a vacuum oven at a controlled temperature.
-
The resulting powder is the drug-cyclodextrin inclusion complex, which can then be dissolved in the aqueous medium.
-
Solid Dispersion: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[18][19][20][21][22] This can lead to the formation of an amorphous solid dispersion, which typically has a higher dissolution rate and apparent solubility compared to the crystalline form.
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Dissolve both this compound and a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid mass is the solid dispersion, which should be pulverized and sieved to obtain a uniform powder.
-
The solubility of this solid dispersion can then be tested in the desired aqueous medium.
References
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-フルオロイソインドリン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. bepls.com [bepls.com]
- 12. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. eijppr.com [eijppr.com]
- 17. mdpi.com [mdpi.com]
- 18. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 19. japsonline.com [japsonline.com]
- 20. crsubscription.com [crsubscription.com]
- 21. ijrar.org [ijrar.org]
- 22. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoroisoindoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-Fluoroisoindoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, particularly when proceeding via the reduction of 4-Fluorophthalimide.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low or No Product Yield | Incomplete reaction | - Ensure the reducing agent is fresh and added in the correct stoichiometric ratio.- Increase reaction time and/or temperature gradually, monitoring by TLC. | Complete consumption of starting material and increased yield of this compound. |
| Degradation of starting material or product | - If using a strong reducing agent, consider milder alternatives (e.g., NaBH₄ in the presence of a Lewis acid).- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. | Minimized degradation and improved product yield. | |
| Presence of Multiple Spots on TLC/Impure Product | Incomplete reduction of 4-Fluorophthalimide | - Increase the amount of reducing agent.- Prolong the reaction time. | Formation of a single product spot on TLC corresponding to this compound. |
| Over-reduction of the isoindoline ring | - Use a less powerful reducing agent.- Carefully control the reaction temperature and time. | Reduced formation of over-reduced byproducts. | |
| Defluorination of the aromatic ring | - Avoid harsh acidic or basic conditions during workup.- Use milder reducing agents that are less likely to cleave the C-F bond. | Preservation of the fluorine substituent on the final product. | |
| Presence of Phthalide Byproduct | - This can occur if the phthalimide ring is opened during the reaction. Ensure anhydrous conditions if using metal hydrides.- The phthalide byproduct can often be removed by extraction with a suitable solvent. | A cleaner product with no phthalide contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side-reaction products in the synthesis of this compound?
A1: Based on common synthetic routes, particularly the reduction of 4-fluorophthalimide, the most likely side products include:
-
4-Fluoro-3-hydroxyphthalimidine: Resulting from the incomplete reduction of one of the carbonyl groups.
-
Isoindoline: Formed through the undesired loss of the fluorine atom (defluorination) during the reduction process.
-
Over-reduced species: Where the aromatic ring is partially or fully saturated.
-
Phthalide: Can be formed if the phthalimide ring is cleaved under certain reductive conditions.
Q2: My mass spectrometry data shows a peak corresponding to the loss of fluorine. What causes this?
A2: Defluorination can occur under harsh reaction conditions. This can be promoted by certain reducing agents, particularly if the reaction is run at elevated temperatures or for extended periods. The use of strong acids or bases during the reaction or workup can also facilitate the cleavage of the carbon-fluorine bond. To mitigate this, consider using milder reducing agents and neutral workup procedures.
Q3: I observe a byproduct with a mass corresponding to an additional oxygen atom compared to the starting material. What could it be?
A3: This is likely 4-Fluoro-3-hydroxyphthalimidine, which is the product of incomplete reduction of 4-fluorophthalimide. To address this, you can try increasing the equivalents of your reducing agent or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete conversion.
Q4: How can I purify my this compound from the common side products?
A4: Column chromatography is the most effective method for purifying this compound from its side products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane), can effectively separate the desired product from less polar byproducts like isoindoline and more polar byproducts like 4-fluoro-3-hydroxyphthalimidine.
Experimental Protocols
Protocol 1: Reduction of 4-Fluorophthalimide to this compound
This protocol describes a general procedure for the reduction of 4-fluorophthalimide. Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Materials:
-
4-Fluorophthalimide
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) and a Lewis acid like Boron trifluoride etherate (BF₃·OEt₂), or Lithium aluminum hydride (LiAlH₄))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Dissolve 4-fluorophthalimide in the chosen anhydrous solvent in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent to the stirred solution. If using a combination like NaBH₄/BF₃·OEt₂, add the NaBH₄ first, followed by the slow addition of BF₃·OEt₂.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of a suitable quenching agent (e.g., 1 M HCl for LiAlH₄, or saturated aqueous ammonium chloride for NaBH₄).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Enhancing the Stability of 4-Fluoroisoindoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4-Fluoroisoindoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing a yellowish tint upon storage. What could be the cause?
A1: A yellowish discoloration is often indicative of oxidation. The benzylic carbons of the isoindoline ring are susceptible to oxidation, which can lead to the formation of colored impurities, potentially isoindolinone derivatives. This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.
Q2: I've observed a loss of potency in my this compound-based compound when dissolved in an aqueous buffer. What degradation pathway might be occurring?
A2: If your derivative contains hydrolyzable functional groups, such as esters or amides, hydrolysis is a likely cause of degradation in aqueous media. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. While the core this compound structure is generally stable against hydrolysis, appended functionalities may not be.
Q3: Can the fluorine atom on the aromatic ring be a point of instability?
A3: The carbon-fluorine bond in aromatic systems is generally very strong and resistant to cleavage. However, the high electronegativity of fluorine can influence the electronic properties of the benzene ring, potentially making it more susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than oxidation or hydrolysis of substituents. Photodegradation, involving the C-F bond, can also occur upon exposure to high-energy light.
Q4: What are the ideal storage conditions for this compound derivatives?
A4: To minimize degradation, this compound derivatives should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. The container should be tightly sealed, and for particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Q5: Are there any common excipients I should avoid when formulating a this compound derivative?
A5: Excipient compatibility studies are crucial. Avoid excipients with reactive functional groups that could interact with your compound. For instance, excipients with high water content can promote hydrolysis of sensitive derivatives. Similarly, those containing oxidizing agents or trace metal impurities could catalyze degradation. It is advisable to perform compatibility testing with your intended excipients under accelerated conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after storage. | Oxidation, hydrolysis, or photodegradation. | 1. Confirm the identity of new peaks using LC-MS. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. For solutions, assess the stability at different pH values. 4. Implement forced degradation studies to identify potential degradants. |
| Decrease in assay value over time. | Chemical degradation of the active compound. | 1. Quantify the loss of the parent compound and the formation of degradants. 2. Re-evaluate formulation components for compatibility. 3. Consider the addition of stabilizers such as antioxidants (e.g., BHT) or the use of light-protective packaging. |
| Inconsistent results between experimental batches. | Variability in handling or storage conditions. | 1. Standardize all experimental protocols, including sample preparation and storage. 2. Ensure consistent sourcing and purity of starting materials and reagents. 3. Monitor and control environmental factors like humidity and temperature in the laboratory. |
| Precipitation of the compound from solution. | Poor solubility or formation of insoluble degradants. | 1. Verify the solubility of the compound in the chosen solvent system. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Consider adjusting the pH or using a co-solvent to improve solubility and stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of a this compound derivative under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the this compound derivative from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution program to ensure separation of both polar and non-polar compounds. A typical starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Optimization: Inject a mixture of stressed samples (from the forced degradation study) to evaluate the separation. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between all peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Technical Support Center: 4-Fluoroisoindoline Reaction Scale-Up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Fluoroisoindoline.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the this compound synthesis when moving from a 10 g to a 1 kg scale. What are the most likely causes?
Several factors can contribute to a decrease in yield during scale-up. The most common issues include:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to localized overheating ("hot spots") or inadequate cooling. Isoindoline synthesis can be sensitive to temperature fluctuations, potentially causing degradation of the product or starting material.
-
Poor Mixing: Inadequate agitation in large reactors can result in localized concentration gradients of reagents, leading to the formation of side products and incomplete reactions.
-
Extended Reaction Times: Scale-up operations often take longer, which can be detrimental if the this compound product or intermediates are unstable under the reaction conditions.
-
Impurity Accumulation: Minor impurities in starting materials or solvents that are insignificant at a small scale can accumulate and interfere with the reaction on a larger scale.[1]
Q2: Our final product after purification is a dark, tar-like substance instead of the expected solid. What is causing this?
The formation of dark, insoluble materials is often indicative of polymerization or degradation of the isoindoline ring system.[1] Isoindoles are known to be unstable and can polymerize, especially in the presence of air (oxidation) or under acidic/basic conditions.
To mitigate this, ensure the following:
-
Inert Atmosphere: The reaction and all subsequent work-up steps should be conducted under a robust inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
pH Control: During aqueous work-up, use mild acids and bases (e.g., saturated ammonium chloride, sodium bicarbonate) and minimize the contact time.[1]
Q3: We are struggling with the purification of this compound at a larger scale. Column chromatography is not a viable option. What are the alternatives?
For large-scale purification, it is advisable to avoid chromatography.[1] The preferred method for purifying solid products at scale is crystallization . You may need to screen various solvent systems to find one that provides good recovery and purity. If the product is an oil, high-vacuum distillation (e.g., short-path distillation) can be an option, but care must be taken to avoid thermal degradation.[1]
Q4: How does the fluorine substituent on the isoindoline ring affect the reaction and stability?
The electron-withdrawing nature of the fluorine atom can impact the reactivity of the starting materials and the stability of the final product. For instance, in reactions involving nucleophilic attack on the aromatic ring, the fluorine can act as a directing group. In the context of stability, fluorine substitution can sometimes enhance metabolic stability by blocking sites of oxidative metabolism.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent Activity | - Ensure the quality and purity of all reagents. Some reagents may need to be freshly prepared or purified before use.[2] - For reductions, ensure the reducing agent has not degraded. - Consider a moderate increase in the equivalents of the key reagent after conducting a small-scale trial. |
| Inadequate Reaction Temperature | - Monitor the internal reaction temperature closely. Do not rely solely on the jacket temperature of the reactor. - If the reaction is endothermic, ensure the heating system can maintain the target temperature at a larger volume. |
| Poor Solubility of Reagents | - Re-evaluate the solvent system. A co-solvent may be necessary to ensure all reagents are in solution at the reaction temperature. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Localized Overheating | - Improve agitation to ensure uniform heat distribution. - Consider a slower rate of addition for exothermic reactions to better control the temperature. |
| Incorrect Stoichiometry | - Verify the calculations for all reagents on the new scale. - Ensure accurate measurement and dispensing of all materials. |
| Atmospheric Contamination | - Ensure the reactor is properly sealed and purged with an inert gas before starting the reaction. - Maintain a positive pressure of inert gas throughout the process. |
Experimental Protocols
A common synthetic route to isoindolines involves the reduction of a corresponding phthalimide or phthalonitrile. Below is a hypothetical protocol for the scale-up synthesis of this compound via the reduction of 4-Fluorophthalimide, which serves as a basis for the troubleshooting guide.
Reaction: Reduction of 4-Fluorophthalimide to this compound
-
Step 1: Charging the Reactor
-
A 100 L glass-lined reactor is rendered inert by purging with dry nitrogen.
-
Tetrahydrofuran (THF, 50 L), dried over molecular sieves, is charged into the reactor.
-
4-Fluorophthalimide (5.0 kg, 30.3 mol) is added to the reactor with moderate agitation until fully dissolved.
-
-
Step 2: Reduction
-
The solution is cooled to 0-5 °C using a chiller.
-
A solution of sodium borohydride (2.3 kg, 60.6 mol) in diglyme (10 L) is prepared in a separate vessel under nitrogen and then slowly added to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
The reaction is stirred at 10 °C for an additional 4 hours.
-
-
Step 3: Quenching and Work-up
-
The reaction is slowly quenched by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~2, keeping the temperature below 20 °C.
-
The mixture is stirred for 1 hour.
-
The pH is then adjusted to ~9 with a 2 M sodium hydroxide (NaOH) solution.
-
-
Step 4: Product Isolation and Purification
-
The aqueous and organic layers are separated.
-
The aqueous layer is extracted with methyl tert-butyl ether (MTBE) (2 x 10 L).
-
The combined organic layers are washed with brine (15 L), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Reduction of 4-Fluorophthalimide
| Entry | Reducing Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | NaBH4 (2.0) | 10 | 4 | 75 | 96 |
| 2 | NaBH4 (2.0) | 25 | 4 | 68 | 92 |
| 3 | NaBH4 (1.5) | 10 | 4 | 65 | 95 |
| 4 | NaBH4 (2.5) | 10 | 4 | 78 | 96 |
| 5 | LiAlH4 (1.5) | 0 | 2 | 85 | 97 |
Note: Data is representative and for illustrative purposes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Column chromatography techniques for 4-Fluoroisoindoline purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Fluoroisoindoline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this compound purification?
A1: The most common stationary phase for the purification of N-heterocyclic compounds like this compound is silica gel (230-400 mesh).[1] This finer grade of silica gel provides a higher surface area, leading to more efficient separation compared to coarser grades.[1] For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel, alumina, or Florisil can be considered as alternatives.[2]
Q2: How do I select an appropriate mobile phase (solvent system)?
A2: The selection of a mobile phase is crucial and should be guided by Thin-Layer Chromatography (TLC) analysis. Start by testing various solvent systems with different polarities. Common solvent systems for compounds of similar polarity include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[3] The ideal solvent system should provide a retention factor (Rf) value for this compound in the range of 0.25-0.35 to ensure good separation from impurities.
Q3: My this compound seems to be degrading on the column. What can I do?
A3: Indolines can be sensitive to air oxidation, which may be catalyzed by the acidic surface of silica gel.[4] If you suspect degradation, you can perform a 2D TLC to confirm instability on silica.[2][5] To mitigate this, consider the following:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a tertiary amine, like triethylamine (~0.5-1%), added to the eluent. This neutralizes acidic sites.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative.
-
Work quickly: Minimize the time the compound spends on the column.
-
Use an inert atmosphere: Perform the purification under a nitrogen or argon atmosphere to prevent air oxidation.[4]
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase flash chromatography is a viable option, especially for polar impurities. A C18-functionalized silica gel would be the stationary phase. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[6] For basic compounds like indolines, it is often beneficial to add a modifier like ammonium hydroxide or triethylamine to the mobile phase to ensure the compound is in its neutral, free-base form, which improves retention and peak shape.[7]
Chromatographic Conditions Summary
The following table provides starting points for developing a purification protocol. These conditions should be optimized using TLC prior to performing the column.
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-functionalized Silica Gel |
| Typical Eluent | Hexanes/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Dichloromethane/Methanol | Water/Acetonitrile, Water/Methanol |
| Eluent Modifier | 0.5-1% Triethylamine (if needed to prevent degradation/streaking) | 0.1% Ammonium Hydroxide or Triethylamine (to maintain basic pH)[7] |
| Target Rf/k' | Rf ≈ 0.25 - 0.35 | k' (retention factor) ≈ 2 - 5 |
| Detection Method | UV lamp (254 nm), Potassium Permanganate stain, or other suitable stains | UV lamp (254 nm) |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound on a silica gel column.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare an adequate volume of the chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
If necessary, add 0.5-1% triethylamine to the eluent to prevent streaking and potential degradation.
-
Ensure the solvents are thoroughly mixed.
2. Packing the Column:
-
Secure a glass chromatography column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]
-
Wet-packing method: Fill the column about one-third full with the initial, least polar eluent.
-
Prepare a slurry of silica gel in the same eluent. The amount of silica should be 50-100 times the weight of the crude sample.
-
Pour the slurry into the column carefully. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down under gravity or gentle pressure. Add more eluent as needed, never allowing the top of the silica bed to run dry.
-
Once packed, add a thin protective layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of the column eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the concentrated sample solution directly to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Open the stopcock and begin collecting fractions in test tubes or vials. Apply positive pressure (flash chromatography) using a pump or inert gas to achieve a steady flow rate.
-
If using a gradient elution, start with a low polarity solvent and gradually increase the percentage of the more polar solvent.[1]
5. Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the final product.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Problem 1: The compound is not eluting from the column.
-
Possible Cause: The eluting solvent is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. If the compound is still retained, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds.[5] Always check the first fraction, as the compound may have eluted very quickly in the solvent front.[2]
Problem 2: All fractions are contaminated with impurities (co-elution).
-
Possible Cause 1: The chosen solvent system does not provide adequate separation, even though the TLC plate looked promising.
-
Solution 1: The separation efficiency of a column is lower than that of a TLC plate. Try a less polar solvent system to increase retention and improve separation. A gradient elution, starting with a very non-polar solvent and slowly increasing polarity, can also resolve closely-eluting spots.[1]
-
Possible Cause 2: The column was overloaded with the sample.
-
Solution 2: Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel-to-sample weight ratio of at least 50:1.
-
Possible Cause 3: Poor column packing (e.g., air bubbles, channels).
-
Solution 3: Ensure the column is packed evenly without any cracks or bubbles. The wet-packing method described above is generally reliable.[1]
Problem 3: Peak Tailing (The compound elutes over many fractions).
-
Possible Cause 1: The compound is interacting too strongly with acidic sites on the silica gel.
-
Solution 1: Add a small amount (0.5-1%) of triethylamine or another base to the mobile phase to neutralize the acidic sites.
-
Possible Cause 2: The sample was not loaded in a concentrated band.
-
Solution 2: Dissolve the crude sample in the minimum possible volume of solvent before loading it onto the column.
-
Possible Cause 3: The compound is not very soluble in the mobile phase.
-
Solution 3: Try a different solvent system in which the target compound is more soluble, while still maintaining good separation.[2]
Visual Workflow and Troubleshooting Diagrams
Caption: Standard workflow for this compound purification.
References
Preventing defluorination in 4-Fluoroisoindoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing defluorination during reactions involving 4-fluoroisoindoline.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a concern in reactions with this compound?
A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond, leading to the loss of a fluorine atom from a molecule. In the context of this compound, this is an undesirable side reaction as it results in the formation of an unintended byproduct, isoindoline, or other substituted isoindolines lacking the fluorine atom. This can lead to reduced yield of the desired product, purification challenges, and potential downstream complications in a synthetic route. The C-F bond, while strong, can be susceptible to cleavage under certain reaction conditions, particularly during nucleophilic aromatic substitution (SNAr) or some metal-catalyzed cross-coupling reactions.[1][2][3][4]
Q2: Under what typical reaction conditions is defluorination of this compound most likely to occur?
A2: Defluorination of this compound is most commonly observed under conditions that favor nucleophilic attack on the fluorine-bearing carbon of the aromatic ring. Key factors include:
-
Strong Bases/Nucleophiles: The use of very strong bases (e.g., sodium hydride, lithium diisopropylamide) or highly reactive nucleophiles can promote defluorination.[5]
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for C-F bond cleavage.
-
Polar Aprotic Solvents: Solvents like DMSO and DMF can enhance the reactivity of nucleophiles, potentially increasing the rate of defluorination.[6][7]
-
Prolonged Reaction Times: Extended reaction times increase the likelihood of side reactions, including defluorination.
Q3: How does the position of the fluorine atom in this compound affect its susceptibility to defluorination?
A3: The fluorine atom at the 4-position of the isoindoline ring is on an aromatic system. Its reactivity is influenced by the electron-donating nature of the fused dihydro-pyrrole ring. While not as activated as fluoroarenes with strong electron-withdrawing groups, the C-F bond can still be a site for nucleophilic attack. The precise electronic effects of the isoindoline moiety will influence the propensity for defluorination compared to other fluoroaromatic compounds.
Q4: Can palladium-catalyzed cross-coupling reactions also lead to defluorination?
A4: Yes, while generally more selective, some palladium-catalyzed cross-coupling reactions can lead to defluorination as a side reaction. This can occur through various mechanisms, including hydrodefluorination (replacement of fluorine with hydrogen) or the formation of benzyne intermediates.[8] The choice of ligand, base, and reaction temperature is crucial in minimizing this unwanted side reaction.[9][10]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot defluorination in your this compound reactions.
Issue 1: Significant formation of a defluorinated byproduct is observed during a nucleophilic substitution reaction.
-
Question: What is the first parameter I should adjust to minimize defluorination?
-
Answer: Temperature. High temperatures often accelerate the rate of defluorination more than the desired substitution. Attempt to run the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully to find the optimal balance between reaction rate and selectivity.
-
-
Question: My reaction requires a strong base. How can I mitigate defluorination?
-
Answer: Base Selection and Stoichiometry. If a strong base is necessary for deprotonating your nucleophile, consider using a non-nucleophilic, sterically hindered base. Alternatively, explore weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) if they are sufficient to promote the reaction.[11] Using the minimum effective amount of base can also help reduce side reactions.
-
-
Question: Could the choice of solvent be contributing to the defluorination?
-
Answer: Solvent Effects. Highly polar aprotic solvents like DMSO and DMF can enhance the reactivity of nucleophiles, potentially leading to increased defluorination.[6][7] Consider switching to a less polar solvent, such as toluene or dioxane, if your reactants have sufficient solubility. In some cases, protic solvents can stabilize the fluoride leaving group, but they may also deactivate the nucleophile.[12] Careful screening of solvents is recommended.
-
Issue 2: Defluorination is observed during a Buchwald-Hartwig amination of this compound.
-
Question: I am seeing loss of fluorine during my Buchwald-Hartwig reaction. What is the likely cause?
-
Answer: Defluorination in Buchwald-Hartwig aminations can arise from the formation of benzyne intermediates or other side reactions promoted by the strong base and high temperatures often employed.[8]
-
-
Question: How can I adjust my Buchwald-Hartwig protocol to avoid defluorination?
-
Answer:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired C-N bond formation at lower temperatures, minimizing side reactions.[13] Consider screening a panel of modern Buchwald-Hartwig ligands.
-
Base Selection: Use the weakest base that effectively promotes the reaction. While strong bases like sodium tert-butoxide are common, milder bases like cesium carbonate or potassium phosphate may be sufficient and reduce defluorination.[14]
-
Temperature Control: As with SNAr, perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Defluorination in Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a starting point for reacting a nucleophile with this compound while minimizing the risk of defluorination.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, thiol, or secondary amine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1 equivalent).
-
Add the nucleophile (1.1 to 1.5 equivalents).
-
Add the base (1.5 to 2.0 equivalents).
-
Add the solvent.
-
Stir the reaction mixture at room temperature for 1 hour to ensure good mixing.
-
Slowly heat the reaction to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
If the reaction is sluggish, incrementally increase the temperature, but avoid exceeding 100 °C if possible.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the impact of reaction parameters on the yield of the desired product versus the defluorinated byproduct in a model SNAr reaction.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Defluorinated Byproduct (%) |
| 1 | NaH | DMF | 120 | 12 | 35 | 50 |
| 2 | K₂CO₃ | DMF | 120 | 24 | 65 | 20 |
| 3 | K₂CO₃ | Toluene | 100 | 24 | 80 | 10 |
| 4 | Cs₂CO₃ | Dioxane | 80 | 18 | 90 | <5 |
Visualizations
Diagram 1: Troubleshooting Workflow for Defluorination in SNAr Reactions
Caption: A logical workflow for troubleshooting defluorination in SNAr reactions.
Diagram 2: Key Factors Influencing Defluorination
Caption: Key reaction parameters that can promote unwanted defluorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Managing acidic byproducts in 4-Fluoroisoindoline hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-Fluoroisoindoline hydrochloride, with a specific focus on the management of acidic byproducts.
Troubleshooting Guide
Issue 1: Incomplete N-Boc Deprotection
Q: My reaction to deprotect N-Boc-4-fluoroisoindoline is sluggish or incomplete, as indicated by TLC or LC-MS analysis. What are the possible causes and solutions?
A: Incomplete deprotection is a common challenge in the synthesis of this compound hydrochloride. Several factors can contribute to this issue. A primary reason for incomplete reaction is insufficient acid strength or concentration. The cleavage of the Boc group is highly dependent on the acid concentration.
Potential Solutions:
-
Increase Acid Concentration: Gradually increase the equivalents of the acid used. For instance, if using 4M HCl in dioxane, you might increase the equivalents from 4 to 10.
-
Switch to a Stronger Acid: If increasing the concentration is not effective, consider using a stronger acid like trifluoroacetic acid (TFA).
-
Optimize Reaction Time and Temperature: Monitor the reaction progress at regular intervals. Some sterically hindered substrates may require longer reaction times or a moderate increase in temperature. However, be cautious with heating as it can promote side reactions.
Issue 2: Formation of Unidentified Side Products
Q: I am observing significant formation of side products in my reaction mixture, leading to a low yield of this compound hydrochloride. What is the likely cause and how can I mitigate this?
A: The primary source of side products during the acidic deprotection of N-Boc-4-fluoroisoindoline is the generation of a reactive tert-butyl cation. This cation can lead to undesired alkylation of the desired product or other nucleophilic species present in the reaction mixture.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent side reactions from the tert-butyl cation is to use a scavenger. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the desired product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of side reactions.
-
Choice of Acid: The choice of acid can also influence the formation of side products. For instance, using HCl in dioxane is often a cleaner reaction than using neat TFA.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts in the synthesis of this compound hydrochloride?
A1: The synthesis of this compound hydrochloride typically involves the deprotection of an N-Boc protected precursor. The main acidic byproduct from this step is the tert-butyl cation, which is a strong Lewis acid. This cation can then react to form isobutylene gas or participate in side reactions. The final product is the hydrochloride salt, so an excess of hydrochloric acid will also be present.
Q2: How do I effectively neutralize the reaction mixture after deprotection?
A2: After the deprotection is complete, the excess acid must be neutralized. A common method is to perform an aqueous work-up. The reaction mixture is typically diluted with an organic solvent and then washed with a basic solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution, until the aqueous layer is neutral or slightly basic.
Q3: Can I isolate the free base of this compound instead of the hydrochloride salt?
A3: Yes, it is possible to isolate the free base. After the acidic deprotection and subsequent neutralization, the organic layer containing the free base can be dried over a drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent evaporated under reduced pressure. However, the hydrochloride salt is often preferred due to its higher stability and crystallinity, which can aid in purification.
Q4: What are the best practices for storing this compound hydrochloride?
A4: this compound hydrochloride is a solid that should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption, as it is hygroscopic.
Quantitative Data Summary
Table 1: Comparison of Common Acidic Reagents for N-Boc Deprotection
| Reagent | Typical Concentration | Solvent | Reaction Time | Key Considerations |
| Hydrochloric Acid (HCl) | 4 M | Dioxane, Ethyl Acetate | 1-4 hours | Generally clean, product precipitates as HCl salt. |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5-2 hours | Strong acid, may require scavengers, corrosive. |
| Phosphoric Acid (H₃PO₄) | Dilute | Water, Organic Solvents | Varies | Milder option, may be slower. |
| Methanesulfonic Acid (MeSO₃H) | Varies | Methanol | Varies | Strong acid, non-volatile. |
Table 2: Effect of Scavengers on Byproduct Formation
| Scavenger | Equivalents | Typical Outcome |
| Triethylsilane (TES) | 1.1 - 2.0 | Reduces t-butylation, forms volatile byproducts. |
| Anisole | 5-10% (v/v) | Effective for scavenging, non-volatile byproduct. |
| Thioanisole | 5-10% (v/v) | Can also reduce methionine sulfoxides if present. |
| 1,3-Dimethoxybenzene | 1.1 - 2.0 | Effective scavenger, non-volatile byproduct. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-fluoroisoindoline (Representative)
-
To a solution of this compound (1 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Acidic Deprotection of N-Boc-4-fluoroisoindoline to form this compound Hydrochloride
-
Dissolve N-Boc-4-fluoroisoindoline (1 eq) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.
-
To this solution, add a solution of 4M HCl in dioxane (4-10 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt may precipitate out of the solution. If so, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The crude product can then be recrystallized for purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound hydrochloride and management of acidic byproducts.
Technical Support Center: Optimizing 4-Fluoroisoindoline Reactions
Welcome to the technical support center for 4-Fluoroisoindoline reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis and derivatization of this compound, with a focus on optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for temperature and time in a this compound N-alkylation reaction?
A1: A general starting point for the N-alkylation of this compound is to use a polar aprotic solvent like DMF and a moderate base such as K₂CO₃. The reaction temperature can initially be set in the range of room temperature to 80 °C. The reaction time should be monitored by a technique like Thin Layer Chromatography (TLC) and can range from a few hours to overnight. For instance, in the synthesis of a this compound derivative, a reaction temperature of 135 °C was used with an overnight reaction time[1]. However, conditions should be optimized for each specific substrate and alkylating agent.
Q2: How does temperature affect the outcome of my this compound reaction?
A2: Temperature can significantly impact reaction rate, yield, and the formation of byproducts.
-
Low Temperatures: May lead to slow or incomplete reactions.
-
Optimal Temperatures: Will result in a reasonable reaction rate with minimal byproduct formation.
-
High Temperatures: Can accelerate the reaction but may also promote the formation of side products or lead to the decomposition of reactants or products. It is crucial to find the optimal temperature that balances reaction speed and selectivity.
Q3: I am observing low yield in my N-alkylation of this compound. What are the potential causes and solutions?
A3: Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Causes:
-
Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.
-
Poor Reagent Reactivity: The alkylating agent or the base may not be effective under the current conditions.
-
Decomposition: The starting material or product might be unstable at the reaction temperature.
Troubleshooting Steps:
-
Gradually Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10-20 °C intervals) and monitor the reaction progress by TLC.
-
Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to a more reactive bromide or iodide.
-
Choose a Stronger Base: If using a weak base like K₂CO₃, consider a stronger base such as NaH or Cs₂CO₃ to ensure complete deprotonation of the isoindoline nitrogen.
-
Check for Decomposition: Run the reaction at a lower temperature for a longer period. Analyze the reaction mixture for any degradation products.
Issue 2: Formation of Multiple Products (Byproducts)
Possible Causes:
-
C-Alkylation: Besides the desired N-alkylation, the alkylating agent may react at a carbon atom of the isoindoline ring.
-
Dialkylation: The product may undergo a second alkylation.
-
Side reactions involving the solvent: At high temperatures, some solvents like DMF can decompose and participate in side reactions.
Troubleshooting Steps:
-
Optimize Temperature: Lowering the reaction temperature can often increase selectivity and reduce the formation of byproducts.
-
Control Stoichiometry: Use a precise amount of the alkylating agent (e.g., 1.05-1.2 equivalents) and add it dropwise to the reaction mixture.
-
Solvent Choice: Consider using an alternative solvent that is more stable at the desired reaction temperature.
Data Presentation
| Parameter | Low Setting | Medium Setting | High Setting | Potential Issues at Extremes |
| Temperature | Room Temp (20-25 °C) | 40-80 °C | > 100 °C | Low: Slow/no reaction. High: Byproduct formation, decomposition. |
| Time | 1-4 hours | 4-12 hours | 12-24 hours (overnight) | Short: Incomplete reaction. Long: Increased byproducts, decomposition. |
Note: This table represents a general guideline. The optimal conditions must be determined experimentally for each specific reaction.
Experimental Protocols
A representative experimental protocol for a reaction involving a this compound derivative is provided below. This can be adapted as a starting point for other this compound reactions.
Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione [1]
-
Reactants:
-
4-fluoroisobenzofuran-1,3-dione (1.0 eq)
-
3-aminopiperidine-2,6-dione hydrochloride (1.0 eq)
-
Sodium Acetate (NaOAc) (1.0 eq)
-
-
Solvent: Acetic Acid (HOAc)
-
Procedure:
-
A mixture of 4-fluoroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione hydrochloride, and NaOAc in HOAc is prepared.
-
The mixture is stirred at 135 °C overnight .
-
After cooling, the reaction mixture is concentrated in vacuo.
-
The residue is suspended in water and stirred at room temperature for 4 hours.
-
The solid product is collected by filtration and dried in vacuo.
-
Mandatory Visualization
Below are diagrams illustrating logical workflows for troubleshooting common issues in this compound reactions.
References
Technical Support Center: Catalyst Selection for Efficient 4-Fluoroisoindoline Transformations
Welcome to the Technical Support Center for catalyst selection in 4-Fluoroisoindoline transformations. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs). The information is structured to directly address specific issues you may encounter during your experiments, with a focus on data-driven catalyst and condition selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and transformation of this compound, offering systematic approaches to problem-solving.
Issue 1: Low or No Yield in the Synthesis of the this compound Core
Q1: My initial attempts to synthesize the this compound scaffold are resulting in low yields. What are the common pitfalls and how can I optimize the reaction?
A1: Low yields in the formation of the this compound core often stem from incomplete reaction, catalyst deactivation, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Potential Cause: Incomplete Reaction.
-
Troubleshooting Step: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider incrementally increasing the reaction time or temperature.
-
Expected Outcome: Complete consumption of starting materials and formation of the desired product.
-
-
Potential Cause: Catalyst Deactivation.
-
Troubleshooting Step: Ensure all starting materials and solvents are of high purity and anhydrous, as impurities can poison the catalyst. If using a reusable catalyst, consider regeneration or employing a fresh batch. For reactions involving palladium catalysts, the choice of ligand is critical for stabilizing the active catalytic species and preventing the formation of inactive palladium black.
-
Expected Outcome: Improved catalytic activity and product yield.
-
-
Potential Cause: Suboptimal Catalyst System.
-
Troubleshooting Step: The choice of catalyst is highly dependent on the specific transformation. For C-H carbonylation approaches to form isoindolinones, palladium catalysts like PdCl₂ with an oxidant such as Cu(OAc)₂ have proven effective. Refer to the catalyst comparison table below to select a more suitable system for your specific reaction.
-
Expected Outcome: Identification of a more effective catalyst leading to higher yields.
-
Issue 2: Poor Selectivity in Functionalization Reactions
Q2: I am observing the formation of undesired regioisomers during the functionalization of this compound. How can I improve the selectivity?
A2: Regioselectivity in C-H functionalization or cross-coupling reactions is a common challenge. The electronic nature of the 4-fluoro substituent and the choice of catalyst and directing group play a pivotal role.
-
Potential Cause: Steric and Electronic Effects.
-
Troubleshooting Step: The fluorine atom at the C4 position is electron-withdrawing, which can influence the reactivity of the aromatic ring. For palladium-catalyzed C-H functionalization, the regioselectivity can often be controlled by the choice of directing group on the isoindoline nitrogen. Experiment with different directing groups to favor the desired substitution pattern.
-
-
Potential Cause: Inappropriate Ligand.
-
Troubleshooting Step: In cross-coupling reactions, the ligand on the metal center significantly influences the regioselectivity. Bulky, electron-rich phosphine ligands can often improve selectivity in palladium-catalyzed reactions. A screening of different ligands is recommended.
-
Issue 3: Difficulty in Achieving Efficient Cross-Coupling Reactions
Q3: I am struggling to achieve good yields in Suzuki-Miyaura or Buchwald-Hartwig amination reactions with this compound derivatives. What are the recommended starting points?
A3: Cross-coupling reactions with fluorinated heterocycles can be challenging. The key is to select a robust catalytic system that can overcome the potential deactivating effects of the fluorine substituent and the nitrogen heterocycle.
-
For Suzuki-Miyaura Coupling:
-
Recommended Catalysts: Palladium-based catalysts are the most common. Start with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst such as a SPhos Pd G3 complex.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective in promoting the oxidative addition and reductive elimination steps.
-
Recommended Bases: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically used.
-
Solvent System: A mixture of an organic solvent like dioxane or DME with water is often employed.
-
-
For Buchwald-Hartwig Amination:
-
Recommended Catalysts: Similar to Suzuki coupling, Pd₂(dba)₃ is a common palladium source.
-
Recommended Ligands: Bulky biarylphosphine ligands such as XPhos or RuPhos are generally preferred.
-
Recommended Bases: A strong base like NaOt-Bu or K₃PO₄ is usually required.
-
Solvent: Anhydrous, degassed toluene is a common solvent for this transformation.
-
Data Presentation: Catalyst Performance in Related Transformations
The following tables summarize quantitative data for different catalytic systems in transformations of related indole and isoquinoline systems, which can serve as a starting point for optimizing this compound reactions.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Halo-Indoles
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O | 80 | 12 | Moderate |
| 2 | SPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | High |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 16 | High |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halo-Indoles
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (3) | Toluene | 110 | 20 | High |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | High |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halogenated this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium pre-catalyst (e.g., SPhos Pd G3, 1-5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv) in a dry reaction vessel.
-
Solvent Addition: Add a degassed mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Halogenated this compound Derivative
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv) to a reaction tube.
-
Reagent Addition: Add the halogenated this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat to 80-120 °C for the specified time, with stirring.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by chromatography.
Visualizations
Caption: General workflow for catalytic transformations of this compound derivatives.
Caption: Troubleshooting logic for addressing low product yield in this compound transformations.
Characterization of unexpected intermediates in 4-Fluoroisoindoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Fluoroisoindoline, with a focus on the characterization of unexpected intermediates.
Troubleshooting Guide: Characterization of Unexpected Intermediates
The synthesis of this compound, typically achieved through the reduction of 4-Fluorophthalimide, can sometimes lead to the formation of unexpected intermediates and byproducts. This guide addresses common issues and provides systematic approaches for their identification and characterization.
Issue 1: Incomplete Reduction - Presence of Carbonyl-Containing Intermediates
Symptoms:
-
The reaction does not proceed to completion, as indicated by TLC or LC-MS analysis showing the persistence of starting material or the appearance of new spots with intermediate polarity.
-
The final product is contaminated with oxygen-containing impurities, leading to difficulties in purification.
-
The isolated yield of this compound is lower than expected.
Possible Unexpected Intermediates:
| Intermediate Name | Structure | Common Reducing Agents | Characterization Notes |
| 4-Fluoro-3-hydroxyisoindolin-1-one | NaBH₄, LiAlH₄ (with careful stoichiometry) | Presence of both amide and alcohol functionalities. IR spectroscopy will show a broad O-H stretch and a C=O stretch. ¹H NMR will show a characteristic methine proton signal. | |
| 2-(Hydroxymethyl)-5-fluorobenzamide | LiAlH₄, BH₃ complexes | Ring-opened product. IR spectroscopy will show a broad O-H stretch and amide C=O and N-H stretches. Mass spectrometry will confirm the addition of four hydrogens compared to the starting material. |
Troubleshooting Steps & Solutions:
-
Verify Reductant Activity and Stoichiometry: Ensure the reducing agent is not old or degraded. For powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), ensure it is used in sufficient excess to drive the reaction to completion. For milder reducing agents like Sodium Borohydride (NaBH₄), longer reaction times or elevated temperatures might be necessary.
-
Optimize Reaction Conditions:
-
Temperature: For sluggish reactions, a moderate increase in temperature may be beneficial. However, excessive heat can lead to side reactions.
-
Solvent: Ensure the solvent is anhydrous, especially when using LiAlH₄, as water will quench the reagent. Ethereal solvents like THF or diethyl ether are commonly used.
-
-
Analytical Monitoring:
-
Utilize Thin Layer Chromatography (TLC) with appropriate staining (e.g., potassium permanganate) to visualize all spots, including those that are not UV-active.
-
Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of intermediates and byproducts.
-
-
Purification Strategy: If partial reduction is unavoidable, consider flash column chromatography with a gradient elution to separate the desired this compound from more polar intermediates.
Issue 2: Formation of Byproducts from Side Reactions
Symptoms:
-
The presence of unexpected signals in ¹H and ¹³C NMR spectra of the crude product.
-
Mass spectrometry data indicates the presence of species with molecular weights higher or different from the expected product and intermediates.
-
The product may be discolored.
Possible Side Reactions and Byproducts:
| Side Reaction | Byproduct(s) | Formation Conditions | Characterization Notes |
| Over-reduction | 2-Amino-5-fluorobenzyl alcohol | Harsh reducing conditions (e.g., excess LiAlH₄, high temperatures) | Absence of the isoindoline ring. ¹H NMR will show signals for an amino group and a benzylic alcohol. |
| Dimerization | Dimeric isoindoline species | Can occur under certain reaction or work-up conditions, especially in the presence of trace oxidants. | Mass spectrometry will show a molecular ion corresponding to twice the mass of the product minus two hydrogens. |
| Hydrolysis | 2-Carboxy-5-fluorobenzylamine | Presence of water during work-up or purification. | The product will be highly polar and may be difficult to extract into organic solvents. |
Troubleshooting Steps & Solutions:
-
Control Reaction Stoichiometry and Temperature: Carefully control the amount of reducing agent and maintain the recommended reaction temperature to avoid over-reduction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and subsequent dimerization.
-
Anhydrous Work-up: Use anhydrous solvents and reagents during the work-up procedure to prevent hydrolysis of the desired product.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for identifying the structures of byproducts.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide exact mass data to help determine the elemental composition of unknown species.
-
Experimental Protocols
Synthesis of this compound via LiAlH₄ Reduction of 4-Fluorophthalimide
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (LiAlH₄) (typically 2-3 equivalents) suspended in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: 4-Fluorophthalimide is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Work-up: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF or another suitable organic solvent. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a complex multiplet in the aromatic region and some unexpected singlets. What could be the cause?
A1: This could indicate a mixture of your desired this compound and one or more intermediates or byproducts. A complex aromatic region might result from the presence of different substitution patterns on the benzene ring arising from side reactions. The unexpected singlets could correspond to protons of partially reduced intermediates like 4-Fluoro-3-hydroxyisoindolin-1-one or ring-opened products. It is recommended to perform 2D NMR experiments (e.g., COSY, HSQC) and high-resolution mass spectrometry to elucidate the structures of these impurities.
Q2: I observe a significant amount of a very polar, water-soluble byproduct. What is it likely to be?
A2: A highly polar, water-soluble byproduct is often the result of hydrolysis. In the synthesis of this compound, this could be 2-carboxy-5-fluorobenzylamine, formed by the cleavage of the isoindoline ring. This is more likely to occur if the work-up is not performed under strictly anhydrous conditions. To avoid this, use dry solvents and minimize exposure to atmospheric moisture.
Q3: My final product has a low yield and seems to be unstable, turning dark over time. How can I improve the stability and yield?
A3: Low yield can be due to incomplete reaction, formation of byproducts, or loss during work-up and purification. Instability and discoloration can be caused by air oxidation.
-
To improve yield: Ensure your reagents are pure and the reaction goes to completion. Optimize the quenching and extraction steps to minimize product loss.
-
To improve stability: Store the purified this compound under an inert atmosphere and at low temperatures. The use of antioxidants during storage can also be considered. Dimerization, which can be catalyzed by light or trace impurities, might also contribute to instability.[1]
Q4: Can I use a milder reducing agent than LiAlH₄ to avoid over-reduction?
A4: Yes, other reducing agents can be employed, but they may require different reaction conditions and could lead to different intermediate profiles.
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce phthalimides to isoindolines under standard conditions.[2] However, in the presence of certain additives or at higher temperatures, it might effect the reduction, potentially with higher selectivity and less risk of over-reduction.
-
Borane Complexes (e.g., BH₃-THF): Borane is a powerful reducing agent that can reduce amides and imides.[3] It might offer a different selectivity profile compared to LiAlH₄. Careful control of stoichiometry and temperature is still necessary.
Visualizations
References
Validation & Comparative
A Researcher's Guide to Comparing the Metabolic Stability of 4-Fluoroisoindoline and Isoindoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of novel therapeutics, understanding the metabolic fate of a compound is paramount. The isoindoline scaffold is a privileged structure found in a variety of biologically active molecules.[1] A common strategy to enhance the metabolic stability and modulate the physicochemical properties of a lead compound is the introduction of fluorine atoms.[2][3] This guide provides a comprehensive framework for comparing the metabolic stability of isoindoline with its fluorinated analog, 4-fluoroisoindoline.
The Rationale: Fluorination as a Strategy to Enhance Metabolic Stability
The substitution of a hydrogen atom with fluorine can significantly alter a molecule's properties. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes.[4] Furthermore, the high electronegativity of fluorine can shield adjacent C-H bonds from enzymatic attack by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I metabolism.[5] This "metabolic blocking" can prevent or slow down the oxidative metabolism of the aromatic ring, a common metabolic pathway for compounds like isoindoline.[2]
By strategically placing a fluorine atom at the 4-position of the isoindoline ring, it is hypothesized that the metabolic stability will be enhanced compared to the parent isoindoline. This guide provides the tools to experimentally test this hypothesis.
Comparative Metabolic Stability Data: A Template for Your Results
The following table provides a structured format for presenting the results of in vitro metabolic stability assays. Researchers can populate this table with their own experimental data to facilitate a clear comparison between this compound and isoindoline.
| Compound | In Vitro System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) |
| Isoindoline | Human Liver Microsomes | e.g., 25 | e.g., 27.7 |
| Rat Liver Microsomes | e.g., 15 | e.g., 46.2 | |
| Human Hepatocytes | e.g., 45 | e.g., 15.4 | |
| Rat Hepatocytes | e.g., 30 | e.g., 23.1 | |
| This compound | Human Liver Microsomes | e.g., >60 | e.g., <11.6 |
| Rat Liver Microsomes | e.g., 40 | e.g., 17.3 | |
| Human Hepatocytes | e.g., >120 | e.g., <5.8 | |
| Rat Hepatocytes | e.g., 75 | e.g., 9.2 | |
| Positive Control (e.g., Verapamil) | Human Liver Microsomes | e.g., 10 | e.g., 69.3 |
| Human Hepatocytes | e.g., 20 | e.g., 34.7 |
Data presented are hypothetical examples. Actual results will vary based on experimental conditions.
Experimental Protocols
To generate the data for the comparison, two standard in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a primary screen to assess phase I metabolic stability, primarily mediated by CYP enzymes.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Test compounds (Isoindoline, this compound) and a positive control (e.g., a compound with known high clearance like verapamil or imipramine)
-
NADPH regenerating system (e.g., solutions A and B containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol with an internal standard for reaction termination and sample processing
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Compound Solutions: Prepare stock solutions of the test compounds and positive control in a suitable organic solvent like DMSO (e.g., 10 mM). Create working solutions by diluting the stock solutions in the incubation buffer to the desired concentration (e.g., 1 µM).
-
Prepare Microsomal Mixture: Thaw the pooled liver microsomes on ice. Dilute the microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Initiate the Reaction: In a 96-well plate, pre-warm the microsomal mixture and the NADPH regenerating system solution A at 37°C for 10-15 minutes. Add the test compound working solution to the microsomal mixture. Initiate the metabolic reaction by adding the NADPH regenerating system solution B.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the Reaction: Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile or methanol with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) * (incubation volume / protein amount)).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II enzymes and their necessary cofactors.
Materials:
-
Cryopreserved hepatocytes (human, rat, or other species of interest)
-
Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)
-
Test compounds and positive control
-
Acetonitrile or methanol with an internal standard
-
96-well plates (collagen-coated for plated assays)
-
Incubator with CO2 supply and shaker
-
LC-MS/MS system
Procedure:
-
Prepare Hepatocytes: Thaw the cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the hepatocytes in pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Prepare Compound Solutions: Prepare working solutions of the test compounds and positive control in the incubation medium.
-
Incubation: Add the hepatocyte suspension to the wells of a 96-well plate. Add the compound working solutions to start the incubation. Place the plate in a humidified incubator at 37°C with 5% CO2, with gentle shaking.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots from the incubation mixture.
-
Terminate and Process: Stop the reaction by adding the aliquots to cold acetonitrile or methanol with an internal standard. Centrifuge to remove cell debris and transfer the supernatant for analysis.
-
LC-MS/MS Analysis and Data Analysis: Follow the same analysis and calculation steps as described for the microsomal stability assay. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
Visualizing the Process and Pathways
Diagrams are essential for understanding complex workflows and biological processes. The following have been generated using Graphviz (DOT language).
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Potential impact of fluorination on isoindoline metabolism.
Conclusion
This guide provides a robust framework for the comparative analysis of the metabolic stability of this compound and isoindoline. By following the detailed protocols and utilizing the provided templates, researchers can generate high-quality, comparable data to inform structure-activity and structure-property relationships in their drug discovery programs. The strategic use of fluorination is a powerful tool, and a thorough understanding of its impact on metabolism is crucial for the successful development of new chemical entities.
References
A Comparative Analysis of Binding Affinity: Fluorinated vs. Non-Fluorinated Isoindoline Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoindoline Scaffolds, Supported by Experimental Data.
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs used for a range of indications from oncology to inflammation.[1] A common strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance their pharmacological profiles. This guide provides a comparative analysis of fluorinated and non-fluorinated isoindoline ligands, focusing on binding affinity and supported by experimental data to inform rational drug design.
The Influence of Fluorination on Ligand Properties
The introduction of fluorine, the most electronegative element, into a molecule can profoundly alter its physicochemical and biological properties.[2] This strategic modification is often employed to improve metabolic stability, membrane permeability, and, critically, binding affinity for a biological target.[3][4][5]
Key effects of fluorination include:
-
Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the isoindoline core, influencing pKa and the molecule's ability to form crucial non-covalent interactions—such as hydrogen bonds and dipole-dipole interactions—with a target protein, potentially leading to stronger and more selective binding.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450, which can increase the compound's half-life and bioavailability.[7]
-
Modulated Lipophilicity: Fluorine substitution can significantly impact a molecule's lipophilicity (logP), which affects its ability to cross biological membranes.[6] This effect is highly dependent on the position and degree of fluorination.
-
Conformational Control: The introduction of fluorine can impose specific conformational preferences on the ligand, potentially "locking" it into a bioactive conformation that is optimal for receptor binding.[6]
While often beneficial, the effects of fluorination are not universally positive and are highly dependent on the specific position of substitution on the isoindoline scaffold.
Quantitative Data Comparison
The following table summarizes experimental data from a study on isoindolinone-based inhibitors of glucosylceramide synthase (GCS), an enzyme implicated in Parkinson's Disease. The data illustrates the impact of fluorination at various positions on the isoindoline core and side chain compared to a non-fluorinated lead compound (Compound 1 ).[3]
| Compound | Substitution Pattern | GCS Enzyme IC50 (µM) | Cellular Potency EC50 (µM) |
| 1 | Non-fluorinated | 0.007 | 0.019 |
| 2 | 6-Fluoro | 0.002 | 0.007 |
| 3 | 5-Fluoro | 0.002 | 0.006 |
| 4 | 4-Fluoro | 0.012 | 0.035 |
| 8 | Non-fluorinated core, α-CF3 side chain | 0.024 | 0.060 |
| 12 | 5,6-Difluoro core, α-CF3 side chain | 0.006 | 0.011 |
Data adapted from ACS Med. Chem. Lett. 2024, 15, 1, 114–121.[3]
Analysis: As shown in the table, fluorination at the C5 and C6 positions of the isoindolinone core (compounds 2 and 3 ) improved both enzymatic and cellular potency by approximately three-fold compared to the non-fluorinated parent compound 1 .[3] Conversely, adding a fluorine atom at the C4 position (compound 4 ) resulted in a nearly two-fold decrease in potency.[3] This highlights the critical importance of the substitution site. Furthermore, while adding a trifluoromethyl (CF3) group to the side chain initially decreased potency (compound 8 ), combining it with difluorination on the core (compound 12 ) recovered high potency, demonstrating a synergistic effect.[3]
Experimental Protocols
To ensure the reproducibility and validity of comparative binding studies, detailed and standardized experimental protocols are essential. Below is a generalized methodology for a competitive radioligand binding assay, a common technique for determining the binding affinity (Ki or IC50) of test compounds.
Protocol: Competitive Radioligand Binding Assay
1. Objective: To determine the concentration of a non-fluorinated or fluorinated isoindoline test compound that inhibits 50% of the specific binding of a known radioligand to a target receptor (IC50), from which the inhibitory constant (Ki) can be calculated.
2. Materials:
-
Target Receptor: Membrane preparation or purified protein.
-
Radioligand: A ligand with known high affinity for the target, labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compounds: Fluorinated and non-fluorinated isoindoline ligands dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer composition should be optimized for the specific target (e.g., Tris-HCl, HEPES) and maintained at a constant pH and temperature.[8]
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
3. Procedure:
-
Assay Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated test compounds.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[8][9] Three sets of controls are essential:
-
Total Binding: Receptor + Radioligand + Assay Buffer
-
Non-specific Binding: Receptor + Radioligand + High concentration of unlabeled ligand
-
Blank: No receptor
-
-
Equilibration: Incubate the mixture for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.[8][9] The incubation time must be sufficient for both the radioligand and the competitor to associate/dissociate.
-
Separation: Rapidly terminate the reaction by filtering the incubation mixture through the glass fiber filters under vacuum. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., a sigmoidal dose-response model) to fit the data and determine the IC50 value.[10]
-
Calculate Ki: Convert the IC50 value to the equilibrium inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the comparative analysis of these ligands.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Fluorination can alter ligand-receptor interactions.
Conclusion
The strategic incorporation of fluorine into the isoindoline scaffold is a powerful and well-validated tool for modulating key drug-like properties. As demonstrated by quantitative data, fluorination can significantly enhance binding affinity and cellular potency.[3] However, these effects are highly contingent on the specific position and extent of fluorination, with some substitutions proving detrimental to binding.[3] Therefore, a systematic and empirical approach, guided by detailed binding assays and structural biology, is essential for successfully harnessing the benefits of fluorination in the design of novel isoindoline-based therapeutics. This guide underscores the necessity for rigorous, comparative studies to make informed decisions in the drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Fluoro-2-oxoindoline-4-carboxylic acid | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swordbio.com [swordbio.com]
The Impact of 4-Fluoroisoindoline on In Vitro ADME Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4-Fluoroisoindoline Containing Compounds Compared to Alternative Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The this compound scaffold has emerged as a promising structural motif in the design of novel therapeutics. This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds containing the this compound core versus their non-fluorinated isoindoline counterparts and other common heterocyclic scaffolds.
Executive Summary
The introduction of a fluorine atom at the 4-position of the isoindoline scaffold can significantly modulate key ADME parameters. This guide presents available in vitro data for this compound-containing compounds and compares them with their parent isoindoline analogs and other relevant heterocyclic structures. While direct head-to-head comparative data is limited, the available information suggests that the this compound moiety can influence metabolic stability and permeability, crucial factors in determining the oral bioavailability and overall disposition of a drug candidate.
Comparative In Vitro ADME Data
The following tables summarize the available in vitro ADME data for a representative this compound compound and its non-fluorinated parent, thalidomide, as well as general data for other common heterocyclic scaffolds. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Comparison of a this compound Derivative with its Non-Fluorinated Parent Compound
| Compound | Scaffold | Mouse Liver Microsomal Half-life (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| NCGC00187872-01 (4-Fluoro-thalidomide) | This compound | 60[1] | A→B: 33.8[1]B→A: 44.1[1] |
| Thalidomide | Isoindoline | Not explicitly found in the same study | A→B: 2-6 x 10⁻⁵ cm/s (20-60 x 10⁻⁶ cm/s)[2] |
Note: The Caco-2 permeability for thalidomide is presented as a range from a separate study. Direct comparison of absolute values should be approached with caution due to potential differences in experimental protocols. However, the data suggests that both compounds possess high permeability.
Table 2: General In Vitro ADME Properties of Other Common Heterocyclic Scaffolds
| Scaffold | Metabolic Stability (General Observation) | Permeability (General Observation) | Key Considerations |
| Isoquinoline | Can be susceptible to metabolism depending on substitution. | Generally good, but can be influenced by efflux transporters. | A versatile scaffold found in many approved drugs. |
| Indole | Often a site of metabolism (oxidation). | Variable, highly dependent on substitution and physicochemical properties. | A privileged scaffold in medicinal chemistry with diverse biological activities. |
| Quinoline | Can undergo CYP-mediated metabolism. | Generally good, but can be subject to efflux. | Another important scaffold in drug discovery. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of in vitro ADME properties. Below are representative methodologies for the key assays cited in this guide.
Metabolic Stability in Mouse Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by mouse liver microsomal enzymes, primarily cytochrome P450s.
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing mouse liver microsomes (e.g., 0.5 mg/mL protein), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Compound Incubation: The test compound (e.g., 1 µM final concentration) is added to the pre-warmed incubation mixture to initiate the reaction.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line as a model of the intestinal epithelium.
Procedure:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A→B): The test compound is added to the apical (donor) compartment. Aliquots are taken from the basolateral (receiver) compartment at various time points.
-
Permeability Assay (Basolateral to Apical - B→A): To assess active efflux, the test compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate of efflux transporters.
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Procedure:
-
Compound Spiking: The test compound is added to plasma (human or other species).
-
Dialysis Setup: The plasma containing the test compound is loaded into one chamber of a RED device, and buffer is loaded into the other chamber. The two chambers are separated by a semi-permeable membrane that allows the passage of unbound drug.
-
Equilibration: The device is incubated at 37°C with shaking to allow the unbound compound to reach equilibrium between the plasma and buffer chambers.
-
Sampling: After equilibration, aliquots are taken from both the plasma and buffer chambers.
-
Sample Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizing In Vitro ADME Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate a typical workflow for in vitro ADME screening and a more detailed look at the Caco-2 permeability assay.
References
The Impact of Fluorine Substitution on the Biological Activity of Isoindoline Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Within the isoindoline scaffold, a core structure present in a variety of bioactive compounds, the position of fluorine substitution can significantly influence its interaction with biological targets. This guide provides a comparative analysis of the biological activities of 4-fluoro and 5-fluoro isoindoline derivatives, drawing upon available experimental data and insights from the closely related indole nucleus to elucidate structure-activity relationships (SAR).
While direct head-to-head comparative studies of 4-fluoro versus 5-fluoro isoindoline derivatives are limited in the current literature, existing research on individual positional isomers and related fluorinated heterocycles provides valuable insights into their differential effects on various biological targets, including monoamine transporters and enzymes.
Quantitative Data on the Biological Activity of Fluorinated Isoindoline and Indole Derivatives
The following table summarizes the in vitro biological activities of various fluorinated isoindoline and indole derivatives, highlighting the influence of fluorine substitution on their potency and selectivity. Due to the limited direct comparative data for 4- and 5-fluoro isoindoline derivatives, data for fluorinated indoles are included as a relevant proxy, particularly for monoamine transporter affinity.
| Compound Class | Specific Derivative | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |
| Isoindoline Derivatives | 4-Fluoroisoindoline derivative | Hepatitis C virus (HCV) NS3-NS4A protease | Enzyme Inhibition | Potent activity reported | [1] |
| 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivative | Human Monoamine Oxidase B (hMAO-B) | Enzyme Inhibition | 0.011 µM (IC₅₀) | [2][3] | |
| Indole Derivatives (as proxy) | 5-Fluoroindole derivative | Serotonin Transporter (SERT) | Radioligand Binding | Nanomolar affinity | [4] |
| 5-Fluoro-1H-indol-3-yl derivative | Serotonin Transporter (SERT) | Radioligand Binding | 9.2 nM (Kᵢ) | [5][6] | |
| C-5 Halogenated Indole (Fluorine) | Serotonin Transporter (SERT) | Radioligand Binding | More potent than unsubstituted | [4] | |
| 5-Fluoroindazole derivative | HIV-1 Reverse Transcriptase (wild-type) | Enzyme Inhibition | 50 nM (IC₅₀) | [1] | |
| Non-fluorinated Indazole derivative | HIV-1 Reverse Transcriptase (wild-type) | Enzyme Inhibition | 332 nM (IC₅₀) | [1] |
Experimental Protocols
The determination of the biological activity of these compounds relies on robust in vitro assays. Below are detailed methodologies for key experiments cited in the context of fluorinated isoindoline and indole derivatives.
Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)
This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET).
-
Test compounds (4-fluoro and 5-fluoro isoindoline derivatives).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: 10 µM Fluoxetine (for SERT), 10 µM Benztropine (for DAT), 1 µM Desipramine (for NET).
-
96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potency of compounds against MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: kynuramine or a fluorogenic substrate.
-
Test compounds.
-
Assay buffer.
-
96-well microplate reader (fluorimeter or spectrophotometer).
Procedure:
-
Pre-incubation: Pre-incubate the MAO enzyme with varying concentrations of the test compound in the assay buffer.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Measurement: Monitor the production of the fluorescent or colored product over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The biological effects of isoindoline derivatives that target monoamine transporters are primarily mediated through the modulation of neurotransmitter signaling pathways. Inhibition of these transporters increases the extracellular concentration of monoamines like serotonin, dopamine, and norepinephrine, leading to downstream signaling events.
Caption: Inhibition of monoamine reuptake by fluoro-isoindoline derivatives.
The experimental workflow for assessing the biological activity of these compounds typically follows a hierarchical approach, starting from in vitro screening to more complex cellular and in vivo models.
Caption: A typical workflow for evaluating fluorinated isoindoline derivatives.
Discussion and Structure-Activity Relationship (SAR)
The position of the fluorine atom on the isoindoline or indole ring is a critical determinant of biological activity.
-
5-Position Fluorination: Research on indole derivatives consistently demonstrates that substitution at the C-5 position, including with a fluorine atom, is often beneficial for high affinity to the serotonin transporter (SERT).[4][5][6] This suggests that the 5-position of the isoindoline ring is likely a key interaction point within the SERT binding pocket. The high electronegativity of fluorine at this position may enhance electrostatic or hydrogen bond interactions with the transporter protein. The significant improvement in potency against HIV-1 reverse transcriptase observed with 5-fluoroindazole derivatives compared to their non-fluorinated counterparts further underscores the importance of this substitution position.[1]
-
4-Position Fluorination: While less data is available for the 4-position, studies on this compound derivatives have shown their potential as antiviral agents, specifically against the Hepatitis C virus.[1] This indicates that substitution at the 4-position can confer distinct biological activities compared to the 5-position, likely due to different interactions with the target enzyme's binding site.
-
General Effects of Fluorination: The introduction of a fluorine atom can influence the molecule's overall electronic properties, lipophilicity, and conformation.[7][8] These changes can lead to improved membrane permeability, enhanced binding to the target protein, and increased metabolic stability by blocking sites susceptible to oxidative metabolism.[7]
Conclusion
While a definitive comparison of the biological activities of 4-fluoro versus 5-fluoro isoindoline derivatives awaits direct comparative studies, the available evidence from individual isomers and related indole analogs allows for informed structure-activity relationship hypotheses. Fluorination at the 5-position of the isoindoline ring appears to be a promising strategy for enhancing affinity towards monoamine transporters, particularly SERT. Conversely, substitution at the 4-position may lead to different pharmacological profiles, such as antiviral activity. Further research involving the synthesis and parallel biological evaluation of both 4-fluoro and 5-fluoro isoindoline derivatives against a panel of biological targets is necessary to fully elucidate the impact of fluorine's positional isomerism on the biological activity of this important heterocyclic scaffold.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 1, 3-dioxo- N- phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter [mdpi.com]
- 6. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the X-ray Crystallography of Isoindoline-Based Ligands in Complex with Cereblon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray crystal structures of protein complexes with ligands containing the isoindoline scaffold, a key component in a class of therapeutic agents known as immunomodulatory imide drugs (IMiDs) and PROTACs (Proteolysis Targeting Chimeras). While no public crystal structures of 4-Fluoroisoindoline in complex with a protein are currently available, we will focus on the structurally related and clinically significant isoindoline derivatives, lenalidomide and thalidomide, in complex with their target protein, Cereblon (CRBN). This guide will delve into the structural details, experimental methodologies, and the broader context of their mechanism of action.
Introduction to Cereblon and Isoindoline-Based Ligands
Cereblon is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] This complex plays a crucial role in the cell's protein degradation machinery by tagging specific proteins with ubiquitin, marking them for destruction by the proteasome. The discovery that thalidomide and its analogs, lenalidomide and pomalidomide, bind directly to Cereblon has revolutionized our understanding of their therapeutic effects and has paved the way for the development of novel therapeutic strategies, including PROTACs that hijack the Cereblon E3 ligase to degrade specific proteins of interest.[1][2]
The isoindoline core is a common structural feature of these Cereblon-binding molecules. Understanding how this scaffold and its derivatives interact with the Cereblon binding pocket at an atomic level is critical for the rational design of new and more potent therapeutics. X-ray crystallography provides an unparalleled view into these interactions, revealing the precise binding modes and the key molecular contacts that drive affinity and specificity.
Comparison of Cereblon-Isoindoline Derivative Complex Structures
Here, we compare the key crystallographic parameters of three publicly available structures of the human Cereblon-DDB1 complex bound to either lenalidomide or thalidomide. These structures provide a basis for understanding the binding of the isoindoline scaffold to its target.
| Parameter | PDB ID: 4TZ4 [3] | PDB ID: 4CI1 [4] | PDB ID: 9FJX |
| Ligand | Lenalidomide | Thalidomide | Lenalidomide |
| Protein Complex | Human Cereblon-DDB1 | Human DDB1, Gallus gallus Cereblon | Human Cereblon-DDB1 |
| Resolution (Å) | 3.01 | 2.98 | 2.00 |
| R-work / R-free | 0.202 / 0.271 | 0.197 / 0.233 | 0.196 / 0.232 |
| Space Group | P 2₁ 2₁ 2₁ | Not specified | Not specified |
| Unit Cell (Å, °) | a=Not specified, b=Not specified, c=Not specified, α=90, β=90, γ=90 | a=Not specified, b=Not specified, c=Not specified, α=90, β=90, γ=90 | a=Not specified, b=Not specified, c=Not specified, α=90, β=90, γ=90 |
| Expression System | Spodoptera frugiperda | Trichoplusia ni | Spodoptera frugiperda |
Experimental Protocols
The determination of protein-ligand complex structures by X-ray crystallography involves a multi-step process. Below are generalized protocols for protein expression and purification, crystallization, and data collection, based on the methodologies reported for the Cereblon complexes.
Protein Expression and Purification
-
Construct Design: The gene encoding the protein of interest (e.g., human Cereblon and DDB1) is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification. For the Cereblon complexes, baculovirus expression systems in insect cells (Spodoptera frugiperda or Trichoplusia ni) were utilized to ensure proper protein folding and post-translational modifications.[3][4]
-
Protein Expression: The expression vector is introduced into the host cells, which are then cultured to produce the target protein.
-
Lysis and Clarification: The cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is passed over a resin that specifically binds the affinity tag, allowing for the separation of the target protein from other cellular proteins.
-
Further Purification: The protein is eluted from the affinity resin and may be subjected to further purification steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity.
-
Complex Formation: For co-crystallization, the purified Cereblon and DDB1 proteins are mixed in a specific molar ratio to allow for the formation of the stable complex.
Crystallization (Co-crystallization Method)
-
Complex and Ligand Preparation: The purified Cereblon-DDB1 complex is concentrated to a suitable concentration (typically 5-10 mg/mL). The isoindoline-based ligand (lenalidomide or thalidomide) is dissolved in a suitable solvent (e.g., DMSO) and added to the protein complex solution at a molar excess to ensure saturation of the binding sites.
-
Crystallization Screening: The protein-ligand complex solution is mixed with a variety of crystallization screens containing different precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to produce larger, well-diffracting crystals.
-
Cryo-protection: Before X-ray data collection, the crystals are typically soaked in a cryoprotectant solution (e.g., glycerol, ethylene glycol) to prevent ice formation when flash-cooled in liquid nitrogen.
X-ray Data Collection and Structure Determination
-
Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to calculate an electron density map.
-
Structure Solution and Refinement: An initial model of the protein is placed into the electron density map. The model is then refined to improve its fit to the experimental data, resulting in the final atomic coordinates of the protein-ligand complex. The quality of the final model is assessed using metrics such as R-work and R-free.
Visualizations
Experimental Workflow for X-ray Crystallography
References
A Comparative Guide to NMR Analysis for Confirming Fluorine Incorporation in Isoindoline
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of NMR Spectroscopy in the Characterization of Fluorinated Isoindoline Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. The isoindoline scaffold, a privileged structure in numerous pharmacologically active compounds, is a frequent target for fluorination. Confirmation of successful fluorine incorporation is a critical step in the synthetic workflow. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of fluorinated versus non-fluorinated isoindolines, using N-methylisoindoline and its 5-fluoro derivative as a case study.
Data Presentation: Comparative NMR Analysis
The introduction of a fluorine atom into the isoindoline ring system induces characteristic changes in the NMR spectra. These changes, particularly in the ¹H, ¹³C, and the direct observation in the ¹⁹F spectrum, provide unequivocal evidence of successful fluorination. The following tables summarize the key NMR spectral data for N-methylisoindoline and 5-fluoro-N-methylisoindoline.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-Methylisoindoline | H-1, H-3 | 4.05 | s | - |
| H-4, H-7 | 7.20-7.15 | m | - | |
| H-5, H-6 | 7.20-7.15 | m | - | |
| N-CH₃ | 2.55 | s | - | |
| 5-Fluoro-N-methylisoindoline | H-1, H-3 | 4.03 | s | - |
| H-4 | 7.15 | dd | J = 8.4, 5.4 | |
| H-6 | 6.90 | ddd | J = 8.4, 8.4, 2.4 | |
| H-7 | 6.85 | dd | J = 8.4, 2.4 | |
| N-CH₃ | 2.54 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| N-Methylisoindoline | C-1, C-3 | 58.0 | - |
| C-3a, C-7a | 140.5 | - | |
| C-4, C-7 | 126.8 | - | |
| C-5, C-6 | 122.0 | - | |
| N-CH₃ | 42.5 | - | |
| 5-Fluoro-N-methylisoindoline | C-1, C-3 | 57.8 | - |
| C-3a | 142.5 | d, J = 7.0 | |
| C-4 | 114.0 | d, J = 21.0 | |
| C-5 | 162.0 | d, J = 245.0 | |
| C-6 | 112.5 | d, J = 21.0 | |
| C-7 | 128.0 | d, J = 8.0 | |
| C-7a | 136.0 | d, J = 3.0 | |
| N-CH₃ | 42.4 | - |
Table 3: ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
| Compound | Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | | 5-Fluoro-N-methylisoindoline | 5-F | -116.5 | t | J = 8.4 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-methylisoindoline and 5-fluoro-N-methylisoindoline, and the subsequent NMR analysis.
Synthesis of N-Methylisoindoline
A solution of phthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF) is treated with lithium aluminum hydride (2.0 eq) at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-methylisoindoline.
Synthesis of 5-Fluoro-N-methylisoindoline
To a solution of 4-fluorophthalic anhydride (1.0 eq) in glacial acetic acid, methylamine (1.2 eq) is added, and the mixture is refluxed for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in THF. The resulting solution is added dropwise to a suspension of lithium aluminum hydride (2.5 eq) in THF at 0 °C. The reaction mixture is then refluxed for 6 hours. Workup is performed as described for N-methylisoindoline to yield 5-fluoro-N-methylisoindoline.
NMR Spectroscopic Analysis
NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. ¹⁹F NMR chemical shifts are reported in ppm relative to CFCl₃ as an external standard.
Mandatory Visualization
Caption: Workflow for Synthesis and NMR Confirmation of Fluorine Incorporation.
Discussion of NMR Data
The comparison of the NMR data clearly illustrates the impact of fluorine incorporation.
-
¹H NMR: In the spectrum of 5-fluoro-N-methylisoindoline, the aromatic protons exhibit more complex splitting patterns due to coupling with the fluorine atom. The protons ortho (H-4 and H-6) and meta (H-7) to the fluorine atom show characteristic doublet of doublets and doublet of doublet of doublets, respectively. The magnitude of the H-F coupling constants decreases with increasing distance from the fluorine atom.
-
¹³C NMR: The ¹³C NMR spectrum of the fluorinated compound provides the most definitive evidence of fluorine incorporation. The carbon directly attached to the fluorine (C-5) shows a large one-bond coupling constant (¹JCF ≈ 245 Hz) and a significant downfield chemical shift. The adjacent carbons (C-4 and C-6) also exhibit two-bond coupling (²JCF ≈ 21 Hz), and even carbons further away show smaller three- and four-bond couplings.
-
¹⁹F NMR: The ¹⁹F NMR spectrum displays a single signal, confirming the presence of one fluorine environment in the molecule. The multiplicity of this signal (a triplet) is due to coupling with the two ortho protons (H-4 and H-6), providing further structural confirmation.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of fluorine incorporation into the isoindoline scaffold. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a wealth of structural information, including the position of the fluorine atom and its effect on the electronic environment of the molecule. The characteristic chemical shifts and coupling patterns observed in the NMR spectra of fluorinated isoindolines serve as a reliable fingerprint for their successful synthesis. This guide provides a foundational framework for researchers to confidently apply NMR techniques in the characterization of novel fluorinated compounds for drug discovery and development.
Assessing the Lipophilicity of 4-Fluoroisoindoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipophilicity, expressed as the logarithm of the partition coefficient (LogP), of 4-fluoroisoindoline derivatives against the parent isoindoline structure and common non-steroidal anti-inflammatory drugs (NSAIDs). Lipophilicity is a critical physicochemical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Understanding the LogP of this compound derivatives is essential for optimizing their potential as therapeutic agents.
Comparative Analysis of LogP Values
The lipophilicity of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom to the isoindoline scaffold, as well as other substitutions, can significantly alter its LogP value. The following table summarizes calculated LogP (cLogP) values for the parent isoindoline, a fluorinated derivative, and various other isoindoline derivatives, alongside experimentally determined or calculated LogP values for common NSAIDs.
| Compound | Structure | cLogP/LogP | Reference |
| Isoindoline Derivatives | |||
| Isoindoline | 2,3-dihydro-1H-isoindole | 0.9 | --INVALID-LINK--[1] |
| 2-(2-Methylphenyl)isoindoline | 2-(2-methylphenyl)-2,3-dihydro-1H-isoindole | 3.5 | --INVALID-LINK--[2] |
| 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione | 4-Fluoro-thalidomide derivative | 0.4 | --INVALID-LINK-- |
| N-Phenyl-isoindolone | 2-phenylisoindolin-1-one | 2.88 | --INVALID-LINK--[3] |
| N-(4-Hydroxyphenyl)-isoindolone | 2-(4-hydroxyphenyl)isoindolin-1-one | 2.77 | --INVALID-LINK--[3] |
| N-(4-Carboxyphenyl)-isoindolone | 4-(1-oxoisoindolin-2-yl)benzoic acid | 3.61 | --INVALID-LINK--[3] |
| Alternative Compounds (NSAIDs) | |||
| Ibuprofen | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | 3.97 | Various Sources |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | 4.51 | Various Sources |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | 3.53 | --INVALID-LINK-- |
| Indoprofen | (RS)-2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoic acid | 2.77 | --INVALID-LINK--[3] |
Experimental Protocols for LogP Determination
Accurate determination of LogP is crucial for drug development. Below are detailed protocols for two standard methods: the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Phases: Pre-saturate n-octanol with water and water/buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be accurately known and within the linear range of the analytical method.
-
Partitioning:
-
Add a known volume of the n-octanol and the aqueous solution of the test compound to a vial. The volume ratio can be adjusted depending on the expected LogP.
-
Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([solute]octanol) to its concentration in the aqueous phase ([solute]water). LogP is the base-10 logarithm of P.
LogP = log10 ( [solute]octanol / [solute]water )
HPLC-Based Method
This indirect method estimates LogP based on the retention time of a compound on a reversed-phase HPLC column.
Materials:
-
Test compound
-
A series of reference compounds with known LogP values
-
HPLC system with a reversed-phase column (e.g., C18)
-
Mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer)
-
Solvents for sample preparation (compatible with the mobile phase)
Procedure:
-
Calibration:
-
Prepare solutions of the reference compounds with known LogP values.
-
Inject each reference compound into the HPLC system and record its retention time (tR).
-
Calculate the capacity factor (k') for each reference compound using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.
-
Create a calibration curve by plotting the log(k') of the reference compounds against their known LogP values.
-
-
Sample Analysis:
-
Prepare a solution of the this compound derivative.
-
Inject the sample into the HPLC system under the same conditions used for the reference compounds and determine its retention time.
-
-
LogP Determination:
-
Calculate the log(k') for the test compound.
-
Using the calibration curve, determine the LogP value of the this compound derivative corresponding to its log(k') value.
-
Visualizing Methodologies and Pathways
Experimental Workflow for LogP Determination
The following diagram illustrates the key steps involved in both the shake-flask and HPLC-based methods for determining the LogP of a compound.
Caption: Workflow for LogP determination.
Cyclooxygenase (COX) Signaling Pathway
Some isoindoline derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of the cyclooxygenase (COX) pathway, similar to NSAIDs. This pathway is central to the production of prostaglandins, which are key mediators of inflammation.
Caption: The Cyclooxygenase (COX) signaling pathway.
References
Head-to-Head Comparison: 4-Fluoroisoindoline and Other Halogenated Isoindolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Halogenated Isoindolines
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents. Halogenation of this scaffold is a common strategy to modulate physicochemical properties and biological activity. This guide provides a head-to-head comparison of 4-Fluoroisoindoline and other halogenated isoindolines, focusing on their performance with supporting experimental data and detailed protocols to aid in the rational design of novel therapeutics.
The Impact of Halogenation on Physicochemical and Biological Properties
Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] The introduction of halogens can influence a molecule's steric and electronic properties, affecting everything from binding affinity to metabolic stability.[1][2] Fluorine, in particular, is noted for its ability to augment potency, selectivity, and pharmacokinetic properties due to its high electronegativity and small atomic size.[3] In the context of isoindoline-based molecules, particularly those targeting Cereblon (CRBN), fluorination has been shown to correlate with increased binding affinity.[4]
While direct head-to-head comparative studies on a complete series of 4-halogenated isoindolines are limited in the public domain, we can synthesize available data to draw meaningful comparisons. The following sections will delve into the available data for fluoro-, chloro-, bromo-, and iodo-substituted isoindolines and their derivatives.
Comparative Biological Data
The primary biological targets for many bioactive isoindoline derivatives, such as the immunomodulatory drugs (IMiDs), are Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase, and the subsequent downstream inhibition of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5][6]
Below is a summary of available data for halogenated isoindoline-1,3-dione derivatives. It is important to note that the data is compiled from various sources and experimental conditions may differ.
Table 1: Comparative Biological Activity of Halogenated Isoindoline-1,3-dione Derivatives
| Compound | Target | Assay Type | Metric | Value | Reference |
| 2-(2,6-dioxopiperidin-3-yl)-4-fluoro isoindoline-1,3-dione | Acetylcholinesterase | Enzyme Inhibition | IC50 | 2.1 µM | [1] |
| Lenalidomide (a non-halogenated analogue) | Cereblon (CRBN) | TR-FRET Binding Assay | IC50 | 1.5 µM | [7][8] |
| Pomalidomide (a non-halogenated analogue) | Cereblon (CRBN) | TR-FRET Binding Assay | IC50 | 1.2 µM | [7] |
Signaling Pathway and Experimental Workflow
The biological activity of many halogenated isoindolines, particularly thalidomide analogs, is mediated through their interaction with the Cereblon E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent degradation of specific target proteins, ultimately resulting in the modulation of cytokine production, such as TNF-α.
Caption: Signaling pathway of halogenated isoindoline derivatives.
A general workflow for the head-to-head comparison of these compounds would involve synthesis followed by a series of in vitro and in vivo assays to determine their biological activity and pharmacokinetic profiles.
Caption: General experimental workflow for comparative analysis.
Experimental Protocols
Detailed and robust experimental protocols are crucial for generating reliable and comparable data. Below are methodologies for key assays.
Experimental Protocol 1: Cereblon (CRBN) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the CRBN protein.[7][9]
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Thalidomide-Red (or other suitable fluorescent ligand)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Test compounds (halogenated isoindoline derivatives)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
384-well low volume white plates
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a reference compound (e.g., pomalidomide) in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no CRBN).
-
Add the GST-tagged CRBN protein to all wells except the negative control.
-
Prepare a detection mixture containing the anti-GST Europium cryptate antibody and the Thalidomide-Red ligand.
-
Add the detection mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.
Experimental Protocol 2: TNF-α Inhibition Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
This protocol measures the amount of TNF-α secreted by stimulated immune cells in the presence of test compounds.[10][11][12]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS) for cell stimulation
-
Test compounds (halogenated isoindoline derivatives)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISA plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight if necessary.
-
Pre-treat the cells with various concentrations of the halogenated isoindoline derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified period (e.g., 18-24 hours).
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding the supernatants to wells pre-coated with a TNF-α capture antibody.
-
Incubating and washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing the wells.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Generate a standard curve using recombinant TNF-α and determine the concentration of TNF-α in each sample.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 values.
Conclusion
The strategic placement of halogens on the isoindoline scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While direct comparative data across a full series of 4-halogenated isoindolines is not yet abundant, the available evidence suggests that fluorination can be particularly beneficial for enhancing binding affinity to key targets like Cereblon. The experimental protocols provided herein offer a framework for researchers to conduct their own head-to-head comparisons, which will be invaluable in elucidating the precise structure-activity relationships and guiding the development of next-generation isoindoline-based therapeutics. Further studies are warranted to systematically evaluate the impact of different halogens on the pharmacokinetic and pharmacodynamic properties of this important class of molecules.
References
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]
- 7. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 8. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. mpbio.com [mpbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
A Researcher's Guide to Cell Permeability Assays for 4-Fluoroisoindoline-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cell permeability of novel compounds is a critical step in the early stages of drug discovery. This guide provides a comparative overview of common in vitro permeability assays, using a representative 4-Fluoroisoindoline-based compound, "4F-Iso-X," to illustrate the data and interpretation. Detailed experimental protocols and visualizations are included to support the practical application of these methods.
The ability of a drug candidate to cross cellular barriers, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets, is a key determinant of its potential therapeutic efficacy. In vitro permeability assays are essential tools for predicting a compound's in vivo performance, identifying potential liabilities such as efflux transporter interactions, and guiding medicinal chemistry efforts.
This guide focuses on three widely used assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay. While direct experimental data for this compound-based compounds is not extensively published, this guide synthesizes available information on structurally related molecules, such as tryptanthrin and indolinone, to provide a realistic comparison. Tryptanthrin, an indoloquinazoline alkaloid containing an isoindoline-like core, has demonstrated high permeability in Caco-2 assays, suggesting that this compound-based compounds may also exhibit favorable passive diffusion characteristics.[1] However, the potential for these compounds to be substrates of efflux transporters, a common challenge for drug candidates, must also be considered.
Comparative Analysis of Permeability Assays
The choice of permeability assay depends on the specific question being addressed, the stage of the drug discovery program, and the desired throughput. The following table summarizes the key characteristics and representative data for our hypothetical compound, 4F-Iso-X, across the three major assay platforms.
| Assay | Principle | Measures | Throughput | Biological Relevance | Representative Papp (A-B) for 4F-Iso-X (x 10⁻⁶ cm/s) | Representative Efflux Ratio for 4F-Iso-X |
| PAMPA | Passive diffusion across an artificial lipid membrane. | Passive permeability only. | High | Low (no transporters or metabolism). | 15.2 | Not Applicable |
| Caco-2 | Transport across a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters. | Passive permeability, active transport (uptake and efflux), and paracellular transport. | Medium | High (mimics human intestinal epithelium).[2] | 8.5 | 3.1 |
| MDCK | Transport across a monolayer of canine kidney epithelial cells. Often transfected with specific human transporters (e.g., MDCK-MDR1 for P-gp). | Passive permeability and active transport (depending on the cell line). | High | Medium to High (good for studying specific transporter interactions).[3] | 9.1 | 2.8 |
Papp (A-B): Apparent permeability coefficient from the apical (donor) to the basolateral (receiver) compartment, representing absorption. Efflux Ratio: The ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction (Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter.[4]
Interpreting the Data for 4F-Iso-X
Based on the representative data, 4F-Iso-X exhibits high passive permeability in the PAMPA assay. However, the lower Papp (A-B) values and efflux ratios greater than 2 in both the Caco-2 and MDCK assays indicate that 4F-Iso-X is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp). This suggests that while the compound can readily cross cell membranes, its net absorption in vivo may be limited by active efflux back into the intestinal lumen or out of target cells. Further studies with specific transporter inhibitors would be necessary to confirm which transporters are involved.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and the physicochemical properties of the test compounds.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This assay predicts passive diffusion across a lipid-infused artificial membrane.
-
Preparation of the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) and the solvent is allowed to evaporate, forming an artificial membrane.
-
Compound Preparation: The test compound (e.g., 4F-Iso-X) is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration of 10 µM.
-
Assay Assembly: The acceptor plate is filled with buffer, and the donor plate containing the compound solution is placed on top of the acceptor plate.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (VA / (Area × time)) × -ln(1 - [drug]acceptor / [drug]equilibrium)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Caco-2 Permeability Assay Protocol
This assay uses a human colon cancer cell line that forms a monolayer mimicking the intestinal barrier.[2]
-
Cell Culture: Caco-2 cells are seeded onto permeable supports in a multi-well plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Compound Application: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer at a typical concentration of 10 µM.
-
Incubation: The plates are incubated at 37°C with 5% CO₂ for a specified time, usually 1-2 hours.
-
Sample Collection and Analysis: Samples are taken from the receiver compartment at the end of the incubation period and the concentration of the compound is quantified by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The Papp is calculated for both the A-to-B and B-to-A directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).
MDCK Permeability Assay Protocol
This assay utilizes a canine kidney cell line, often engineered to overexpress a specific human transporter.
-
Cell Seeding: MDCK cells (e.g., MDCK-MDR1 for P-gp assessment) are seeded on permeable supports and cultured for 3-5 days to form a confluent monolayer.
-
Monolayer Integrity Verification: Similar to the Caco-2 assay, TEER measurements and a low-permeability marker are used to ensure monolayer integrity.
-
Bidirectional Transport Study: The test compound is added to either the apical or basolateral chamber.
-
Incubation: The plates are incubated at 37°C for a defined period, typically 1 hour.
-
Quantification: The compound concentration in the receiver chamber is measured by LC-MS/MS.
-
Data Analysis: Papp values for both transport directions and the efflux ratio are calculated as described for the Caco-2 assay.
Visualization of Cellular Transport Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the primary cellular uptake and efflux mechanisms for small molecules and the general workflow of a cell-based permeability assay.
Caption: Cellular transport mechanisms for small molecules like 4F-Iso-X.
Caption: General workflow for Caco-2 and MDCK permeability assays.
Conclusion
The selection of an appropriate cell permeability assay is a critical decision in the drug discovery process. For novel chemical series such as this compound-based compounds, a tiered approach is often most effective. High-throughput assays like PAMPA can be used for initial screening of large numbers of compounds to assess passive permeability. Promising candidates can then be advanced to more biologically relevant but lower-throughput assays like Caco-2 and MDCK to investigate the impact of active transport mechanisms. This integrated strategy allows for a comprehensive understanding of a compound's permeability profile, enabling data-driven decisions to optimize drug candidates for in vivo success.
References
- 1. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers: a strategy to assess the interaction of a new chemical entity with P-gp, BCRP, and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isoindoline Analogs as Monoamine Transporter Inhibitors
Structure-Activity Relationship of Isoindoline Derivatives
The isoindoline scaffold has served as a versatile template for the development of potent monoamine transporter inhibitors. The affinity and selectivity of these compounds are largely dictated by the nature and position of substituents on both the isoindoline core and the N-benzyl moiety.
A key determinant of activity is the substitution on the isoindoline nitrogen. N-alkylation, particularly with a benzyl group, is a common feature of active compounds. Modifications to this benzyl group, in turn, significantly impact the pharmacological profile.
For instance, studies on a series of N-benzylisoindoline analogs have revealed the following trends:
-
Substitution on the N-benzyl Ring: The position and nature of substituents on the N-benzyl ring are critical for potency and selectivity. Halogen substitutions, such as fluorine and chlorine, have been explored. For example, a 4-fluoro substitution on the benzyl ring can influence binding affinity.
-
Isoindoline Core Substitution: While the primary focus of many studies has been on the N-substituent, modifications to the isoindoline ring itself also play a role in modulating activity.
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-substituted isoindoline analogs for the human dopamine, serotonin, and norepinephrine transporters.
| Compound ID | R (N-substituent) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1 | H | >10000 | >10000 | >10000 |
| 2 | Benzyl | 150 | 2500 | 800 |
| 3 | 4-Fluorobenzyl | 120 | 2000 | 650 |
| 4 | 4-Chlorobenzyl | 95 | 1800 | 500 |
| 5 | 3,4-Dichlorobenzyl | 50 | 1200 | 300 |
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]citalopram (for hSERT), and [³H]nisoxetine (for hNET).
-
Non-specific binding inhibitors: Benztropine (for hDAT), fluoxetine (for hSERT), and desipramine (for hNET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target transporter.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.
-
For total binding wells, no test compound is added.
-
For non-specific binding wells, a high concentration of the respective non-specific inhibitor is added.
-
-
Incubation: Add the membrane preparation to each well and incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assays
Objective: To determine the functional potency (IC50) of test compounds to inhibit the uptake of neurotransmitters.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere and form a monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound or vehicle.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value for uptake inhibition by non-linear regression analysis of the concentration-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the biological context of monoamine transporter inhibition, the following diagrams are provided.
Validating Target Engagement of 4-Fluoroisoindoline-Derived Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery. A key component of many successful PROTACs is a ligand that engages an E3 ubiquitin ligase. Derivatives of 4-Fluoroisoindoline, which are analogs of thalidomide, are frequently employed to recruit the Cereblon (CRBN) E3 ligase, initiating the degradation of a specific protein of interest. Validating that these molecules effectively engage both their target protein and the E3 ligase within a cellular context is paramount for their development and optimization.
This guide provides an objective comparison of methodologies used to validate the target engagement of this compound-derived inhibitors, primarily in the context of PROTACs. We will delve into the experimental data and protocols that underpin these validation techniques.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action, it's crucial to visualize the signaling pathway initiated by a PROTAC incorporating a this compound derivative.
Caption: Mechanism of a this compound-based PROTAC inducing target protein degradation.
The experimental validation of this process involves a series of sophisticated assays. A general workflow for assessing target engagement is depicted below.
Caption: A generalized workflow for validating the target engagement of PROTACs.
Comparative Data on Target Engagement Validation Methods
Several methods can be employed to validate the target engagement of this compound-derived PROTACs. Each technique offers distinct advantages and provides different types of quantitative data. The table below compares some of the most common assays.
| Assay | Principle | Quantitative Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[1][2] | Apparent melting temperature (Tagg) shift (ΔTagg).[1] | Label-free, performed in intact cells or tissues, reflecting physiological conditions.[1][3] | Requires a specific antibody for detection; mass spectrometry-based CETSA can be complex.[3] |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. Competition with the inhibitor reduces the BRET signal. | IC50 or Kd values for target engagement in live cells.[4] | Real-time measurement in live cells, high-throughput compatible.[5] | Requires genetic modification of the target protein. |
| Western Blotting | Quantifies the amount of target protein remaining in cells after treatment with the PROTAC. | DC50 (concentration for 50% degradation) and Dmax (maximum degradation). | Direct measure of protein degradation, widely accessible. | Low throughput, semi-quantitative without rigorous normalization. |
| Mass Spectrometry-based Proteomics | Globally quantifies changes in protein abundance across the proteome after PROTAC treatment.[6] | Fold-change in protein levels, identification of off-targets.[6] | Unbiased, proteome-wide selectivity profiling.[6] | Technically complex, requires sophisticated instrumentation and data analysis. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the purified target protein.[7][8] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][8] | Label-free, provides a complete thermodynamic profile of the interaction.[7] | Requires large amounts of purified protein, not a cellular assay.[9] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as the inhibitor binds to the immobilized target protein.[][11] | Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd).[12] | Real-time, label-free kinetics of binding.[][11] | Requires purified protein, immobilization can affect protein conformation. |
| Kinobeads Competition Binding Assay | Measures the ability of a kinase inhibitor to compete with immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[13][14] | Apparent dissociation constants (Kdapp) for multiple kinases.[15] | Profiles inhibitor selectivity against a large panel of endogenous kinases.[14] | Limited to ATP-competitive inhibitors; not a direct cellular engagement assay.[14] |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
The CETSA protocol is designed to measure the thermal stabilization of a target protein upon ligand binding in a cellular environment.[1][16]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the this compound-derived PROTAC or a vehicle control for a specified time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).[2]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.[1]
-
Quantify the protein concentration of the soluble fraction.
-
-
Detection:
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of a compound to a specific protein target in living cells.
-
Cell Line Preparation:
-
Generate a stable cell line expressing the target protein fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Seed the engineered cells into a 96- or 384-well plate.
-
Add the NanoBRET™ tracer, which is a fluorescently labeled ligand for the target protein.
-
-
Compound Treatment and Measurement:
-
Add serial dilutions of the this compound-derived PROTAC to the wells.
-
Incubate for a specified period to allow for binding competition.
-
Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (fluorescence emission/bioluminescence emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value.
-
Conclusion
Validating the target engagement of this compound-derived inhibitors is a critical step in the development of effective PROTACs. A multi-faceted approach, combining different biophysical and cell-based assays, is often necessary to fully characterize the binding of the PROTAC to both the target protein and the CRBN E3 ligase, as well as to confirm the subsequent degradation of the target. The choice of method will depend on the specific research question, the available resources, and the stage of drug development. The data and protocols presented in this guide provide a framework for researchers to design and execute robust target engagement validation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. condensates.com [condensates.com]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Fluorinated Isoindolines
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated isoindolines, a class of saturated nitrogen-containing heterocycles, are of significant interest to medicinal chemists. This guide provides a comparative analysis of two distinct synthetic strategies for accessing these valuable compounds, offering objective comparisons of their performance supported by experimental data.
Tandem Nucleophilic Addition−Intramramolecular Aza-Michael Reaction
This highly stereoselective approach enables the synthesis of fluorinated 1,3-disubstituted isoindolines in a one-pot tandem reaction. The key steps involve the diastereoselective addition of a fluorinated nucleophile to an N-(tert-butanesulfinyl)imine, followed by an intramolecular aza-Michael reaction.
Experimental Protocol:
To a solution of the respective (R)-N-(tert-butanesulfinyl)imine (1.0 equiv) in anhydrous THF at -55 °C under an inert atmosphere, is added tetrabutylammonium triphenyldifluorosilicate (TBAT, 0.1 equiv). Subsequently, a solution of the fluorinated nucleophile (e.g., trifluoromethyltrimethylsilane (TMSCF3), 1.2 equiv) in THF is added dropwise. The reaction mixture is stirred at this temperature for a specified time (typically several hours) until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired fluorinated isoindoline.
Synthesis via Reduction of a Fluorinated Isoindolinone
A two-step approach offers an alternative route to fluorinated isoindolines. This method involves the initial synthesis of a fluorinated isoindolinone, which is subsequently reduced to the corresponding isoindoline. This strategy is particularly useful when a variety of substitution patterns on the aromatic ring are desired.
Experimental Protocol:
Step 1: Synthesis of Fluorinated Isoindolinone
A variety of methods can be employed for the synthesis of the fluorinated isoindolinone precursor. One common method is the radical trifluoromethylation and cyclization of tertiary enamides. In a typical procedure, a tertiary enamide is reacted with a trifluoromethyl source, such as triflyl chloride (CF3SO2Cl), and a radical initiator, like benzoyl peroxide (BPO), in a suitable solvent (e.g., 1,2-dichloroethane, DCE) at an elevated temperature. The reaction proceeds via a cascade radical addition and cyclization to yield the trifluoromethyl-containing isoindolinone.
Step 2: Reduction of Fluorinated Isoindolinone
The fluorinated isoindolinone (1.0 equiv) is dissolved in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A reducing agent, for example, lithium aluminum hydride (LiAlH4, 2.0-4.0 equiv), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reduction. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the crude fluorinated isoindoline, which can be further purified by chromatography or distillation.
Comparative Data
| Parameter | Tandem Nucleophilic Addition-Aza-Michael Reaction | Reduction of Fluorinated Isoindolinone |
| Reaction Type | One-pot, tandem reaction | Two-step sequence |
| Key Intermediates | N-(tert-butanesulfinyl)imine | Fluorinated Isoindolinone |
| Stereoselectivity | High diastereoselectivity | Dependent on the reduction step |
| Substrate Scope | Dependent on the availability of fluorinated nucleophiles | Broad scope for aromatic substitution |
| Typical Reagents | TBAT, TMSCF3 | Radical initiator (e.g., BPO), CF3 source, Reducing agent (e.g., LiAlH4) |
| Typical Conditions | Low temperature (-55 °C) | Elevated temperature for cyclization, reflux for reduction |
| Typical Yields | Moderate to good | Variable, dependent on both steps |
| Advantages | High stereocontrol, one-pot efficiency | Access to diverse substitution patterns |
| Disadvantages | Limited by the availability of fluorinated nucleophiles | Two-step process, potentially lower overall yield |
Visualization of Synthetic Strategies
Caption: Comparative workflow of two synthetic routes to fluorinated isoindolines.
Safety Operating Guide
Proper Disposal of 4-Fluoroisoindoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 4-Fluoroisoindoline are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] It can also cause skin and serious eye irritation.[2]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves. It is recommended to consult the glove manufacturer's compatibility chart for the specific glove material and thickness.[1] |
| Body Protection | A laboratory coat or other suitable protective clothing to prevent skin contact.[1] |
| Respiratory | In case of insufficient ventilation or the formation of dust/aerosols, use a NIOSH-approved respirator with an appropriate filter. |
Work with this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-contaminated or residual solid this compound in a dedicated, clearly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be collected in a designated and sealed waste container labeled as "Hazardous Waste" with the full chemical name.[1]
-
Solutions: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.
2. Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
3. Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
4. Spills and Decontamination: In the event of a small spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
Experimental Protocols
Currently, there are no standardized and validated experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting. Due to the stability of the fluoroaromatic structure, degradation often requires specialized and complex methods such as controlled high-temperature incineration with flue gas scrubbing.[1] Therefore, attempting to neutralize or degrade this compound in the lab is not recommended and could lead to the creation of other hazardous byproducts.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling 4-Fluoroisoindoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Fluoroisoindoline are paramount for laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the secure management of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential damage to fertility or an unborn child.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Protective Gloves | Chemically impermeable gloves. Nitrile or other chemically resistant gloves are recommended. Gloves must be inspected prior to use.[3] |
| Lab Coat | A standard laboratory coat to protect skin and clothing. A solid-front barrier gown is recommended when administering the substance.[4] | |
| Respiratory Protection | Respirator | Use only in a well-ventilated area, preferably under a chemical fume hood. If dust or aerosols are formed, a respirator may be necessary. |
| Hand Protection | Double Gloves | For procedures involving the administration of the drug, wearing double chemotherapy gloves is advised.[4] |
Safe Handling and Operational Procedures
Adherence to strict operational procedures is critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Workflow for Safe Handling of this compound
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical advice/attention.[2]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Spill Management:
-
Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[1][3]
-
Contain Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Use spark-proof tools and explosion-proof equipment. Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.[5]
-
Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.[3]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Waste Containment and Labeling:
-
Container Rinsing:
-
Professional Disposal:
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[3]
-
Follow all institutional and local regulations for hazardous waste disposal.[3]
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible handling and disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
